Heptyl p-toluenesulfonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
heptyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3S/c1-3-4-5-6-7-12-17-18(15,16)14-10-8-13(2)9-11-14/h8-11H,3-7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPVBPLMUCJNOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344765 | |
| Record name | Heptyl p-toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24767-82-6 | |
| Record name | Heptyl p-toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Heptyl p-toluenesulfonate from heptan-1-ol
<_Step_2>
This guide provides a comprehensive overview of the synthesis of Heptyl p-toluenesulfonate, a valuable intermediate in organic synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance.
Introduction: The Significance of Tosylates in Modern Organic Chemistry
The conversion of an alcohol's hydroxyl group into a better leaving group is a cornerstone of synthetic organic chemistry. Alcohols, by themselves, are poor substrates for nucleophilic substitution and elimination reactions because the hydroxide ion (HO-) is a strong base and, consequently, a poor leaving group.[1][2] The transformation of an alcohol into a tosylate ester dramatically alters its reactivity, making it an excellent electrophile for a wide range of nucleophiles.[3] This process, known as tosylation, involves the reaction of an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine.[4][5]
The resulting tosylate group (-OTs) is a superb leaving group due to the resonance stabilization of the p-toluenesulfonate anion that is formed upon its departure. This stability makes the tosylate anion a very weak base, and therefore an excellent leaving group, far superior to hydroxide. A key advantage of this two-step sequence (tosylation followed by substitution) is that the stereochemistry at the carbon atom bearing the hydroxyl group is retained during the tosylation step and then inverted during the subsequent S(N)2 reaction, leading to a net inversion of configuration.[4] This predictable stereochemical outcome is of paramount importance in the synthesis of chiral molecules, a common requirement in pharmaceutical development.
This compound, the target molecule of this guide, serves as a versatile intermediate. Its linear seven-carbon chain can be introduced into various molecular scaffolds through reactions with a diverse array of nucleophiles, including halides, cyanides, azides, and alkoxides.[4]
Reaction Mechanism: A Step-by-Step Elucidation
The tosylation of heptan-1-ol with p-toluenesulfonyl chloride in the presence of pyridine proceeds through a well-established nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.[1][6]
Step 1: Nucleophilic Attack by the Alcohol The reaction is initiated by the nucleophilic attack of the oxygen atom of heptan-1-ol on the electrophilic sulfur atom of p-toluenesulfonyl chloride.[4][6] This attack leads to the formation of a tetrahedral intermediate and the displacement of the chloride ion. It is crucial to note that this step does not involve the carbon-oxygen bond of the alcohol, and therefore the configuration at the carbinol carbon is retained.[1][4]
Step 2: Deprotonation by Pyridine The resulting oxonium ion is then deprotonated by pyridine, which acts as a base.[5][6] This step is essential to neutralize the intermediate and to drive the reaction to completion. Pyridine also serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.
The overall reaction can be summarized as follows:
CH(_3)(CH(_2))(_6)OH + p-CH(_3)C(_6)H(_4)SO(_2)Cl + C(_5)H(_5)N → CH(_3)(CH(_2))(_6)OSO(_2)C(_6)H(_4)CH(_3) + C(_5)H(_5)N·HCl
Experimental Protocol: A Validated Laboratory Procedure
This section provides a detailed, step-by-step methodology for the synthesis of this compound. Adherence to these steps is critical for ensuring a high yield and purity of the final product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Heptan-1-ol | 116.20 | 10.0 g | 0.086 | >98% |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 18.0 g | 0.094 | >98% |
| Pyridine | 79.10 | 15 mL | - | Anhydrous |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous |
| Hydrochloric acid (HCl) | 36.46 | As needed | - | 1 M aq. |
| Saturated sodium bicarbonate | 84.01 | As needed | - | aq. |
| Brine | - | As needed | - | Saturated aq. |
| Anhydrous magnesium sulfate | 120.37 | As needed | - | - |
Procedure:
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with heptan-1-ol (10.0 g, 0.086 mol) and anhydrous dichloromethane (100 mL). The flask is cooled to 0 °C in an ice-water bath.
-
Addition of Reagents: Anhydrous pyridine (15 mL) is added to the stirred solution. A solution of p-toluenesulfonyl chloride (18.0 g, 0.094 mol) in anhydrous dichloromethane (50 mL) is then added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 4 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 9:1).
-
Work-up: Once the reaction is complete, the reaction mixture is poured into 100 mL of cold 1 M hydrochloric acid to neutralize the excess pyridine. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
Washing: The combined organic layers are washed successively with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound. Alternatively, for some tosylates, excess tosyl chloride can be removed by reaction with cellulosic materials like filter paper.[8]
Safety Precautions:
-
p-Toluenesulfonyl chloride is a corrosive and moisture-sensitive solid. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
-
Pyridine is a flammable and toxic liquid with a strong, unpleasant odor. It should also be handled in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Characterization and Data
The final product, this compound, can be characterized by various spectroscopic techniques to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C(_14)H(_22)O(_3)S[10] |
| Molecular Weight | 270.39 g/mol [10] |
| Appearance | Colorless to pale yellow oil |
| CAS Number | 24767-82-6[11] |
Expected signals in spectroscopic analysis:
-
¹H NMR: Signals corresponding to the heptyl chain protons, the aromatic protons of the tosyl group, and the methyl protons of the tosyl group.
-
¹³C NMR: Resonances for all 14 carbon atoms in the molecule.
-
IR Spectroscopy: Characteristic absorption bands for the sulfonate group (S=O stretching).
-
Mass Spectrometry: A molecular ion peak corresponding to the mass of the product.
Conclusion and Future Directions
The synthesis of this compound from heptan-1-ol is a robust and reliable transformation that provides a valuable intermediate for further synthetic manipulations. The procedure outlined in this guide, when performed with care and attention to detail, will consistently yield the desired product in high purity. For researchers in drug development, the ability to efficiently generate such versatile building blocks is crucial for the rapid exploration of chemical space and the synthesis of novel therapeutic agents. Future work could explore greener reaction conditions, such as the use of alternative solvents or catalyst systems, to further enhance the sustainability of this important transformation.[2]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgosolver.com [orgosolver.com]
- 5. Khan Academy [khanacademy.org]
- 6. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. westliberty.edu [westliberty.edu]
- 10. This compound | C14H22O3S | CID 599295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. calpaclab.com [calpaclab.com]
Introduction: The Role of Heptyl Tosylate in Modern Synthesis
An In-depth Technical Guide to the Physical and Chemical Properties of Heptyl Tosylate
Heptyl p-toluenesulfonate, commonly referred to as heptyl tosylate, is a pivotal organic ester in the arsenal of synthetic chemists, particularly within pharmaceutical and materials science research. Its significance is not derived from inherent biological activity, but from its exceptional utility as an alkylating agent. The core of its reactivity lies in the transformation of a poorly reactive hydroxyl group into a tosylate, which is an outstanding leaving group.[1][2] This conversion facilitates a broad spectrum of nucleophilic substitution and elimination reactions, enabling the precise introduction of a heptyl moiety into diverse molecular frameworks. This guide provides a comprehensive analysis of the essential properties of heptyl tosylate, grounded in established chemical principles and practical laboratory applications.
PART 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical properties is fundamental to its effective use in experimental design, including reaction setup, purification, and storage.
Physical Properties
Heptyl tosylate is typically encountered as a clear, colorless to pale yellow liquid at room temperature.[3][4][5] Its key physicochemical data are summarized in Table 1 for rapid reference.
| Property | Value | Reference(s) |
| IUPAC Name | Heptyl 4-methylbenzenesulfonate | [6] |
| Synonyms | Heptyl p-tosylate, p-Toluenesulfonic acid heptyl ester | [3][4][6] |
| CAS Number | 24767-82-6 | [3][5][6][7] |
| Molecular Formula | C₁₄H₂₂O₃S | [3][5][6] |
| Molecular Weight | 270.39 g/mol | [3][5][6] |
| Appearance | Clear colorless to light yellow liquid | [3][4][5] |
| Boiling Point | 201 °C | [3][5][7] |
| Density | 1.07 g/mL | [3][5][7] |
| Refractive Index | ~1.496 - 1.499 | [3][5] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ether, CH₂Cl₂, THF, acetone). | General chemical knowledge |
Table 1: Key Physical Properties of Heptyl Tosylate
Spectroscopic Signature
Spectroscopic analysis is indispensable for confirming the identity and assessing the purity of heptyl tosylate post-synthesis or prior to use.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear fingerprint. Key expected signals include: two doublets in the aromatic region (typically ~7.3-7.8 ppm) corresponding to the para-substituted benzene ring, a triplet at approximately 4.0 ppm for the two protons on the carbon adjacent to the tosylate oxygen (-CH₂-OTs), a singlet around 2.4 ppm for the methyl group on the benzene ring, and a series of multiplets in the upfield region (0.8-1.7 ppm) for the remaining protons of the heptyl chain.
-
IR (Infrared) Spectroscopy: The IR spectrum is characterized by strong, distinctive peaks corresponding to the sulfonyl group (S=O), which typically appear as two strong absorptions around 1360 cm⁻¹ (asymmetric stretch) and 1175 cm⁻¹ (symmetric stretch). Additional signals will confirm the presence of C-H bonds (aliphatic and aromatic) and C=C bonds of the aromatic ring.
PART 2: Chemical Reactivity and Mechanistic Pathways
The synthetic power of heptyl tosylate is rooted in the electronic nature of the p-toluenesulfonate group. It is an exceptional leaving group because the resulting tosylate anion is highly stabilized by resonance across the sulfonyl group and the aromatic ring. This inherent stability makes the C-O bond weak and the attached carbon atom highly electrophilic.
Nucleophilic Substitution (Sₙ2) Reactions
Heptyl tosylate is an ideal substrate for bimolecular nucleophilic substitution (Sₙ2) reactions, particularly because it is derived from a primary alcohol. This pathway allows for the direct and stereocontrolled formation of new carbon-heteroatom or carbon-carbon bonds.
Expertise & Causality: The Sₙ2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the tosylate group. This concerted process, where the new bond forms as the old one breaks, leads to an inversion of stereochemistry if the carbon is a stereocenter.[8] The choice of a polar aprotic solvent (e.g., DMF, DMSO, acetone) is a critical experimental parameter. These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "bare" and highly reactive, thereby accelerating the rate of the Sₙ2 reaction.
References
- 1. Khan Academy [khanacademy.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound | 24767-82-6 [chemicalbook.com]
- 4. 24767-82-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | C14H22O3S | CID 599295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
Heptyl p-toluenesulfonate CAS number and safety data sheet
An In-Depth Technical Guide to Heptyl p-toluenesulfonate (CAS: 24767-82-6): Properties, Safety, and Handling
Introduction
This compound, also known as heptyl 4-methylbenzenesulfonate or p-toluenesulfonic acid heptyl ester, is an organic compound frequently utilized in research and synthetic chemistry. As a tosylate ester, its primary role is that of an alkylating agent, where the tosylate group serves as an excellent leaving group in nucleophilic substitution reactions. Understanding its chemical properties and, more critically, its safety profile is paramount for its effective and safe application in the laboratory. This guide provides a comprehensive overview of this compound, focusing on its identification, physicochemical properties, and detailed safety protocols based on available data.
Chemical Identification and Physicochemical Properties
Precise identification and knowledge of a compound's physical properties are the foundation of its safe handling and application in experimental design.
The Chemical Abstracts Service (CAS) has assigned the number 24767-82-6 to this compound. This unique identifier is crucial for unambiguous database searches and regulatory compliance.
The key physicochemical properties are summarized in the table below:
| Property | Value | Source |
| CAS Number | 24767-82-6 | |
| Molecular Formula | C₁₄H₂₂O₃S | |
| Molecular Weight | 270.39 g/mol | |
| Synonyms | Heptyl 4-methylbenzenesulfonate, p-Toluenesulfonic acid heptyl ester, Heptyl p-tosylate | |
| Boiling Point | 201 °C | |
| Density | 1.07 g/cm³ | |
| Flash Point | 182.7 °C | |
| Refractive Index | 1.499 |
Comprehensive Safety and Hazard Profile
A Comprehensive Technical Guide to the Solubility of Heptyl p-Toluenesulfonate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptyl p-toluenesulfonate, also known as heptyl tosylate, is a versatile organic compound widely utilized as an alkylating agent in the synthesis of pharmaceuticals and other fine chemicals. Its efficacy in these applications is intrinsically linked to its solubility in various organic solvents, which governs reaction kinetics, purification strategies, and formulation development. This technical guide provides an in-depth exploration of the solubility of this compound, offering a theoretical framework, predictive data, and a detailed experimental protocol for its determination.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, a molecule with both polar and non-polar characteristics, its interaction with a solvent is a nuanced interplay of these forces.
The this compound molecule can be dissected into three key regions influencing its solubility:
-
The Heptyl Group: This long, non-polar alkyl chain primarily interacts through van der Waals forces. It favors dissolution in non-polar solvents.
-
The Aromatic Ring: The benzene ring is also largely non-polar and contributes to solubility in solvents with similar aromatic character through π-π stacking interactions.
-
The Sulfonate Ester Group (-SO₂O-): This is the most polar part of the molecule, capable of dipole-dipole interactions and weak hydrogen bonding. This group promotes solubility in more polar solvents.
The overall solubility of this compound in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
Predicted Solubility of this compound
While specific quantitative solubility data for this compound is not extensively available in the public domain, we can predict its solubility based on the behavior of structurally similar short-chain alkyl p-toluenesulfonates and the general principles of solubility. It is anticipated that this compound will exhibit good solubility in a range of polar aprotic and moderately polar protic solvents, with decreasing solubility in highly non-polar and highly polar (aqueous) solvents.
| Solvent | Polarity Index | Dielectric Constant (at 20°C) | Predicted Solubility (at 25°C) |
| Hexane | 0.1 | 1.88 | Low to Sparingly Soluble |
| Toluene | 2.4 | 2.38 | Soluble |
| Diethyl Ether | 2.8 | 4.34 | Soluble |
| Dichloromethane | 3.1 | 9.08 | Very Soluble |
| Tetrahydrofuran (THF) | 4.0 | 7.58 | Very Soluble |
| Ethyl Acetate | 4.4 | 6.02 | Soluble |
| Acetone | 5.1 | 20.7 | Very Soluble |
| 2-Propanol | 3.9 | 19.9 | Soluble |
| Ethanol | 4.3 | 24.5 | Soluble |
| Methanol | 5.1 | 32.7 | Soluble |
| Acetonitrile | 5.8 | 37.5 | Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Soluble |
| Water | 10.2 | 80.1 | Insoluble |
Note: This table is predictive and should be confirmed by experimental determination.
Experimental Protocol for Determining Solubility
This section provides a detailed, step-by-step methodology for the quantitative determination of this compound solubility in an organic solvent. The method described is a gravimetric determination of the residue after evaporation of a saturated solution.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Glass vials with screw caps (e.g., 4 mL)
-
Syringes (e.g., 5 mL) and syringe filters (0.22 µm, solvent-compatible)
-
Pre-weighed weighing dishes or aluminum pans
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C ± 0.1°C).
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, cease agitation and allow the undissolved solid to settle for at least 2 hours within the thermostatic bath to maintain the temperature.
-
Carefully withdraw a known volume of the clear supernatant (e.g., 1 mL) using a pre-warmed syringe to avoid premature precipitation.
-
Immediately attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed weighing dish. Record the exact volume of the aliquot.
-
-
Solvent Evaporation and Mass Determination:
-
Place the weighing dish containing the filtered solution in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, a desiccator under vacuum can be used for an extended period.
-
Once the solvent has completely evaporated, allow the weighing dish to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the dish containing the dried this compound residue on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty weighing dish from the final constant mass.
-
Express the solubility in the desired units, for example:
-
g/100 mL: (mass of residue in g / volume of aliquot in mL) * 100
-
mol/L: (mass of residue in g / molecular weight of this compound) / (volume of aliquot in L)
-
-
The molecular weight of this compound (C₁₄H₂₂O₃S) is approximately 270.39 g/mol .[1]
Visualizing the Process and Principles
Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Intermolecular Forces in Solution
Caption: Intermolecular forces governing the solubility of this compound.
Conclusion
Understanding the solubility of this compound is paramount for its effective application in organic synthesis and drug development. This guide has provided a theoretical foundation for its solubility behavior, a predictive table for its solubility in common organic solvents, and a robust experimental protocol for its quantitative determination. By leveraging this information, researchers and scientists can optimize reaction conditions, streamline purification processes, and accelerate the development of innovative chemical entities.
References
An In-depth Technical Guide to the Tosylation of Primary Alcohols: Mechanism, Protocol, and Strategic Application
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: The conversion of alcohols into p-toluenesulfonates (tosylates) is a cornerstone transformation in modern organic synthesis. This guide provides a comprehensive analysis of the tosylation of primary alcohols, a critical process for converting the hydroxyl group, a notoriously poor leaving group, into an excellent one. We will explore the nuanced reaction mechanism, including the pivotal role of pyridine as both a base and a nucleophilic catalyst, detail the stereochemical integrity of the process, and provide a validated, step-by-step experimental protocol. This document is intended to serve as a practical and theoretical resource for professionals engaged in complex molecule synthesis and drug development, where precise control over chemical reactivity is paramount.
Introduction: The Strategic Imperative of Activating Alcohols
In the intricate chess game of multi-step organic synthesis, the hydroxyl group (-OH) of an alcohol often represents a strategic challenge. While abundant and versatile as a precursor, it is an exceptionally poor leaving group because its departure would generate the highly basic and unstable hydroxide ion (HO⁻).[1] This chemical inertia prevents direct nucleophilic substitution reactions at the associated carbon atom.
The tosylation reaction elegantly circumvents this problem. By reacting a primary alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, the hydroxyl group is converted into a tosylate ester (-OTs).[2] The resulting tosylate anion is an outstanding leaving group due to the resonance stabilization of its negative charge across the sulfonyl group, making the carbon atom it is attached to highly susceptible to nucleophilic attack.[3] This activation is fundamental, enabling a vast array of subsequent transformations with predictable stereochemical outcomes.[4]
The Core Mechanism of Tosylation: A Tale of Two Roles
The tosylation of a primary alcohol is a nuanced process that relies on the interplay between the alcohol, p-toluenesulfonyl chloride (TsCl), and a tertiary amine base, most commonly pyridine.
1.1. The Reagents at Play
-
Primary Alcohol (R-CH₂OH): The substrate, acting as the initial nucleophile.
-
p-Toluenesulfonyl Chloride (TsCl): The electrophilic source of the tosyl group. The sulfur atom is highly electron-deficient due to the attached oxygen and chlorine atoms.
-
Pyridine (C₅H₅N): A weak base and a potent nucleophilic catalyst.
1.2. A Dual-Function Mechanistic Pathway
While often simplified, the role of pyridine is more complex than merely acting as a proton scavenger for the HCl byproduct.[5] It actively participates in the reaction to accelerate the rate of tosylation.
Step A: Nucleophilic Catalysis. Pyridine is a stronger nucleophile than the alcohol. It rapidly attacks the electrophilic sulfur atom of TsCl to displace the chloride ion.[6][7] This forms a highly reactive intermediate, the N-tosylpyridinium salt. This salt is significantly more electrophilic than TsCl itself, priming it for attack by the less nucleophilic alcohol.[5]
Step B: Nucleophilic Attack by the Alcohol. The primary alcohol's oxygen atom then attacks the sulfur atom of the activated N-tosylpyridinium intermediate.
Step C: Deprotonation. The same pyridine (or another molecule of it) then acts as a base, removing the proton from the oxonium ion intermediate to yield the neutral tosylate ester and pyridinium hydrochloride.[4][8]
dot digraph "Tosylation Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
// Nodes TsCl [label="p-Toluenesulfonyl\nChloride (TsCl)"]; Pyridine1 [label="Pyridine"]; Intermediate [label="N-Tosylpyridinium Salt\n(Highly Electrophilic)", fillcolor="#FBBC05", fontcolor="#202124"]; Alcohol [label="Primary Alcohol\n(R-CH₂OH)"]; Oxonium [label="Oxonium Ion\nIntermediate"]; Pyridine2 [label="Pyridine (as Base)"]; Tosylate [label="Alkyl Tosylate\n(R-CH₂OTs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PyridiniumSalt [label="Pyridinium\nHydrochloride"];
// Edges TsCl -> Intermediate [label=" Step A:\nNucleophilic\nAttack by Pyridine", arrowhead="open"]; Pyridine1 -> Intermediate [style=invis]; Intermediate -> Oxonium [label=" Step B:\nNucleophilic\nAttack by Alcohol", arrowhead="open"]; Alcohol -> Oxonium [style=invis]; Oxonium -> Tosylate [label=" Step C:\nDeprotonation", arrowhead="open"]; Pyridine2 -> PyridiniumSalt [style=invis]; Oxonium -> PyridiniumSalt [style=invis]; {rank=same; TsCl; Pyridine1;} {rank=same; Alcohol;} {rank=same; Oxonium; Pyridine2;} {rank=same; Tosylate; PyridiniumSalt;} } } Caption: Dual role of pyridine in the tosylation mechanism.
1.3. The Critical Stereochemical Consequence: Retention of Configuration
A paramount feature of the tosylation reaction is that the stereochemistry at the carbon atom bearing the hydroxyl group is preserved.[1] The reaction occurs at the oxygen atom, and the C-O bond of the alcohol substrate is never broken during the formation of the tosylate ester.[4] This results in complete retention of configuration, a crucial aspect for maintaining stereochemical integrity in chiral molecules during synthesis.
The Tosylate in Action: A Gateway to SN2 Reactions
Once formed, the alkyl tosylate is an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions. The tosylate anion (TsO⁻) is an excellent leaving group, readily departing as a stable, resonance-delocalized species.
This opens the door for a wide range of nucleophiles to be introduced.[8] A key feature of the SN2 mechanism is the backside attack by the nucleophile on the carbon atom bearing the leaving group. This results in a predictable inversion of configuration at that stereocenter.[9]
The two-step sequence of tosylation (retention) followed by an SN2 reaction (inversion) provides a powerful and reliable method for achieving a net inversion of stereochemistry at an alcohol carbon, a common strategic goal in asymmetric synthesis.[8]
dot digraph "SN2_Reaction" { graph [rankdir="LR", splines=ortho, nodesep=0.7, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
// Nodes sub [label="Alkyl Tosylate\n(Retention of Config.)"]; nuc [label="Nucleophile\n(e.g., Br⁻, CN⁻, N₃⁻)"]; ts [label="Transition State\n(Backside Attack)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; prod [label="Substituted Product\n(Inversion of Config.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lg [label="Tosylate Anion\n(Leaving Group)"];
// Edges sub -> ts [arrowhead="open"]; nuc -> ts [label="SN2 Attack", arrowhead="open"]; ts -> prod [arrowhead="open"]; ts -> lg [arrowhead="open"]; {rank=same; sub; nuc;} {rank=same; prod; lg;} } } Caption: Stereochemical inversion via SN2 on a tosylate.
A Validated Experimental Protocol for Primary Alcohol Tosylation
This protocol is a robust and generally applicable method for the tosylation of primary alcohols.[4] All operations should be conducted in a fume hood with appropriate personal protective equipment. Anhydrous conditions are important for success.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Primary Alcohol | Substrate-dependent | Sigma-Aldrich | Must be dry. |
| p-Toluenesulfonyl chloride (TsCl) | >98% | Acros Organics | Store in a desiccator. |
| Pyridine, Anhydrous | >99.8% | Sigma-Aldrich | Use a fresh bottle or freshly distilled. |
| Dichloromethane (DCM), Anhydrous | DriSolv® or equivalent | EMD Millipore | Solvent for the reaction. |
| Hydrochloric Acid (HCl) | 1 M Aqueous | Fisher Chemical | For aqueous workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Lab Prepared | For aqueous workup. |
| Brine (Saturated NaCl) | Aqueous Solution | Lab Prepared | For aqueous workup. |
| Magnesium Sulfate (MgSO₄), Anhydrous | Reagent Grade | VWR Chemicals | For drying the organic layer. |
3.2. Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane (approx. 10 volumes).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base and Reagent Addition: To the stirred solution, add anhydrous pyridine (1.5 eq.) via syringe. Following this, add p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise, ensuring the internal temperature remains below 5 °C.[10]
-
Reaction: Stir the reaction mixture vigorously at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for an additional 2-12 hours.[4]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.[10]
-
Workup - Quenching: Upon completion, carefully pour the reaction mixture into an equal volume of cold water in a separatory funnel.
-
Workup - Extraction & Washing: Separate the organic layer. Wash the organic layer sequentially with:
-
Cold 1 M HCl (2x volume) to remove excess pyridine.
-
Saturated NaHCO₃ solution (1x volume) to neutralize any remaining acid.
-
Brine (1x volume) to remove bulk water.[10]
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude tosylate.[10]
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol or hexanes) or by column chromatography on silica gel if it is an oil.[4]
3.3. Experimental Workflow Diagram
dot digraph "Experimental_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
A [label="1. Dissolve Alcohol\nin Anhydrous DCM"]; B [label="2. Cool to 0°C"]; C [label="3. Add Pyridine,\nthen TsCl"]; D [label="4. Stir at 0°C → RT\n(Monitor by TLC)"]; E [label="5. Quench with\nCold Water"]; F [label="6. Separate Layers"]; G [label="7. Wash Organic Layer\n(HCl, NaHCO₃, Brine)"]; H [label="8. Dry with MgSO₄"]; I [label="9. Filter & Concentrate"]; J [label="10. Purify\n(Recrystallization or Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G -> H -> I -> J; } } Caption: Standard workflow for tosylation and purification.
Process Optimization and Critical Considerations
While the provided protocol is robust, several factors can be adjusted to optimize the reaction for specific substrates.
| Parameter | Typical Range | Impact and Rationale |
| Temperature | 0 °C to Room Temp. | Initial addition at 0 °C controls the exotherm and minimizes side reactions. Some less reactive alcohols may require gentle warming or extended reaction times.[10] |
| Stoichiometry | 1.2 - 1.5 eq. TsCl | A slight excess of TsCl ensures complete consumption of the alcohol. A larger excess of base (1.5 - 2.0 eq.) ensures neutralization of all generated HCl.[4] |
| Solvent | DCM, THF, Toluene | Dichloromethane (DCM) is most common due to its inertness and ability to dissolve most reagents. Anhydrous conditions are crucial as water will hydrolyze TsCl.[10] |
| Catalyst | DMAP (catalytic) | For sterically hindered or electronically deactivated alcohols, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate.[11] |
| Side Reactions | N/A | At elevated temperatures, the chloride ion from pyridinium hydrochloride can sometimes displace the newly formed tosylate, leading to an alkyl chloride as a byproduct.[12][13] |
Conclusion
The tosylation of primary alcohols is more than a simple functional group transformation; it is a strategic activation step that unlocks a vast potential for molecular construction. By understanding the detailed mechanism, particularly the catalytic role of pyridine and the precise stereochemical outcomes, researchers can wield this reaction with confidence and precision. The validated protocol and optimization parameters provided herein serve as a guide for drug development professionals and synthetic chemists to reliably convert alcohols into versatile tosylate intermediates, paving the way for the efficient synthesis of complex and biologically active molecules.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. svkm-iop.ac.in [svkm-iop.ac.in]
- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. reddit.com [reddit.com]
- 8. orgosolver.com [orgosolver.com]
- 9. m.youtube.com [m.youtube.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. homework.study.com [homework.study.com]
- 13. When primary alcohol is treated with p-toluenesulfonyl chloride at room t.. [askfilo.com]
Heptyl p-Toluenesulfonate: A Technical Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Role of Heptyl p-Toluenesulfonate in Modern Synthesis
For researchers, scientists, and professionals in drug development, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecules. Among the arsenal of tools available to the modern organic chemist, the transformation of a poor leaving group, such as a hydroxyl group, into an excellent one is a frequent and critical challenge. This compound, a member of the versatile tosylate ester family, provides an elegant and highly effective solution to this problem.
This technical guide offers a comprehensive overview of this compound, focusing on its synthesis, properties, and critical applications, particularly as an alkylating agent in pharmaceutical development. We will delve into the chemical principles governing its reactivity, provide detailed experimental protocols for its preparation and purification, and explore its role in key synthetic transformations. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to ensure both scientific integrity and practical utility.
Core Molecular and Physical Properties
This compound is an organic compound valued for its ability to introduce a heptyl group into a target molecule. Its efficacy stems from the p-toluenesulfonate (tosylate) moiety, which is an exceptional leaving group due to the resonance stabilization of the resulting anion.[1][2] This property renders the ester highly susceptible to nucleophilic attack at the α-carbon of the heptyl chain.
Key Data Summary
A summary of the essential quantitative data for this compound is presented below for quick reference.[3][4]
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₂O₃S | [3] |
| Molecular Weight | 270.39 g/mol | [3] |
| CAS Number | 24767-82-6 | [4] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 201 °C | |
| Density | 1.07 g/cm³ | |
| Refractive Index | 1.4960 to 1.4990 | |
| InChIKey | BQPVBPLMUCJNOX-UHFFFAOYSA-N | [5] |
The Chemistry of Activation: Mechanism of Action
The primary utility of converting an alcohol like heptan-1-ol into its corresponding tosylate is to facilitate nucleophilic substitution (Sₙ2) and elimination (E2) reactions. The hydroxyl group (-OH) is a notoriously poor leaving group because its departure would generate the hydroxide ion (HO⁻), a strong base.[2][3] Good leaving groups are invariably weak bases, as this implies they are stable on their own.
The tosylate anion (TsO⁻) is an exceptionally stable, weak base due to extensive resonance delocalization of the negative charge across the three oxygen atoms and the inductive effect of the sulfonyl group.[1] This stability dramatically lowers the activation energy for substitution reactions.
The conversion of heptan-1-ol to this compound proceeds via nucleophilic attack of the alcohol's oxygen onto the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). This reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the HCl byproduct.[6] Importantly, this tosylation reaction occurs with retention of stereochemistry at the carbinol carbon, as the C-O bond is not broken during this step.[7]
The subsequent reaction of this compound with a nucleophile (Nu⁻) is a classic Sₙ2 displacement. The nucleophile attacks the carbon atom bonded to the tosylate group, leading to the expulsion of the stable tosylate anion and inversion of stereochemistry at the reaction center. This predictable stereochemical control is a cornerstone of its utility in the synthesis of chiral molecules.[3]
Experimental Protocols: Synthesis and Purification
Precise and reliable experimental procedures are critical for success. The following protocols are designed to be self-validating, with clear endpoints and purification strategies.
Synthesis of this compound
This procedure is adapted from standard methods for the tosylation of primary alcohols.[8][9] The causality for each step is explained to provide a deeper understanding of the process.
Materials:
-
Heptan-1-ol (1 equivalent)
-
p-Toluenesulfonyl chloride (TsCl, 1.2 equivalents)
-
Pyridine (anhydrous, as solvent)
-
Diethyl ether
-
5% HCl solution (cold)
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with heptan-1-ol and anhydrous pyridine. The flask is cooled to 0 °C in an ice-water bath.
-
Causality: Anhydrous conditions are crucial as tosyl chloride readily hydrolyzes. Cooling the reaction mitigates the exothermic nature of the reaction and minimizes side products.
-
-
Addition of TsCl: A solution of p-toluenesulfonyl chloride in a minimal amount of anhydrous pyridine is added dropwise to the stirred alcohol solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality: Slow, controlled addition prevents a rapid temperature increase. TsCl is the limiting reagent in principle, but a slight excess ensures full conversion of the alcohol.
-
-
Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.
-
Causality: The extended stirring time ensures the reaction proceeds to completion.
-
-
Quenching and Workup: The reaction is quenched by the slow addition of cold water. The mixture is then transferred to a separatory funnel and diluted with diethyl ether.
-
Aqueous Washes: The organic layer is washed sequentially with:
-
Cold 5% HCl solution (3 times) to remove pyridine.
-
Saturated NaHCO₃ solution to neutralize any remaining acid.
-
Brine to remove residual water.
-
Causality: Each wash removes specific impurities. The acid wash removes the basic pyridine (as pyridinium hydrochloride), the bicarbonate wash removes any acidic species, and the brine wash initiates the drying process.
-
-
Drying and Concentration: The isolated organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.
Purification by Column Chromatography
Since this compound is an oil, column chromatography is the preferred method for purification to remove unreacted tosyl chloride and other minor impurities.[10]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
Protocol:
-
Column Packing: A glass chromatography column is packed with a slurry of silica gel in hexanes.
-
Sample Loading: The crude oil is adsorbed onto a small amount of silica gel and dry-loaded onto the top of the packed column.
-
Elution: The product is eluted from the column using a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 5-10% ethyl acetate). Fractions are collected in test tubes.
-
Causality: The non-polar hexanes will elute less polar impurities first. The slightly more polar product will require the addition of ethyl acetate to move down the column, allowing for effective separation.
-
-
Fraction Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.
-
Concentration: The pure fractions are combined and the solvent is removed under reduced pressure to yield purified this compound.
Spectroscopic Characterization
Verifying the identity and purity of the synthesized compound is a non-negotiable step. Below is an analysis of the expected spectroscopic data for this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a definitive fingerprint of the molecule.[5]
-
~7.8 ppm (d, 2H): Aromatic protons ortho to the sulfonyl group.
-
~7.3 ppm (d, 2H): Aromatic protons meta to the sulfonyl group.
-
~4.0 ppm (t, 2H): Methylene protons adjacent to the tosylate oxygen (-CH₂-OTs).
-
~2.4 ppm (s, 3H): Methyl protons of the tolyl group (-CH₃).
-
~1.6 ppm (m, 2H): Methylene protons beta to the tosylate oxygen (-CH₂-CH₂-OTs).
-
~1.2-1.3 ppm (m, 8H): Remaining methylene protons of the heptyl chain.
-
~0.8 ppm (t, 3H): Terminal methyl protons of the heptyl chain.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.[11]
-
~1360 cm⁻¹ and ~1175 cm⁻¹: Strong, characteristic asymmetric and symmetric S=O stretching vibrations of the sulfonate ester.
-
~2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl chain.
-
~1600 cm⁻¹: C=C stretching of the aromatic ring.
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound.[4]
-
Expected [M]+: 270.13 (for C₁₄H₂₂O₃S).
-
Common Fragmentation Patterns: Loss of the heptyl group, cleavage of the tosylate moiety.
Applications in Drug Development and Research
Alkyl tosylates are powerful intermediates in pharmaceutical synthesis due to their ability to act as robust alkylating agents under controlled conditions.[1][12] They are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental operations in constructing the complex molecular architectures of Active Pharmaceutical Ingredients (APIs).[13]
The heptyl group can be introduced to modify the lipophilicity of a drug candidate, potentially improving its pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion). The tosylate group serves as a reliable handle for attaching this lipophilic tail to a core scaffold via nucleophilic substitution by amines, alcohols, thiols, or carbanions.
While specific, non-proprietary examples of this compound in late-stage drug synthesis are not always public, the strategy of using alkyl tosylates is widespread. For instance, tosylates are used to alkylate amines or phenols in the synthesis of various therapeutic agents, from anticancer drugs to cardiovascular medications.[14][15] The tosylate methodology provides a more controlled and often higher-yielding alternative to direct alkylation with alkyl halides.
Safety, Handling, and Disposal
As a Senior Application Scientist, ensuring the safety of all laboratory personnel is the highest priority. This compound must be handled with appropriate care.
-
Hazard Class: Alkyl sulfonates, including tosylates, should be treated as potential alkylating agents .[16] Alkylating agents are reactive compounds that can covalently modify biological macromolecules like DNA, and thus should be considered potentially mutagenic and handled with caution.[12]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound.[17] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of any vapors.[18]
-
Handling: Avoid contact with skin and eyes.[19] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Dispose of this compound and any contaminated materials as hazardous organic waste in accordance with local, state, and federal regulations.[18] Do not pour down the drain.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool that empowers chemists to overcome fundamental synthetic challenges. By converting a poor leaving group into an excellent one with predictable stereochemical outcomes, it unlocks a vast array of subsequent transformations. Its application is critical in the rational design and synthesis of new chemical entities, particularly in the pharmaceutical industry where precise molecular modification is essential. A thorough understanding of its properties, reaction mechanisms, and handling requirements, as outlined in this guide, is crucial for its safe and effective use in advancing scientific research and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C14H22O3S | CID 599295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(24767-82-6) 1H NMR [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Tosyl group - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 10. sciencemadness.org [sciencemadness.org]
- 11. This compound(24767-82-6) IR Spectrum [m.chemicalbook.com]
- 12. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]
- 13. researchgate.net [researchgate.net]
- 14. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 16. reddit.com [reddit.com]
- 17. gz-supplies.com [gz-supplies.com]
- 18. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 19. artsci.usu.edu [artsci.usu.edu]
An In-Depth Technical Guide to Heptyl p-Toluenesulfonate for Research Applications
Introduction: The Role of Heptyl p-Toluenesulfonate in Modern Synthesis
This compound (also known as heptyl tosylate), bearing the CAS number 24767-82-6, is a crucial alkylating agent in organic synthesis.[1] It belongs to the family of sulfonic esters, which are renowned for their utility in forming carbon-carbon and carbon-heteroatom bonds. The tosylate group is an excellent leaving group, rendering the heptyl group susceptible to nucleophilic attack. This reactivity profile makes this compound an indispensable reagent for introducing a seven-carbon linear alkyl chain into a wide array of molecules, a common motif in the development of active pharmaceutical ingredients (APIs), specialty chemicals, and materials.[2][3]
Alkylating agents, as a class, are foundational to synthetic chemistry but must be handled with a deep understanding of their reactivity and potential toxicities.[4][5] Specifically, alkyl sulfonates are monitored closely in the pharmaceutical industry as they can be potential genotoxic impurities (PGIs).[6][7] The presence of residual alcohols (like heptanol) and p-toluenesulfonic acid or its derivatives in a reaction mixture can lead to the in-situ formation of these PGIs.[6] Therefore, sourcing high-purity this compound and implementing rigorous quality control are not just matters of experimental success but of regulatory compliance and safety. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial suppliers, quality control protocols, and a representative synthetic application of this versatile reagent.
Commercial Sourcing: A Comparative Analysis of Suppliers
The selection of a reliable commercial supplier is the first critical step in any research endeavor. For this compound, key considerations include purity, the availability of analytical data (Certificate of Analysis), packaging sizes, and adherence to research-grade standards. Below is a comparative table of several suppliers catering to the research and development community.
| Supplier | Product Name | CAS Number | Purity/Specifications | Notes |
| Simson Pharma Limited | This compound | 24767-82-6 | Accompanied by Certificate of Analysis | A leading manufacturer and exporter offering high-quality products. |
| Santa Cruz Biotechnology | This compound | 24767-82-6 | Biochemical for proteomics research | Provides molecular formula (C14H22O3S) and molecular weight (270.39). |
| CP Lab Safety | This compound | 24767-82-6 | min 98% | Sold for professional research use only, not for medical or consumer use.[8] |
| ChemicalBook | This compound | 24767-82-6 | Lists multiple suppliers, purity often ≥98% | A platform that aggregates data from various suppliers, providing price and availability information.[9][10] |
Disclaimer: This table is not exhaustive and is intended for informational purposes. Researchers should always conduct their own due diligence and request the latest specifications and safety data sheets (SDS) from suppliers before purchase.
Laboratory Protocol I: Synthesis of this compound
While commercially available, there are instances where a laboratory-scale synthesis may be required. The following protocol is a well-established method for preparing alkyl tosylates from the corresponding alcohol, adapted from procedures published in Organic Syntheses.[11][12] The underlying principle is the reaction of a primary alcohol (n-heptanol) with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine, which serves both as a catalyst and an acid scavenger.
Methodology
Materials:
-
n-Heptanol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.1 eq)
-
Pyridine (anhydrous, ~4 eq)
-
Dichloromethane (DCM, anhydrous)
-
5% Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve n-heptanol (1.0 eq) in anhydrous pyridine (~4 eq) under a nitrogen atmosphere. Cool the solution to 0°C using an ice-water bath.
-
Causality: The reaction is conducted under an inert atmosphere to prevent moisture from hydrolyzing the highly reactive p-toluenesulfonyl chloride. Cooling to 0°C helps to control the exothermic reaction and minimize side products.
-
-
Addition of TsCl: Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, ensuring the internal temperature does not rise above 5°C.
-
Causality: A slight excess of TsCl ensures complete conversion of the alcohol. Slow, portion-wise addition is crucial for temperature management. The pyridine reacts with the HCl generated during the reaction to form pyridinium hydrochloride, driving the reaction to completion.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot has disappeared.
-
Workup - Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly pour it into a beaker containing ice and 5% HCl solution. Stir vigorously for 15 minutes.
-
Causality: The acidic workup protonates the excess pyridine, forming water-soluble pyridinium hydrochloride, which can be easily removed from the organic product.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 5% HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).
-
Causality: The HCl wash removes any remaining pyridine. The sodium bicarbonate wash neutralizes any residual acid. The brine wash removes the bulk of the dissolved water before the drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is typically of high purity. If necessary, it can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Synthetic Workflow Diagram
References
- 1. This compound | C14H22O3S | CID 599295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alkylating anticancer agents and their relations to microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 5. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
spectroscopic data interpretation for heptyl tosylate (NMR, IR, MS)
Introduction: The Molecular Blueprint of Heptyl Tosylate
Heptyl p-toluenesulfonate, commonly known as heptyl tosylate, is a sulfonate ester with the chemical formula C₁₄H₂₂O₃S and a molecular weight of 270.39 g/mol .[1][2] It serves as a pivotal intermediate in organic synthesis, primarily by converting the hydroxyl group of an alcohol into an excellent leaving group (tosylate, -OTs).[3][4] This activation facilitates a wide range of nucleophilic substitution and elimination reactions, making the precise confirmation of its structure paramount for ensuring the fidelity of subsequent synthetic steps.[4]
This guide provides a comprehensive analysis of heptyl tosylate using a multi-spectroscopic approach, integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind the observed spectral features, providing researchers and drug development professionals with a robust framework for structural elucidation.
Synthesis: A Foundational Perspective
Understanding the synthesis of heptyl tosylate provides crucial context for its spectroscopic analysis, anticipating the expected structure and potential side products. The standard method involves the reaction of heptan-1-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine, which neutralizes the HCl byproduct.[5][6]
Experimental Protocol: Synthesis of Heptyl Tosylate
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve heptan-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add pyridine (2.0 eq.) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise, maintaining the temperature at 0 °C.[6]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
References
thermodynamic stability and decomposition of Heptyl p-toluenesulfonate
An In-Depth Technical Guide to the Thermodynamic Stability and Decomposition of Heptyl p-Toluenesulfonate
Abstract
This compound, a member of the sulfonate ester class, serves as a valuable intermediate and alkylating agent in organic synthesis, particularly within the pharmaceutical industry. Its utility, however, is intrinsically linked to its stability, as sulfonate esters are recognized as a class of potentially genotoxic impurities (PGIs). An understanding of the thermodynamic stability and decomposition pathways of this compound is therefore not merely academic but a critical component of process safety, drug substance quality, and regulatory compliance. This guide provides a comprehensive technical overview of the physicochemical properties, stability profile, decomposition mechanisms, and analytical methodologies for assessing this compound, tailored for researchers, scientists, and drug development professionals.
Introduction to this compound: A Molecule of Duality
This compound (also known as heptyl tosylate) is the ester formed from heptyl alcohol and p-toluenesulfonic acid. The p-toluenesulfonyl (tosyl) group is an excellent leaving group in nucleophilic substitution reactions, making heptyl tosylate a potent reagent for introducing a heptyl group into a target molecule. This reactivity is fundamental to its application in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2]
However, this same chemical reactivity renders the molecule susceptible to degradation and makes it a potential genotoxic impurity.[3] Genotoxic impurities can react with DNA, leading to mutations and potentially carcinogenesis, and are therefore strictly controlled to threshold of toxicological concern (TTC) levels, often in the range of 1.5 µ g/day .[3] A thorough characterization of its stability is essential for developing robust synthetic processes and ensuring the safety and quality of pharmaceutical products.
Physicochemical and Thermodynamic Profile
The stability of this compound is a direct function of its molecular structure and resulting physical properties. As an ester of a primary alcohol, it is generally more stable than tosylates derived from secondary or tertiary alcohols, which are more prone to elimination and carbocation formation.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 24767-82-6 | [5][6][7] |
| Molecular Formula | C₁₄H₂₂O₃S | [5][6][8] |
| Molecular Weight | 270.39 g/mol | [5][6][8] |
| Appearance | Colorless to light yellow clear liquid | [5][9] |
| Boiling Point | 201 °C | [5][7][10] |
| Density | 1.07 g/cm³ | [5][7][10] |
| Refractive Index | 1.4960 - 1.4990 | [5][7][9] |
| Storage Conditions | Store at room temperature, under inert gas (Argon) |[5][8][9] |
Synthesis and Recommended Handling
A precise and controlled synthesis is the first step in ensuring a high-quality starting material for subsequent reactions or stability studies. The tosylation of primary alcohols is a well-established transformation in organic chemistry.
General Synthesis Protocol for this compound
Causality: This procedure, adapted from general methods for tosylating alcohols, utilizes p-toluenesulfonyl chloride (TsCl) and a base, typically pyridine or an aqueous alkali, to neutralize the HCl byproduct.[11] The choice of a non-nucleophilic base like pyridine is crucial to prevent it from competing with the alcohol for the TsCl. The reaction is typically run at low temperatures to minimize side reactions.
-
Preparation : In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 1-heptanol (1.0 equivalent) in a suitable solvent (e.g., pyridine or a mixture of ether and water).
-
Cooling : Cool the reaction mixture to 0-5 °C using an ice bath. Maintaining a low temperature is critical to control the exothermic reaction and prevent the degradation of the product.
-
Addition of TsCl : Slowly add p-toluenesulfonyl chloride (approx. 1.1 equivalents) to the stirred solution, ensuring the temperature does not exceed 10 °C.
-
Reaction : Stir the mixture at low temperature for several hours until the reaction is complete (monitoring by TLC or HPLC is recommended).
-
Workup : Quench the reaction by adding cold water. Separate the organic layer. Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil is then purified, typically by vacuum distillation, to yield pure this compound.[11]
Synthesis and Purification Workflow
Caption: Workflow for the synthesis of this compound.
Decomposition Pathways and Stability Profile
The decomposition of this compound is primarily dictated by the conditions it is exposed to, including temperature, pH, and the presence of nucleophiles or bases.
-
Nucleophilic Substitution (Sₙ2) : As a primary tosylate, this compound is an excellent substrate for Sₙ2 reactions. The highly electrophilic carbon alpha to the tosylate group is susceptible to attack by a wide range of nucleophiles (e.g., halides, amines, alkoxides), displacing the stable p-toluenesulfonate anion. This is often the desired reactive pathway in synthesis but constitutes decomposition when unintended.[4]
-
Elimination (E2) : In the presence of strong, sterically hindered bases, an E2 elimination reaction can occur, leading to the formation of 1-heptene. This pathway competes with Sₙ2 and becomes more significant at higher temperatures.
-
Hydrolysis : In aqueous media, hydrolysis can occur, reverting the ester to 1-heptanol and p-toluenesulfonic acid. This reaction is accelerated under both acidic and basic conditions.[12] Under strongly acidic conditions, protonation of the alcohol can catalyze the formation of the sulfonate ester, though this typically requires high concentrations and low water content.[13]
-
Thermal Decomposition : In the absence of other reagents, high temperatures can induce homolytic cleavage of the C-O or O-S bonds, leading to a complex mixture of radical-derived products. However, in most practical scenarios, ionic pathways (substitution/elimination) predominate.
Visualizing Key Decomposition Mechanisms
References
- 1. dataintelo.com [dataintelo.com]
- 2. preprints.org [preprints.org]
- 3. GC-MSMS | "Cure" or "Cause"? Rapid detection of p-toluenesulfonate compounds in pharmaceuticals - EXPEC TECHNOLOGY [en.expec-tech.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. This compound | C14H22O3S | CID 599295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. calpaclab.com [calpaclab.com]
- 9. This compound | 24767-82-6 [chemicalbook.com]
- 10. chemwhat.com [chemwhat.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. enovatia.com [enovatia.com]
A Comprehensive Technical Guide to the Safe Handling and Storage of Heptyl Tosylate
This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of heptyl tosylate. Moving beyond a simple recitation of procedural steps, this document elucidates the chemical principles and risk-mitigation strategies that underpin these essential laboratory practices. Our focus is on fostering a culture of safety through a deep understanding of the material's properties and potential hazards.
Introduction to Heptyl Tosylate: A Versatile Synthetic Intermediate
Heptyl p-toluenesulfonate, commonly known as heptyl tosylate, belongs to the class of sulfonate esters. The tosylate group is an excellent leaving group in nucleophilic substitution and elimination reactions, making heptyl tosylate a valuable intermediate in organic synthesis.[1][2][3] Its utility in the construction of complex molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its safe handling characteristics. The conversion of the poorly reactive hydroxyl group of heptanol into a tosylate enhances its reactivity, allowing for a wider range of chemical transformations.[3][4] However, the same properties that make it synthetically useful also introduce specific hazards that must be rigorously managed.
Hazard Analysis and Risk Profile
A comprehensive understanding of the hazards associated with heptyl tosylate is the foundation of safe laboratory practice. The primary risks are associated with its reactivity and potential physiological effects upon exposure.
Health Hazards
Heptyl tosylate is classified with the following primary health hazards:
-
Causes skin irritation (H315): Direct contact with the skin can lead to inflammation, redness, and discomfort.
-
Causes serious eye damage (H318): Contact with the eyes can result in significant and potentially irreversible damage.
-
May cause an allergic skin reaction (H317): Repeated or prolonged skin contact may lead to sensitization, where subsequent exposures can trigger an allergic response.
While not specifically classified for heptyl tosylate, other alkylating agents are known to have mutagenic and carcinogenic properties. Therefore, it is prudent to handle heptyl tosylate with the assumption that it may have long-term health effects and to minimize exposure at all times.
Physicochemical Hazards
-
May be corrosive to metals (H290): This indicates that heptyl tosylate can damage certain metallic materials, which has implications for storage and equipment selection.
-
Combustible: The substance is combustible and can form explosive mixtures with air upon intense heating. Vapors are heavier than air and may travel along the ground to an ignition source.
-
Reactivity with Water: While some tosylates react violently with water, heptyl tosylate is noted to hydrolyze in the presence of water, which can liberate acidic gas. This acidic gas, in contact with metal surfaces, can generate flammable hydrogen gas.
Summary of Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂O₃S | [5][6] |
| Molecular Weight | 270.39 g/mol | [5][6] |
| Appearance | Colorless to light yellow clear liquid | [5][7] |
| Boiling Point | 201 °C | [5][8] |
| Density | 1.07 g/cm³ | [5][8] |
| Flash Point | 182.7 °C | [8] |
Personal Protective Equipment (PPE): The First Line of Defense
The use of appropriate PPE is mandatory when handling heptyl tosylate to prevent skin and eye contact.[9][10][11][12] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[13][14] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10][12]
-
Skin Protection:
-
Gloves: Chemically resistant gloves must be worn.[12][15] Nitrile or butyl rubber gloves are generally recommended, but it is crucial to check the manufacturer's glove compatibility data for breakthrough time and permeation rate for tosylates or similar chemicals. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid contaminating your skin.[8]
-
Protective Clothing: A lab coat is the minimum requirement.[16] For larger quantities or tasks with a higher splash potential, a chemically resistant apron or coveralls should be used.[10]
-
-
Respiratory Protection: Heptyl tosylate should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[16] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8][17] Respirator use requires a formal respiratory protection program, including fit testing and training.[11]
Safe Handling and Experimental Protocols
Adherence to strict protocols is crucial for minimizing exposure and preventing accidents.
General Handling Practices
-
Work Area: All work with heptyl tosylate should be conducted in a designated area, such as a chemical fume hood, to control vapor exposure.[16][18] Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[13][14]
-
Avoid Contact and Inhalation: Avoid direct contact with skin and eyes, and do not breathe in vapors or mists.[13][14]
-
Grounding: When transferring larger quantities, ensure containers are properly grounded to prevent static discharge, which could be a potential ignition source.
-
Hygiene: Wash hands thoroughly with soap and water after handling heptyl tosylate, even if gloves were worn.[13] Do not eat, drink, or smoke in the laboratory.
Protocol for Weighing and Dispensing
-
Preparation: Don all required PPE as outlined in Section 3. Ensure the chemical fume hood sash is at the appropriate height.
-
Containment: Place an analytical balance or weighing station inside the fume hood if possible. If not, use a draft shield to minimize air currents.
-
Dispensing: Use a clean spatula or pipette to transfer the required amount of heptyl tosylate into a tared, sealed container. Perform this action slowly and carefully to avoid splashes or creating aerosols.
-
Cleaning: Clean any residual material from the spatula or pipette with a suitable solvent (e.g., isopropanol) on a disposable wipe. Dispose of the wipe in a designated hazardous waste container.
-
Sealing: Securely close the primary and secondary containers immediately after dispensing.
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate cleaning agent.
Storage and Incompatibility
Proper storage is essential to maintain the chemical's integrity and prevent hazardous reactions.
Storage Conditions
-
Container: Store heptyl tosylate in its original, tightly sealed container.[8] A corrosion-resistant container with a resistant inner liner is recommended.
-
Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[8][17]
-
Segregation: Store separately from incompatible materials.[19] Use secondary containment to prevent spills from spreading.
Incompatible Materials
Heptyl tosylate should not be stored with the following:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Bases and Amines: Can promote elimination or other decomposition reactions.
-
Moisture/Water: Contact with moisture should be avoided as it can cause hydrolysis, leading to the formation of p-toluenesulfonic acid and potentially flammable hydrogen gas if in contact with metals.
Emergency Procedures: Spill and Exposure Management
Prompt and correct response to spills and exposures is critical to minimizing harm.
Spill Response Protocol
This protocol is for small, manageable spills (typically <100 mL) by trained laboratory personnel. For larger spills, evacuate the area and contact your institution's emergency response team.[20][21]
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or involves volatile materials, evacuate the lab.[22]
-
Control Vapors: Ensure adequate ventilation by working within a fume hood.
-
Don PPE: At a minimum, wear a double layer of nitrile gloves, chemical safety goggles, a face shield, and a lab coat.
-
Containment: Create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[20][23] Work from the outside of the spill inward to prevent spreading.[23][24]
-
Absorption: Apply absorbent material over the entire spill and allow it to fully absorb the liquid.[21]
-
Collection: Carefully scoop the absorbed material using spark-proof tools into a designated, labeled hazardous waste container.[20][21]
-
Decontamination: Clean the spill area with a mild detergent and water.[24] Collect all cleaning materials and contaminated PPE for disposal as hazardous waste.[22]
-
Reporting: Report the spill to your laboratory supervisor and environmental health and safety department.[22]
First Aid Measures
Immediate action is required in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation or a rash develops.[13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[17]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]
Waste Disposal
All waste containing heptyl tosylate, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect heptyl tosylate waste in a dedicated, clearly labeled, and chemically resistant container.[16] Do not mix with other waste streams unless explicitly permitted.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Disposal: Arrange for disposal through your institution's environmental health and safety department in accordance with local, state, and federal regulations. Do not pour heptyl tosylate down the drain.[16]
Conclusion
Heptyl tosylate is a valuable reagent in chemical synthesis, but its safe use demands a disciplined and informed approach. By understanding its chemical properties and inherent hazards, and by rigorously adhering to the handling, storage, and emergency procedures outlined in this guide, researchers can effectively mitigate risks. A proactive safety culture, grounded in scientific principles, is the most effective tool for ensuring a safe and productive research environment.
References
- 1. Research Portal [repository.lib.umassd.edu]
- 2. Toward a method for synthesis of allylic tosylates [morressier.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. This compound | 24767-82-6 [chemicalbook.com]
- 6. This compound | C14H22O3S | CID 599295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 24767-82-6 [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. gerpac.eu [gerpac.eu]
- 12. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 16. benchchem.com [benchchem.com]
- 17. fishersci.com [fishersci.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- 19. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 20. ccny.cuny.edu [ccny.cuny.edu]
- 21. ehs.utk.edu [ehs.utk.edu]
- 22. ehs.princeton.edu [ehs.princeton.edu]
- 23. qmul.ac.uk [qmul.ac.uk]
- 24. lin-web.clarkson.edu [lin-web.clarkson.edu]
Methodological & Application
The Utility of Heptyl p-Toluenesulfonate in SN2 Nucleophilic Substitution Reactions: A Detailed Guide for Researchers
This guide provides an in-depth exploration of the synthesis and application of heptyl p-toluenesulfonate (heptyl tosylate) as a versatile substrate in SN2 nucleophilic substitution reactions. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, offers detailed experimental protocols, and discusses the practical implications of this important synthetic strategy.
Introduction: Overcoming the Limitations of Alcohols in Nucleophilic Substitution
In the realm of organic synthesis, the conversion of one functional group to another is a cornerstone of molecular architecture. Nucleophilic substitution reactions are a primary tool for this purpose; however, the direct displacement of a hydroxyl group from an alcohol is challenging due to the poor leaving group ability of the hydroxide ion (HO⁻). To facilitate these crucial transformations, the hydroxyl group must first be converted into a more suitable leaving group.
This compound serves as an exemplary solution to this challenge. By transforming the hydroxyl group of heptanol into a tosylate ester, we create an excellent leaving group, the p-toluenesulfonate anion. This anion's stability is significantly enhanced by resonance delocalization of the negative charge across the sulfonate group, making it readily displaced by a wide range of nucleophiles.
This guide will first detail the synthesis of this compound from heptan-1-ol and subsequently provide protocols for its use in SN2 reactions with various nucleophiles, a critical methodology in the synthesis of fine chemicals and pharmaceutical intermediates.
The SN2 Reaction Pathway: A Concerted Mechanism with Stereochemical Implications
The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group.[1] This concerted mechanism leads to an inversion of stereochemistry at the reaction center, a phenomenon known as the Walden inversion.
The tosylation of an alcohol, however, proceeds with retention of configuration at the carbon atom bearing the hydroxyl group, as the C-O bond is not broken during this step.[2] The subsequent SN2 reaction then proceeds with inversion. This two-step sequence allows for a predictable and controlled inversion of stereochemistry, a valuable tool in asymmetric synthesis.
Caption: Overall workflow for SN2 reaction via a tosylate intermediate.
Synthesis of this compound: An Experimental Protocol
The preparation of this compound from heptan-1-ol and p-toluenesulfonyl chloride (TsCl) is a robust and reliable procedure. The use of a base, typically pyridine or triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction.[2]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Heptan-1-ol | 116.20 | 5.81 g (7.1 mL) | 50.0 | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 11.44 g | 60.0 | 1.2 |
| Pyridine (anhydrous) | 79.10 | 5.93 g (6.0 mL) | 75.0 | 1.5 |
| Dichloromethane (DCM, anhydrous) | - | 100 mL | - | - |
| 1 M Hydrochloric acid (HCl) | - | 50 mL | - | - |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | 50 mL | - | - |
| Brine (saturated NaCl solution) | - | 50 mL | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | ~5 g | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve heptan-1-ol (1.0 eq) in anhydrous dichloromethane (100 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.
-
Addition of TsCl: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Workup - Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).[2]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.
-
Purification (Optional): The crude product is often of sufficient purity for subsequent reactions. If necessary, it can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Application Notes: SN2 Reactions of this compound
This compound is an excellent substrate for SN2 reactions with a variety of nucleophiles. Below are protocols for reactions with sodium azide, sodium cyanide, and sodium thiophenoxide, which introduce important functional groups into the heptyl chain.
Synthesis of 1-Azidoheptane
The introduction of an azide group is a key step in the synthesis of amines (via reduction) and for the construction of triazoles via "click" chemistry.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 270.39 | 2.70 g | 10.0 | 1.0 |
| Sodium azide (NaN₃) | 65.01 | 0.98 g | 15.0 | 1.5 |
| Dimethylformamide (DMF, anhydrous) | - | 20 mL | - | - |
| Diethyl ether | - | 50 mL | - | - |
| Water | - | 50 mL | - | - |
| Brine | - | 20 mL | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | ~2 g | - | - |
Procedure
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (20 mL).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Cool the mixture to room temperature and pour it into 50 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic extracts and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (caution: low molecular weight azides can be explosive) to yield 1-azidoheptane.
Synthesis of Octanenitrile
The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of ketones.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 270.39 | 2.70 g | 10.0 | 1.0 |
| Sodium cyanide (NaCN) | 49.01 | 0.74 g | 15.0 | 1.5 |
| Dimethyl sulfoxide (DMSO, anhydrous) | - | 20 mL | - | - |
| Diethyl ether | - | 50 mL | - | - |
| Water | - | 50 mL | - | - |
| Brine | - | 20 mL | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | ~2 g | - | - |
Procedure
-
Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMSO (20 mL).
-
Add sodium cyanide (1.5 eq) to the solution.
-
Heat the reaction mixture to 90 °C and stir for 6-8 hours. Monitor the reaction by TLC.
-
Cool the mixture to room temperature and pour it into 50 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic extracts and wash with brine (3 x 20 mL) to remove residual DMSO.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield octanenitrile.
Synthesis of Heptyl Phenyl Sulfide
Thioethers are important functionalities in various biologically active molecules and are useful intermediates in organic synthesis.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 270.39 | 2.70 g | 10.0 | 1.0 |
| Thiophenol | 110.18 | 1.21 g (1.1 mL) | 11.0 | 1.1 |
| Sodium hydroxide (NaOH) | 40.00 | 0.44 g | 11.0 | 1.1 |
| Ethanol | - | 30 mL | - | - |
| Diethyl ether | - | 50 mL | - | - |
| Water | - | 50 mL | - | - |
| Brine | - | 20 mL | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | ~2 g | - | - |
Procedure
-
In a 100 mL round-bottom flask, dissolve sodium hydroxide (1.1 eq) in ethanol (30 mL).
-
Add thiophenol (1.1 eq) to the ethanolic NaOH solution and stir for 15 minutes to form sodium thiophenoxide in situ.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir for 3-5 hours. Monitor the reaction by TLC.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether (50 mL) and water (50 mL).
-
Separate the layers and wash the organic layer with 1 M NaOH (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield heptyl phenyl sulfide.
Caption: General experimental workflow for SN2 reactions.
Safety and Handling
-
p-Toluenesulfonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
-
Pyridine is flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which liberates toxic hydrazoic acid gas.
-
Sodium cyanide is extremely toxic if ingested, inhaled, or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood, and a calcium gluconate gel should be readily available as a first aid measure for skin contact.
-
Thiophenol has an extremely foul odor and is toxic. Handle exclusively in a fume hood.
Conclusion
This compound is a highly effective and versatile substrate for SN2 nucleophilic substitution reactions. The conversion of the poorly reactive hydroxyl group of heptanol into an excellent tosylate leaving group opens up a vast array of synthetic possibilities, allowing for the introduction of a wide range of functional groups with predictable stereochemical outcomes. The protocols detailed in this guide provide a solid foundation for the practical application of this important synthetic methodology in research and development settings. By understanding the underlying principles and adhering to safe laboratory practices, researchers can confidently employ this compound to advance their synthetic objectives.
References
Application Notes & Protocols: Heptyl p-Toluenesulfonate as a Strategic Alkylating Agent in Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Heptyl p-toluenesulfonate (heptyl tosylate) is a versatile and highly effective alkylating agent employed in a wide array of organic transformations. As an ester of p-toluenesulfonic acid, it possesses an excellent leaving group—the tosylate anion—whose stability is conferred by resonance delocalization. This property renders heptyl tosylate a potent electrophile for S_N2 reactions with a diverse range of nucleophiles. This guide provides an in-depth exploration of its applications, offering detailed protocols for its synthesis and use in O-, N-, C-, and S-alkylation reactions. We delve into the mechanistic rationale behind experimental choices, present comparative data, and outline critical safety protocols, equipping researchers with the knowledge to effectively integrate this reagent into their synthetic workflows.
Introduction: The Rationale for Using this compound
In the landscape of alkylating agents, alkyl tosylates occupy a strategic position, often serving as superior alternatives to conventional alkyl halides. The utility of an alkylating agent is fundamentally dictated by the nature of its leaving group. The hydroxide ion (HO⁻) of an alcohol is a poor leaving group, making alcohols themselves unreactive in S_N2 reactions. Conversion of the alcohol to a tosylate ester transforms the hydroxyl group into the p-toluenesulfonate (tosylate) group, an exceptionally good leaving group.
The advantages of using this compound include:
-
High Reactivity: The tosylate anion is a weak base, stabilized by resonance, making it an excellent leaving group and facilitating S_N2 displacement under milder conditions than many alkyl halides.
-
Stereochemical Control: The preparation of heptyl tosylate from 1-heptanol proceeds with retention of configuration at the carbon atom bearing the hydroxyl group, as the C-O bond is not broken during the reaction. Subsequent S_N2 displacement occurs with a predictable inversion of stereochemistry, offering excellent control in chiral syntheses.
-
Physical Properties: Unlike the gaseous or highly volatile nature of some smaller alkyl halides, heptyl tosylate is a clear, high-boiling liquid, making it easier to handle and accurately dispense in the laboratory.
-
Reduced Side Reactions: Compared to reactions involving strong acids to activate alcohols, the use of tosylates avoids the harsh acidic conditions that can lead to carbocation rearrangements and other undesirable side reactions.
Physicochemical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 24767-82-6 | |
| Molecular Formula | C₁₄H₂₂O₃S | |
| Molecular Weight | 270.39 g/mol | |
| Appearance | Clear, colorless to light yellow liquid | |
| Boiling Point | 201 °C | |
| Density | 1.07 g/cm³ |
Synthesis of this compound
The most common and straightforward method for preparing this compound is the reaction of 1-heptanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine. The base serves to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
Protocol 1: Preparation of this compound
Principle: This protocol describes the esterification of 1-heptanol with p-toluenesulfonyl chloride. Pyridine acts as both the solvent and the acid scavenger. The reaction is typically performed at low temperatures to control exothermicity and minimize side reactions.
Materials & Reagents:
-
1-Heptanol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.1 eq)
-
Pyridine, anhydrous
-
Diethyl ether
-
5% Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Step-by-Step Procedure:
-
Set up a round-bottom flask with a magnetic stir bar in an ice-water bath.
-
Add 1-heptanol (1.0 eq) to the flask, followed by an excess of anhydrous pyridine (approx. 5-10 volumes relative to the alcohol). Stir to combine.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains between 0-5 °C. The addition of TsCl is exothermic.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
Work-up & Purification:
-
Cool the reaction mixture in an ice bath and slowly add cold 5% HCl solution to quench the reaction and neutralize the excess pyridine. Pyridinium hydrochloride salt will precipitate.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with 5% HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The bicarbonate wash removes any remaining acidic impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil is the desired this compound, which can be used directly or purified further by column chromatography if necessary.
Applications in Nucleophilic Substitution
Heptyl tosylate is an archetypal substrate for S_N2 reactions. A nucleophile attacks the electrophilic carbon atom attached to the tosylate group, leading to the displacement of the tosylate anion in a concerted mechanism.
O-Alkylation: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for preparing symmetrical and unsymmetrical ethers. It involves the reaction of an alkoxide or phenoxide with a primary alkyl electrophile, such as heptyl tosylate. The reaction works best with primary tosylates to avoid competing elimination reactions.
Protocol 2: Synthesis of Heptyl Phenyl Ether
Principle: Phenol is deprotonated by a mild base like potassium carbonate to form the more nucleophilic potassium phenoxide. This then displaces the tosylate group from this compound to form the ether product.
Materials & Reagents:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq), finely powdered
-
N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Deionized water, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
To a round-bottom flask, add phenol (1.1 eq), potassium carbonate (1.5 eq), and DMF. Stir the suspension at room temperature for 30 minutes.
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction to 60-80 °C and stir for 4-8 hours. The use of a polar aprotic solvent like DMF accelerates S_N2 reactions by solvating the cation (K⁺) but not the nucleophilic anion.
-
Monitor the reaction by TLC for the disappearance of the heptyl tosylate.
Work-up & Purification:
-
Cool the reaction to room temperature and pour it into a beaker of cold water.
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield pure heptyl phenyl ether.
N-Alkylation of Amines
The alkylation of amines with alkyl tosylates is a fundamental method for synthesizing secondary and tertiary amines. However, a significant challenge is over-alkylation, as the newly formed secondary amine is often more nucleophilic than the starting primary amine. This can be controlled by using an excess of the primary amine or by slow addition of the alkylating agent.
Protocol 3: Synthesis of N-Heptyl-p-toluidine
Principle: This protocol describes the mono-alkylation of p-toluidine. Using an excess of the starting amine disfavors the second alkylation step, promoting the formation of the secondary amine as the major product.
Materials & Reagents:
-
This compound (1.0 eq)
-
p-Toluidine (3.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
1 M HCl, Saturated NaHCO₃, brine
Step-by-Step Procedure:
-
In a round-bottom flask, combine p-toluidine (3.0 eq), K₂CO₃ (2.0 eq), and acetonitrile.
-
Add this compound (1.0 eq) and attach a reflux condenser.
-
Heat the mixture to reflux (approx. 82 °C) and maintain for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature.
Work-up & Purification:
-
Filter off the inorganic salts and wash the solid with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and transfer to a separatory funnel.
-
Wash with 1 M HCl (2x) to remove excess p-toluidine, then with saturated NaHCO₃ (1x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product can be purified by column chromatography to isolate N-heptyl-p-toluidine.
C-Alkylation of Enolates
Alkylation of enolates is a powerful C-C bond-forming reaction. Tosylates serve as excellent leaving groups in these reactions. A critical consideration is the competition between C- and O-alkylation. Hard electrophiles, such as tosylates, can sometimes favor O-alkylation. To promote C-alkylation, less polar, ethereal solvents (like THF) are often used, which favor tighter ion pairing and increase the nucleophilicity of the α-carbon.
S-Alkylation of Thiol Precursors
Thiols are important functional groups in medicinal chemistry and materials science. A robust method for their preparation involves converting an alcohol to a tosylate, followed by displacement with a sulfur nucleophile. A common and effective sulfur source is thiourea, which attacks the tosylate to form a stable, crystalline isothiouronium salt. Subsequent hydrolysis of this salt under basic conditions liberates the desired thiol.
Protocol 4: Synthesis of Heptanethiol
Principle: This two-step protocol first involves the S_N2 reaction between heptyl tosylate and thiourea. The resulting isothiouronium salt is then hydrolyzed with a strong base to yield heptanethiol. This method avoids the direct use of foul-smelling and easily oxidized thiols until the final step.
Materials & Reagents:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
1 M HCl, deionized water, brine
Step-by-Step Procedure: Step A: Formation of the Isothiouronium Salt
-
Dissolve this compound (1.0 eq) and thiourea (1.2 eq) in ethanol in a round-bottom flask.
-
Heat the mixture to reflux for 3-5 hours. The isothiouronium salt will often precipitate from the solution upon cooling.
-
Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. This salt is often pure enough for the next step.
Step B: Hydrolysis to Heptanethiol
-
Caution: This step releases heptanethiol, which has a strong, unpleasant odor. Perform this procedure in a well-ventilated fume hood.
-
Add the isothiouronium salt to an aqueous solution of NaOH (e.g., 10-20%) in a round-bottom flask.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature. The thiol will likely form a separate organic layer.
-
Transfer to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash carefully with 1 M HCl (to neutralize any remaining base), water, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent by rotary evaporation at low temperature to avoid loss of the volatile product.
Safety and Handling
Alkylating agents, including this compound, are hazardous compounds that must be handled with appropriate precautions. They are classified as potential genotoxic impurities (PGIs) due to their ability to alkylate nucleophilic sites on DNA, which can lead to mutagenic effects.
Core Safety Requirements:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Ventilation: Handle this compound and all reactions involving it inside a certified chemical fume hood to avoid inhalation of vapors.
-
Waste Disposal: Dispose of all chemical waste, including contaminated consumables, according to institutional and local regulations for hazardous materials. Do not discharge to the environment.
-
Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as hazardous waste. Ensure the area is well-ventilated.
Conclusion and Troubleshooting
This compound is a powerful and reliable reagent for introducing a heptyl group onto heteroatom and carbon nucleophiles. Its predictable reactivity via the S_N2 mechanism, ease of handling, and straightforward preparation from the corresponding alcohol make it a valuable tool in organic synthesis. By understanding the principles behind its reactivity and adhering to strict safety protocols, researchers can effectively leverage this reagent to build molecular complexity.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Poor nucleophile; Steric hindrance; Insufficient temperature; Inactive base (e.g., K₂CO₃ is old). | Use a stronger base to generate the nucleophile; Switch to a more polar aprotic solvent (e.g., DMF, DMSO); Increase reaction temperature; Use freshly dried/powdered base. |
| Elimination (E2) Product | Base is too strong or sterically hindered; High reaction temperature. | Use a weaker, non-hindered base (e.g., K₂CO₃ instead of t-BuOK); Lower the reaction temperature. |
| Over-alkylation (N-Alkylation) | Product is more nucleophilic than starting material. | Use a large excess of the starting amine (≥3 equivalents); Add the heptyl tosylate slowly to the reaction mixture. |
| O-Alkylation instead of C-Alkylation | Reaction conditions favor the "harder" oxygen nucleophile. | Switch to an ethereal solvent (THF, DME); Use a lithium counterion (e.g., from LDA) to promote tighter ion pairing. |
Application Notes & Protocols: Heptyl p-Toluenesulfonate in the Synthesis of Pharmaceutical Intermediates
Introduction
In the intricate field of pharmaceutical development, the precise modification of molecular scaffolds is paramount to achieving desired pharmacological activity, optimizing pharmacokinetic profiles, and minimizing off-target effects. Alkylating agents are fundamental tools in this endeavor, enabling the introduction of alkyl chains that can significantly alter a molecule's lipophilicity, receptor binding affinity, and metabolic stability. Among these, Heptyl p-toluenesulfonate, commonly known as heptyl tosylate, has emerged as a highly effective and versatile reagent for introducing a C7 alkyl chain.
This guide provides a comprehensive overview of the application of this compound in the synthesis of pharmaceutical intermediates. We will delve into the mechanistic principles governing its reactivity, present detailed, field-proven protocols for its use in key synthetic transformations, and offer insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
The Mechanistic Advantage: Why Tosylates are Superior Leaving Groups
The efficacy of this compound as an alkylating agent is rooted in the chemical properties of the p-toluenesulfonate (tosylate, TsO-) group. Alcohols, while abundant, contain a hydroxyl (-OH) group, which is a notoriously poor leaving group because its conjugate acid, water (pKa ≈ 15.7), is not sufficiently acidic, making the hydroxide ion a relatively strong base.[1] To facilitate nucleophilic substitution, the hydroxyl group must first be converted into a good leaving group.
This is precisely the role of tosylation. An alcohol, such as heptan-1-ol, reacts with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like pyridine.[2][3] The alcohol's oxygen atom attacks the electrophilic sulfur atom of TsCl, ultimately forming the tosylate ester. Crucially, this transformation does not affect the stereochemistry at the carbon atom bearing the oxygen.[1]
The resulting tosylate group is an excellent leaving group because its negative charge is extensively delocalized through resonance across the three oxygen atoms and the benzene ring. This charge stabilization makes the corresponding acid, p-toluenesulfonic acid (pKa ≈ -2.8), a very strong acid, and its conjugate base (the tosylate anion) a very weak base and therefore a stable leaving group. This activation allows for efficient nucleophilic substitution reactions, typically proceeding via an SN2 mechanism, under milder conditions than those required when starting with the corresponding alcohol or even some alkyl halides.[2]
Figure 1: General workflow for the activation of heptanol to heptyl tosylate and subsequent Sₙ2 alkylation.
Core Applications in Pharmaceutical Intermediate Synthesis
This compound is primarily used to alkylate nucleophilic functional groups. The introduction of a seven-carbon chain can be a key step in building a larger molecule or in modulating a drug candidate's properties, particularly its lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME).
Key Transformations:
-
O-Alkylation: Formation of ethers by reacting with alcohols or phenols. This is common in the synthesis of analogues where modifying a hydroxyl group is required.
-
N-Alkylation: Formation of substituted amines by reacting with primary or secondary amines. This is critical for building many classes of drugs, including antivirals and anticancer agents.[4][5]
-
S-Alkylation: Formation of thioethers by reacting with thiols.
Comparison with Other Heptylating Agents
While other reagents like heptyl bromide can also be used, heptyl tosylate often provides distinct advantages.
| Feature | This compound | Heptyl Bromide |
| Reactivity | Generally higher due to the superior leaving group (-OTs). | Moderate reactivity. |
| Reaction Conditions | Milder conditions, often avoiding high temperatures or strong bases.[2] | May require more forcing conditions (e.g., higher heat, stronger base).[6] |
| Byproducts | Soluble and relatively benign tosylate salts. | Bromide salts. |
| Preparation | Easily prepared from the corresponding alcohol without inversion of stereochemistry.[1] | Typically prepared from the alcohol using reagents like PBr₃, which can involve harsher conditions.[7] |
| Cost & Availability | Reagent is readily synthesized or commercially available.[8] | Readily available and often less expensive. |
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. Always perform a thorough risk assessment and consult Safety Data Sheets (SDS) for all reagents.[9][10]
Protocol 1: Synthesis of this compound from Heptan-1-ol
This protocol details the conversion of heptan-1-ol into a reactive tosylate ester, a necessary first step if the reagent is not commercially available.
Materials:
-
Heptan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, addition funnel, ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve heptan-1-ol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.5 eq) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM via an addition funnel over 30 minutes, ensuring the temperature remains below 5 °C. The formation of a white precipitate (pyridinium hydrochloride) is expected.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Quench the reaction by slowly adding cold 1 M HCl to dissolve the pyridinium salts. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash sequentially with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The product can often be used crude in the next step. If necessary, purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Figure 2: Experimental workflow for the synthesis of this compound.
Protocol 2: O-Alkylation of a Phenolic Intermediate
This protocol provides a general method for the synthesis of a heptyl aryl ether, a common structural motif in medicinal chemistry.
Materials:
-
Phenolic starting material (e.g., 4-hydroxyacetophenone)
-
This compound
-
Potassium carbonate (K₂CO₃), finely powdered
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Round-bottom flask, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask, add the phenolic starting material (1.0 eq) and potassium carbonate (2.0 eq).
-
Add DMF to create a stirrable slurry.
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction to 60-80 °C and stir vigorously.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Workup: Cool the reaction to room temperature and pour it into a beaker containing cold water. This will precipitate the product and dissolve the inorganic salts.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether (3x).
-
Combine the organic layers and wash with water (2x) and brine (1x) to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[11]
Protocol 3: N-Alkylation of an Amine Intermediate
This protocol outlines the mono-alkylation of a primary amine. Note that controlling di-alkylation can be a challenge; using a slight excess of the amine can favor the mono-alkylated product.
Materials:
-
Primary amine starting material (e.g., aniline)
-
This compound
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
In a round-bottom flask, combine the primary amine (1.0-1.2 eq) and the base (K₂CO₃, 2.0 eq or DIPEA, 2.0 eq) in acetonitrile.
-
Add this compound (1.0 eq) to the suspension.
-
Heat the mixture to reflux (approx. 82 °C for acetonitrile).
-
Monitor the reaction by TLC, observing the consumption of the tosylate and the appearance of the mono- and di-alkylated products.
-
Workup: Once the reaction is deemed complete, cool the mixture to room temperature.
-
Filter off any inorganic solids (if K₂CO₃ was used) and concentrate the filtrate under reduced pressure.
-
If DIPEA was used, concentrate the entire reaction mixture.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product via column chromatography on silica gel to separate the desired mono-alkylated product from unreacted starting material and the di-alkylated byproduct.
Safety and Handling
This compound is an alkylating agent and should be handled with care. Alkylating agents as a class have the potential to be mutagenic.[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Handling: Handle in a well-ventilated fume hood.[9] Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from oxidizing agents.[9]
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and dispose of it as hazardous waste according to local regulations.[9]
-
First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Reaction is slow or incomplete | Insufficiently active base; low reaction temperature; poor quality of tosylate. | Use a stronger base (e.g., NaH for O-alkylation, use with caution); increase temperature incrementally; purify the tosylate reagent before use. |
| Low yield | Competing elimination reaction (E2); decomposition of starting material or product. | Use a more polar, aprotic solvent (e.g., DMF, DMSO); run the reaction at the lowest effective temperature. |
| Formation of multiple products | Over-alkylation (e.g., di-alkylation of primary amines). | Use an excess of the nucleophile (amine); add the tosylate slowly to the reaction mixture. |
| Difficult purification | Product and starting material have similar polarity. | Adjust the TLC solvent system to achieve better separation; consider derivatization of the unreacted starting material to change its polarity before chromatography. |
Conclusion
This compound serves as a robust and highly efficient reagent for the introduction of the heptyl moiety in the synthesis of pharmaceutical intermediates. Its primary advantage lies in the conversion of the poorly reactive hydroxyl group of an alcohol into an excellent tosylate leaving group, facilitating SN2 reactions under mild conditions. This allows for the precise and controlled alkylation of a wide range of nucleophiles, including phenols, amines, and thiols. By providing predictable reactivity and straightforward purification protocols, heptyl tosylate remains a cornerstone tool for medicinal chemists aiming to fine-tune the molecular architecture of next-generation therapeutics.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Khan Academy [khanacademy.org]
- 4. Synthesis of novel acyclonucleosides analogs of pyridothienopyrimidine as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of Alkyl Halides and Tosylates from Alcohols | OpenOChem Learn [learn.openochem.org]
- 8. calpaclab.com [calpaclab.com]
- 9. P-TOLUENESULFONIC ACID N-OCTYL ESTER | CAS#:3386-35-4 | Chemsrc [chemsrc.com]
- 10. fishersci.com [fishersci.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Strategic N-Heptylation of Amines using Heptyl p-Toluenesulfonate: Application Notes and Protocols
Abstract
The covalent attachment of an n-heptyl group to a primary or secondary amine is a key synthetic transformation for strategically modifying the physicochemical properties of molecules in pharmaceutical and materials science research. This modification, termed N-heptylation, significantly increases lipophilicity, which can enhance a drug candidate's membrane permeability or improve a polymer's solubility in organic solvents. Heptyl p-toluenesulfonate (heptyl tosylate) serves as a superior alkylating agent for this purpose, offering higher reactivity than the corresponding alkyl halides and existing as a stable, crystalline solid that is easier to handle and purify. This guide provides a comprehensive overview of the principles, applications, and detailed experimental protocols for the synthesis of this compound and its subsequent use in the selective N-heptylation of primary and secondary amines.
Introduction: The Strategy of N-Heptylation
While traditional "protecting groups" are designed for facile removal, the installation of a heptyl group onto a nitrogen center is typically a permanent modification. The strategic decision to introduce a C7 alkyl chain is driven by the goal of altering the parent molecule's intrinsic properties.
-
In Medicinal Chemistry: Increasing a molecule's lipophilicity can profoundly impact its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A heptyl group can enhance a compound's ability to cross lipid bilayers, potentially improving oral bioavailability or its capacity to penetrate the blood-brain barrier.[1]
-
In Polymer Science: For monomers like aniline, N-alkylation with groups such as heptyl can render the resulting polymers more soluble and processable. Unsubstituted polyaniline is notoriously insoluble, limiting its application. The introduction of the flexible heptyl chain disrupts intermolecular packing, improving its utility in coatings and organic electronics.[2]
This compound is an ideal reagent for this transformation. The tosylate group is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack by an amine in a bimolecular nucleophilic substitution (SN2) reaction.
Synthesis of the Alkylating Agent: this compound
A reliable supply of high-purity this compound is critical for reproducible N-alkylation reactions. The following protocol is adapted from a trusted Organic Syntheses procedure for long-chain alkyl tosylates and provides a robust method for its preparation from n-heptyl alcohol and p-toluenesulfonyl chloride (TsCl).[3]
Reaction Principle
The hydroxyl group of an alcohol is a poor leaving group. Conversion to a tosylate ester transforms it into an excellent leaving group. The reaction is typically performed in the presence of a base, such as pyridine, which serves both as a solvent and to neutralize the hydrochloric acid byproduct.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
n-Heptyl alcohol (Heptan-1-ol)
-
p-Toluenesulfonyl chloride (TsCl), recrystallized
-
Pyridine, anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Methanol
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve n-heptyl alcohol (0.5 mole) in pyridine (2.0 moles).
-
Cool the mixture to 10°C using a water bath.
-
Add p-toluenesulfonyl chloride (0.55 mole) in portions over 30 minutes, ensuring the temperature does not exceed 20°C.
-
Stir the mixture at a temperature below 20°C for an additional 3 hours.
-
Pour the reaction mixture into a beaker containing 1 liter of ice water and 300 mL of concentrated HCl. The heptyl tosylate will separate as an oil or solid.
-
Collect the crude product. If it is a solid, filter it using a Büchner funnel. If it is an oil, separate the layers.
-
Wash the crude product with cold water until the washings are neutral.
-
To purify, add methanol (250-300 mL) to the crude product and warm the mixture on a steam bath until the ester melts.
-
Cool the mixture in an ice bath to crystallize the product.
-
Collect the purified this compound by filtration and dry it under vacuum. The expected yield is 85-90%.
N-Heptylation of Amines: Protocols and Strategies
The primary challenge in the N-alkylation of primary amines is preventing overalkylation. The mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine byproduct.[4] Strategic control of reaction conditions is therefore essential.
Selective Mono-N-Heptylation of a Primary Amine
This protocol is designed to favor the formation of the secondary amine by using the amine as the limiting reagent and a specific base, cesium carbonate (Cs₂CO₃), which has been shown to promote mono-alkylation.[1][5][6][7]
Caption: Workflow for selective mono-N-heptylation.
Protocol 1: Mono-N-Heptylation of Aniline
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add aniline (1.0 eq.), anhydrous cesium carbonate (2.0 eq.), and anhydrous N,N-dimethylformamide (DMF).
-
Addition: Add a solution of this compound (1.05 eq.) in anhydrous DMF dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to 60°C and stir for 5-12 hours.
-
Monitoring: Monitor the consumption of aniline by Thin Layer Chromatography (TLC) using a mobile phase of 9:1 Hexane:Ethyl Acetate with 0.5% triethylamine. The product, N-heptylaniline, will have a higher Rf than aniline.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, then with saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Use a gradient eluent system, starting with hexane and gradually increasing the proportion of ethyl acetate. Add 0.5% triethylamine to the eluent to prevent peak tailing.
| Parameter | Condition | Rationale |
| Stoichiometry | Amine (limiting), Tosylate (1.05 eq) | Using the tosylate as the limiting reagent minimizes the chance of dialkylation once the primary amine is consumed. |
| Base | Cesium Carbonate (Cs₂CO₃) | The solubility and basicity of Cs₂CO₃ in DMF effectively deprotonates the intermediate ammonium salt, favoring mono-alkylation over dialkylation.[1][5] |
| Solvent | Anhydrous DMF | A polar aprotic solvent that facilitates the SN2 reaction and dissolves the cesium salts. |
| Temperature | 60 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without promoting significant side reactions. |
N-Heptylation of a Secondary Amine
The N-alkylation of a secondary amine to a tertiary amine is generally more straightforward as overalkylation to a quaternary ammonium salt is significantly slower, especially with a sterically demanding heptyl group.[4] A less expensive base like potassium carbonate (K₂CO₃) is often sufficient.[4]
Protocol 2: N-Heptylation of Piperidine
-
Setup: To a round-bottom flask, add piperidine (1.0 eq.), powdered anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile.
-
Addition: Add this compound (1.1 eq.) to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C) for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting piperidine is consumed.
-
Workup: Cool the mixture to room temperature and filter off the inorganic salts, washing the solid with acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude N-heptylpiperidine can be purified by vacuum distillation or flash chromatography.
Analytical Monitoring and Characterization
-
Thin Layer Chromatography (TLC): TLC is an effective technique for monitoring the progress of the N-alkylation.[8] A typical eluent system is a mixture of hexane and ethyl acetate. Since the amine products are basic, they can streak on the acidic silica gel plate. This can be suppressed by adding a small amount (0.1-1%) of triethylamine or ammonia to the eluent.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is used to confirm the structure of the product. For N-heptylation, new signals corresponding to the heptyl chain protons will appear, and the integration of the signal for the protons alpha to the nitrogen will change.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the N-heptylated product, showing an increase corresponding to the addition of the heptyl group (C₇H₁₅, mass = 99.19 g/mol ).
Troubleshooting and Safety Considerations
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Insufficiently active alkylating agent; Low reaction temperature. | Confirm the purity of the heptyl tosylate. Increase the reaction temperature or reaction time. |
| Overalkylation (Primary Amine) | Reaction conditions favor dialkylation. | Use an excess of the primary amine relative to the tosylate. Add the tosylate slowly using a syringe pump. Use Cs₂CO₃ as the base.[5][6] |
| Product Tailing on TLC/Column | Basic amine product interacts strongly with acidic silica gel. | Add 0.1-1% triethylamine or aqueous ammonia to the chromatography eluent. |
| Formation of Heptene | Elimination (E2) side reaction. | Use a non-hindered base (e.g., K₂CO₃, Cs₂CO₃) instead of a bulky or very strong base (e.g., t-BuOK). Run the reaction at the lowest effective temperature. |
Safety:
-
This compound is a potent alkylating agent and should be handled with care as a potential mutagen. Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
-
Pyridine is toxic and flammable. Handle in a fume hood.
-
Amines can be corrosive and toxic. Consult the Safety Data Sheet (SDS) for each specific amine used.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 7. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 8. A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines [organic-chemistry.org]
Heptyl p-toluenesulfonate in the synthesis of novel ionic liquids
Topic: Heptyl p-Toluenesulfonate in the Synthesis of Novel Ionic Liquids: A Guide for Pharmaceutical Research and Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tailoring Ionic Liquids for Pharmaceutical Applications
Ionic liquids (ILs) are a class of salts with melting points below 100 °C, composed entirely of ions.[1] Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them highly attractive for various stages of pharmaceutical development.[2] These "designer solvents" can overcome critical challenges in drug formulation, including poor solubility, polymorphism, and low bioavailability of active pharmaceutical ingredients (APIs).[3][4][5]
The properties of an ionic liquid are determined by the structure of its constituent cation and anion.[1] By systematically modifying these ions, we can fine-tune properties like viscosity, hydrophobicity, and thermal behavior.[6][7] The length of the alkyl chain on the cation, for instance, significantly influences these characteristics; longer chains tend to decrease density and increase viscosity.[1][6]
This guide focuses on the use of This compound (heptyl tosylate) as a strategic alkylating agent in the synthesis of novel, aprotic ionic liquids. Heptyl tosylate is an effective and versatile reagent for introducing a seven-carbon alkyl chain onto a cationic core, typically via a quaternization reaction.[8] The resulting heptyl-functionalized cations can impart specific lipophilic characteristics to the ionic liquid, which is particularly advantageous for solubilizing nonpolar drug molecules and enhancing permeation in drug delivery systems.[3][5] We will detail the synthesis, characterization, and potential applications of these tailored ionic liquids, with a focus on imidazolium-based systems, which are among the most widely studied and versatile ILs.[9]
Core Synthesis Strategy: Quaternization via SN2 Alkylation
The primary method for synthesizing aprotic ionic liquids using this compound is the Menshutkin reaction, a type of nucleophilic alkylation (Sngcontent-ng-c1205671314="" class="ng-star-inserted">N2). In this process, a nucleophilic species, such as the nitrogen atom in a substituted imidazole, attacks the primary carbon of the heptyl group. The p-toluenesulfonate (tosylate) group is an excellent leaving group due to its ability to stabilize the negative charge through resonance, thus facilitating the reaction.[8]
The general reaction scheme involves reacting a heterocyclic base (e.g., 1-methylimidazole) with this compound. This one-step reaction directly yields the desired ionic liquid, in this case, 1-heptyl-3-methylimidazolium tosylate ([C₇MIM][OTs]), without the formation of halide impurities that often plague syntheses using alkyl halides.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Ionic liquids for the green synthesis of 1,2,3-triazoles: a systematic review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications | MDPI [mdpi.com]
- 6. Physicochemical properties and structures of room temperature ionic liquids. 2. Variation of alkyl chain length in imidazolium cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. High-pressure study of the methylsulfate and tosylate imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimizing N-Alkylation with Heptyl Tosylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Alkylation in Medicinal Chemistry
The introduction of alkyl chains onto nitrogen-containing scaffolds is a cornerstone of modern drug discovery and development. N-alkylation reactions are fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and fine chemicals, where the modification of amine functionalities can profoundly influence a molecule's biological activity, selectivity, and pharmacokinetic properties.[1][2] Among the various alkylating agents, alkyl tosylates, such as heptyl tosylate, offer a reliable and efficient means of forging C-N bonds. The tosylate group is an excellent leaving group, rendering the attached alkyl chain susceptible to nucleophilic attack by an amine.[3] This guide provides a comprehensive overview of the principles, optimization strategies, and a detailed protocol for the N-alkylation of primary and secondary amines using heptyl tosylate, with a focus on maximizing yield and purity while minimizing common side reactions.
Core Principles: The S(_N)2 Mechanism and Its Implications
The N-alkylation of an amine with heptyl tosylate proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[4] In this concerted, single-step process, the lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the heptyl group and displacing the tosylate leaving group.
Caption: The S(_N)2 mechanism for N-alkylation of an amine with heptyl tosylate.
A critical aspect of this reaction is the potential for over-alkylation, particularly when reacting primary amines. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with another molecule of heptyl tosylate to form a tertiary amine.[5] Controlling the stoichiometry and reaction conditions is therefore paramount to achieving selective mono-alkylation.
Optimizing Reaction Conditions: A Multifactorial Approach
The success of an N-alkylation reaction with heptyl tosylate hinges on the careful selection and optimization of several key parameters.
The Role of the Base
A base is essential to neutralize the proton released from the amine upon alkylation, thereby preventing the formation of an ammonium salt which would be non-nucleophilic.[6] The choice of base can significantly influence the reaction rate and selectivity.
-
Inorganic Bases: Weaker inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly employed and are often sufficient for many primary and secondary amines. Cesium carbonate, in particular, can be highly effective in promoting mono-alkylation.[7]
-
Organic Bases: Non-nucleophilic organic bases such as triethylamine (TEA) and diisopropylethylamine (DIPEA) are also widely used. They are soluble in organic solvents and the resulting ammonium salts can often be easily removed during workup.
-
Stronger Bases: For less reactive amines, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary.[6] However, caution must be exercised as stronger bases can promote elimination side reactions, especially with more sterically hindered substrates.
Solvent Selection: Influencing Kinetics and Solubility
The choice of solvent is critical in an S(_N)2 reaction as it can influence the reaction rate by orders of magnitude.
-
Polar Aprotic Solvents: These are generally the solvents of choice for S(_N)2 reactions.[8][9] Solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) can solvate the cation of the base while leaving the nucleophilic amine relatively free to attack the electrophile, thereby accelerating the reaction.[10]
-
Polar Protic Solvents: Solvents like ethanol or water can hydrogen bond with the amine nucleophile, creating a solvent cage that hinders its ability to attack the electrophile, thus slowing down the reaction rate.[8]
-
Nonpolar Solvents: Toluene or hexane are generally poor choices for this reaction as they do not effectively solvate the charged transition state of the S(_N)2 reaction.
Temperature Control: Balancing Rate and Selectivity
The reaction temperature is a crucial parameter to control. While increasing the temperature generally increases the reaction rate, it can also lead to an increase in side reactions such as elimination and over-alkylation. It is often advisable to start the reaction at room temperature and gently heat if the reaction is sluggish, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11]
Stoichiometry: The Key to Mono-alkylation
To favor mono-alkylation and suppress the formation of the di-alkylated product, it is common practice to use an excess of the amine relative to the heptyl tosylate. This increases the probability that a molecule of heptyl tosylate will encounter a molecule of the starting amine rather than the more nucleophilic product amine. A 1.5 to 2-fold excess of the amine is a good starting point.
Data Presentation: Screening of Reaction Conditions
The following table summarizes a hypothetical screening of reaction conditions for the N-alkylation of a model primary amine with heptyl tosylate.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of Mono-alkylated Product (%) | Yield of Di-alkylated Product (%) |
| 1 | K₂CO₃ (1.5) | MeCN | 60 | 12 | 75 | 15 |
| 2 | Cs₂CO₃ (1.5) | MeCN | 60 | 8 | 88 | 5 |
| 3 | TEA (2.0) | DMF | 80 | 6 | 65 | 25 |
| 4 | DIPEA (2.0) | DMF | 80 | 8 | 72 | 18 |
| 5 | NaH (1.2) | THF | RT | 24 | 55 | 10 |
Experimental Protocol: N-Heptylation of a Primary Amine
This protocol provides a detailed, step-by-step methodology for the N-alkylation of a representative primary amine with heptyl tosylate.
Caption: A generalized workflow for the N-alkylation reaction.
Materials:
-
Primary amine (1.0 equiv)
-
Heptyl tosylate (0.8 equiv)
-
Cesium carbonate (Cs₂CO₃, 1.5 equiv)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equiv) and anhydrous acetonitrile.
-
Addition of Base: Add cesium carbonate (1.5 equiv) to the solution and stir the suspension for 10-15 minutes at room temperature.
-
Addition of Heptyl Tosylate: Dissolve heptyl tosylate (0.8 equiv) in a minimal amount of anhydrous acetonitrile and add it dropwise to the reaction mixture over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 60 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired N-heptylated amine.[11]
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Advanced Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a stronger base, or switching to a more polar aprotic solvent like DMF or DMSO.[6]
-
Over-alkylation: To minimize the formation of the di-alkylated product, ensure a sufficient excess of the starting amine is used and consider running the reaction at a lower temperature for a longer period.
-
Elimination Byproducts: The formation of heptene via an E2 elimination pathway can compete with the desired S(_N)2 reaction, particularly with sterically hindered amines or when using strong, bulky bases.[12] Using a less hindered base and a lower reaction temperature can help to mitigate this.
-
Purification Challenges: The separation of the mono- and di-alkylated products can sometimes be challenging. Careful optimization of the chromatographic conditions is often necessary. In some cases, derivatization or salt formation can aid in the separation.
Conclusion
The N-alkylation of amines with heptyl tosylate is a robust and versatile transformation that is of great importance in the synthesis of pharmaceutically relevant molecules. By understanding the underlying S(_N)2 mechanism and carefully optimizing the reaction conditions—particularly the choice of base, solvent, and temperature, as well as the stoichiometry of the reactants—researchers can achieve high yields of the desired mono-alkylated products while minimizing side reactions. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation and optimization of this critical synthetic methodology.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Tosyl group - Wikipedia [en.wikipedia.org]
- 4. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. Factors Affecting SN2 Reactions - Chad's Prep® [chadsprep.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Heptyl p-Toluenesulfonate
Welcome to the technical support center for the synthesis of heptyl p-toluenesulfonate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important chemical intermediate. Here, we will delve into the core principles of the tosylation reaction, troubleshoot common experimental hurdles, and provide a reliable, high-yield protocol.
Foundational Principles of this compound Synthesis
The synthesis of this compound is a classic example of an O-sulfonylation reaction, where the hydroxyl group of heptanol is converted into a tosylate ester. This transformation is crucial as it converts a poor leaving group (hydroxyl, -OH) into an excellent one (-OTs), facilitating subsequent nucleophilic substitution or elimination reactions.[1][2][3] The reaction involves the nucleophilic attack of the heptanol's oxygen on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[1] A base, typically an organic amine like pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) byproduct.[1][4]
The general reaction mechanism proceeds as follows:
-
The alcohol (heptanol) acts as a nucleophile, attacking the sulfur atom of p-toluenesulfonyl chloride.
-
A chloride ion is displaced, forming an oxonium ion intermediate.
-
The base deprotonates the oxonium ion, yielding the final this compound ester and the protonated base.[1]
A key advantage of this reaction is the retention of stereochemistry at the carbon bearing the alcohol, as the C-O bond of the alcohol is not broken during the process.[1]
Caption: General workflow for the synthesis of tosylates.
Troubleshooting Guide for this compound Synthesis
This section addresses common issues encountered during the synthesis in a question-and-answer format.
| Problem/Observation | Potential Causes | Recommended Solutions & Explanations |
| Low or No Product Yield | 1. Poor quality of p-toluenesulfonyl chloride (TsCl): TsCl can hydrolyze over time to p-toluenesulfonic acid, rendering it inactive.[5] | 1. Use fresh, high-purity TsCl. If necessary, purify older TsCl by recrystallization.[5] |
| 2. Presence of water: Water in the solvent or base will react with TsCl, reducing its availability for the desired reaction.[5] | 2. Use anhydrous solvents and freshly distilled bases (e.g., pyridine, triethylamine). Ensure all glassware is thoroughly dried. | |
| 3. Incorrect stoichiometry: Insufficient TsCl or base will lead to incomplete conversion of the starting heptanol.[5] | 3. Use a slight excess of TsCl (1.2-1.5 equivalents) and base (1.5-2.0 equivalents) to drive the reaction to completion.[1] | |
| 4. Low reaction temperature: While low temperatures are often used to control the reaction, they can also slow it down significantly. | 4. If the reaction is sluggish at 0°C, allow it to warm to room temperature and monitor by TLC.[1][6] | |
| Formation of Heptyl Chloride as a Byproduct | 1. Reaction at elevated temperatures: The tosylate group is an excellent leaving group and can be displaced by the chloride ion generated during the reaction, especially at higher temperatures.[7][8] | 1. Maintain a low reaction temperature (0°C to room temperature) to minimize this SN2 side reaction. |
| 2. Solvent effects: Certain polar aprotic solvents like DMF can accelerate the nucleophilic substitution of the tosylate by the chloride ion.[9] | 2. Use less polar aprotic solvents like dichloromethane (DCM) or diethyl ether.[1][4] | |
| Difficult Purification/Oily Product | 1. Presence of unreacted TsCl or p-toluenesulfonic acid: These can co-elute with the product during chromatography. | 1. During the workup, wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities.[1] |
| 2. Formation of pyridinium or triethylammonium salts: These salts can sometimes be difficult to separate from the product. | 2. Thoroughly wash the organic layer with water and brine to remove these water-soluble salts.[1] | |
| Incomplete Reaction Despite Following Protocol | 1. Steric hindrance of the alcohol: While heptanol is a primary alcohol and generally reactive, impurities or complex starting materials could present steric challenges. | 1. Consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP), which is a more potent nucleophilic catalyst.[1] |
| 2. Insufficient reaction time: The reaction may simply require more time to reach completion. | 2. Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) and allow it to stir for a longer duration if necessary (up to 12 hours or more).[1] |
Detailed High-Yield Experimental Protocol
This protocol is a robust starting point for the synthesis of this compound.
Materials:
-
1-Heptanol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.)
-
Anhydrous pyridine or triethylamine (TEA) (1.5-2.0 eq.)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-heptanol (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
To the stirred solution, add pyridine or triethylamine (1.5 eq.).[1]
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains at 0°C.[1]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 2-12 hours.[1] Monitor the reaction's progress via TLC.[1]
-
Once the reaction is complete, dilute the mixture with water.[1]
-
Separate the organic layer and wash it sequentially with a saturated solution of NaHCO₃ and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.[1]
-
If necessary, purify the crude product by column chromatography on silica gel.[1]
Frequently Asked Questions (FAQs)
-
Q1: What is the best base to use for this reaction?
-
A1: Pyridine and triethylamine are the most commonly used bases.[1][4] Pyridine can also act as a nucleophilic catalyst, potentially accelerating the reaction.[4][10] However, triethylamine is often easier to remove during the workup. The choice may depend on the specific substrate and desired reaction rate.
-
-
Q2: Can I use a stronger base like sodium hydroxide?
-
A2: While some protocols use alkali metal hydroxides like potassium hydroxide, these are typically used in a biphasic system with an aprotic solvent like ether.[4] For a homogenous reaction in a solvent like DCM, an organic amine base is generally preferred to avoid potential side reactions like hydrolysis of the tosylate.
-
-
Q3: How do I know when the reaction is complete?
-
A3: The best way to monitor the reaction is by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside your starting material (1-heptanol). The reaction is complete when the spot corresponding to the starting material has disappeared and a new, less polar spot for the product has appeared.
-
-
Q4: How should I store my p-toluenesulfonyl chloride?
-
A4: p-Toluenesulfonyl chloride is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.[5] Storing it in a desiccator is also a good practice.
-
-
Q5: What are the key characterization techniques for the final product?
-
A5: The structure and purity of this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to identify the characteristic sulfonyl group stretches, and Mass Spectrometry (MS) to confirm the molecular weight.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. svkm-iop.ac.in [svkm-iop.ac.in]
- 4. US5194651A - Tosylation of alcohols - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. homework.study.com [homework.study.com]
- 8. When primary alcohol is treated with p-toluenesulfonyl chloride at room t.. [askfilo.com]
- 9. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]
identifying common side products in the tosylation of heptan-1-ol
Welcome to the Technical Support Center for the tosylation of heptan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products encountered during this fundamental organic transformation. By understanding the underlying mechanisms and critical experimental parameters, you can optimize your reaction outcomes and streamline your synthetic workflows.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during the tosylation of heptan-1-ol, providing explanations grounded in reaction mechanisms and practical advice for resolution.
Q1: My reaction is sluggish, and I'm recovering a significant amount of unreacted heptan-1-ol. What are the potential causes and how can I drive the reaction to completion?
A1: Incomplete conversion is a frequent issue stemming from several factors related to reagent quality and reaction conditions.
-
Expertise & Experience: The primary culprits for incomplete tosylation are often moisture and the quality of your reagents. Tosyl chloride (TsCl) is highly susceptible to hydrolysis, and common bases like pyridine are hygroscopic.
-
Causality:
-
Hydrolysis of Tosyl Chloride: Any moisture present in the reaction will rapidly react with TsCl to form p-toluenesulfonic acid, which is unreactive towards the alcohol. This effectively reduces the concentration of your tosylating agent.[1]
-
Base Quality: Pyridine and triethylamine readily absorb atmospheric water. This moisture will consume TsCl, leading to lower yields.[1]
-
Insufficient Reagents: Using stoichiometric amounts of TsCl may not be enough to drive the reaction to completion, especially if there is any reagent degradation. A slight excess of TsCl (typically 1.2–1.5 equivalents) is recommended.[1]
-
Low Temperature: While the reaction is often initiated at 0 °C to control the initial exotherm, maintaining this low temperature for the entire reaction period may slow down the rate for less reactive alcohols.
-
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, freshly distilled from an appropriate drying agent.
-
Verify Reagent Quality: Use a fresh bottle of TsCl or purify older batches by recrystallization. Use freshly distilled pyridine or a high-purity anhydrous grade.
-
Optimize Stoichiometry: Increase the equivalents of TsCl to 1.5 and pyridine to 2.0 to ensure the complete consumption of heptan-1-ol.
-
Adjust Temperature: After the initial addition of TsCl at 0 °C, allow the reaction to warm to room temperature and stir for an extended period (4-12 hours), monitoring by TLC.[2][3]
-
Q2: I've isolated my product, but my NMR spectrum shows an unexpected triplet at ~3.5 ppm, suggesting the formation of heptyl chloride. How did this happen and how can I prevent it?
A2: The formation of heptyl chloride is a known side reaction in tosylations, arising from the nucleophilicity of the chloride ion generated in situ.
-
Expertise & Experience: While the tosylate is the desired product, it is also an excellent leaving group. The pyridinium hydrochloride salt formed during the reaction provides a source of chloride ions that can compete with the desired reaction pathway.
-
Causality: The reaction between TsCl and pyridine produces pyridinium hydrochloride. The chloride anion can then act as a nucleophile in an SN2 reaction, displacing the newly formed tosylate group on the heptyl chain to yield heptyl chloride.[4][5][6][7][8] This is more prevalent at higher temperatures or with prolonged reaction times.[9]
-
Prevention Strategies:
-
Temperature Control: Maintain a low reaction temperature (0 °C to room temperature) to minimize the rate of the SN2 displacement.
-
Reaction Time: Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed to avoid prolonged exposure of the product to chloride ions.
-
Alternative Base: In some cases, using a non-nucleophilic, sterically hindered base like 2,6-lutidine or a proton sponge can minimize the formation of nucleophilic anions. However, pyridine is generally sufficient if temperature and time are controlled.
-
Q3: My mass spectrometry results indicate a compound with a molecular weight corresponding to diheptyl ether. What is the mechanism for its formation?
A3: Diheptyl ether formation occurs through a Williamson ether synthesis-type side reaction.
-
Expertise & Experience: This side product is more likely to form if there is a significant concentration of unreacted heptan-1-ol in the presence of the heptyl tosylate product.
-
Causality: A molecule of unreacted heptan-1-ol, acting as a nucleophile, can attack the electrophilic carbon of a molecule of heptyl tosylate, displacing the tosylate leaving group. The pyridine in the reaction mixture can facilitate this by deprotonating the attacking alcohol, increasing its nucleophilicity.
-
Minimization Protocol:
-
Slow Addition of Alcohol: If you are adding the alcohol to a pre-mixed solution of TsCl and pyridine, do so slowly to maintain a low concentration of the free alcohol.
-
Ensure Complete Tosylation: Driving the primary reaction to completion quickly will reduce the amount of unreacted heptan-1-ol available to act as a nucleophile.
-
Purification: Diheptyl ether can typically be separated from the more polar heptyl tosylate by column chromatography on silica gel.
-
Q4: During workup, I have a large amount of a water-soluble solid that is not my product. What is it?
A4: This is most likely pyridinium hydrochloride, the salt formed from the reaction of pyridine with the HCl generated during the tosylation.
-
Expertise & Experience: This is an expected byproduct of the reaction and is the primary reason for the aqueous workup.
-
Causality: Pyridine acts as a base to neutralize the HCl produced when heptan-1-ol reacts with tosyl chloride. The resulting pyridinium hydrochloride salt is highly soluble in water and can be easily removed by washing the organic layer with water or a dilute acidic solution (e.g., 1M HCl) to ensure all the pyridine is protonated and partitioned into the aqueous phase.
Q5: I suspect my starting material is contaminated with a diol. What side product could this form?
A5: If your heptan-1-ol is contaminated with a diol (e.g., heptane-1,7-diol), you can form the corresponding ditosylate.
-
Expertise & Experience: Primary alcohols are readily tosylated, and if a diol is present, both hydroxyl groups are likely to react, especially when an excess of TsCl is used.
-
Causality: Each hydroxyl group of the diol can react with a molecule of TsCl in the same manner as heptan-1-ol, leading to the formation of a ditosylated alkane.[10][11][12][13][14]
-
Identification and Removal:
-
TLC Analysis: The ditosylate will be significantly less polar than the monotosylate and will have a higher Rf value on a silica gel TLC plate.
-
Purification: Column chromatography is the most effective method for separating the ditosylate from the desired monotosylate.
-
Prevention: Ensure the purity of your starting heptan-1-ol by distillation or by purchasing from a reputable supplier.
-
Q6: Is the formation of hept-1-ene a significant concern?
A6: For a primary alcohol like heptan-1-ol, the formation of hept-1-ene via an E2 elimination is generally not a major side reaction under standard tosylation conditions.
-
Expertise & Experience: E2 eliminations are favored by strong, sterically hindered bases and higher temperatures, neither of which are typical for this reaction.
-
Causality: Pyridine is a relatively weak base, and the reaction is usually conducted at or below room temperature. These conditions do not strongly favor the E2 pathway for a primary tosylate.[15][16][17] However, if the reaction mixture is heated for an extended period, or if a stronger, non-nucleophilic base is used, the amount of elimination product could increase.[18]
Summary of Potential Side Products
| Side Product | Structure | Formation Mechanism | Prevention/Mitigation |
| Unreacted Heptan-1-ol | CH₃(CH₂)₆OH | Incomplete reaction | Use excess TsCl, ensure anhydrous conditions, allow sufficient reaction time/temperature. |
| Heptyl Chloride | CH₃(CH₂)₆Cl | SN2 displacement of tosylate by Cl⁻ | Maintain low temperature, minimize reaction time after completion. |
| Diheptyl Ether | (CH₃(CH₂)₆)₂O | Williamson ether-like synthesis | Ensure complete and rapid tosylation, slow addition of alcohol. |
| Pyridinium Hydrochloride | C₅H₅N⁺HCl⁻ | Acid-base reaction | Expected byproduct, removed during aqueous workup. |
| Heptane-1,7-ditosylate | TsO(CH₂)₇OTs | Tosylation of diol impurity | Use pure starting materials, separate by chromatography. |
| Hept-1-ene | CH₂=CH(CH₂)₄CH₃ | E2 Elimination | Generally minor; avoid high temperatures and strong bases. |
Experimental Protocols
General Protocol for the Tosylation of Heptan-1-ol
This is a standard and reliable method for the tosylation of primary alcohols.[2][3]
Materials:
-
Heptan-1-ol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.)
-
Anhydrous pyridine (2.0 eq.)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve heptan-1-ol (1.0 eq.) in anhydrous DCM (approx. 0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (2.0 eq.) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.5 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude heptyl tosylate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizing Reaction Pathways
Caption: Potential reaction pathways in the tosylation of heptan-1-ol.
References
- 1. benchchem.com [benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Treatment of alcohols with tosyl chloride does not always lead to the formation of tosylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP2084129B1 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 12. WO2008058902A2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 13. jchemlett.com [jchemlett.com]
- 14. US8143432B2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. orgosolver.com [orgosolver.com]
Technical Support Center: Strategies for the Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl)
This guide provides in-depth technical advice for researchers, scientists, and drug development professionals facing challenges with the removal of unreacted p-toluenesulfonyl chloride (TsCl) from their reaction mixtures. Here, we address common issues with practical, field-proven solutions and explain the chemical principles behind each method to empower you to make informed decisions for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted p-toluenesulfonyl chloride from my product?
A1: Leaving unreacted p-toluenesulfonyl chloride (TsCl) in your reaction mixture can lead to several complications. Firstly, its reactivity can interfere with subsequent synthetic steps. Secondly, its polarity is often similar to that of the desired tosylated product, which can make purification by column chromatography challenging, leading to co-elution.[1] Lastly, TsCl is a hazardous and moisture-sensitive compound; its removal is essential for ensuring the purity and safety of your final product.[1]
Q2: What are the primary strategies for removing excess TsCl?
A2: The most effective approaches involve converting the unreacted TsCl into a derivative with significantly different physical properties, making it easier to separate. The main strategies include:
-
Quenching: Reacting the excess TsCl with a nucleophile to form a more polar and easily separable compound.[1]
-
Chromatographic Separation: Direct purification using techniques like flash column chromatography.[2]
-
Scavenging Resins: Utilizing solid-supported reagents to selectively react with and remove TsCl by filtration.[3]
-
Novel Methods: Employing unconventional but effective techniques, such as reaction with cellulosic materials.[3][4]
Q3: How do I select the most appropriate removal method for my experiment?
A3: The optimal method depends on several factors, including the stability of your product, the scale of your reaction, and the available resources. For instance, if your product is sensitive to basic conditions, you should avoid quenching with strong aqueous bases.[1] If your product has very similar polarity to TsCl, converting the unreacted TsCl to a highly polar substance like p-toluenesulfonic acid or a sulfonamide will greatly simplify purification.[1][5]
Troubleshooting Common Issues
Here we address specific problems you might encounter during the purification of your tosylated product.
Issue 1: My product and TsCl are co-eluting during column chromatography.
-
Underlying Cause: The polarity of your product is too close to that of p-toluenesulfonyl chloride.[1]
-
Solution 1: Pre-Chromatography Quenching. Before attempting chromatography, quench the excess TsCl to transform it into a more polar compound. This will alter its retention factor (Rf) on silica gel, facilitating separation.
-
Amine Quench: Add a primary or secondary amine (e.g., ammonia, ammonium hydroxide) to the reaction mixture. This converts TsCl into the corresponding p-toluenesulfonamide, which is significantly more polar.[1][5]
-
Aqueous Base Hydrolysis: Quench the reaction with an aqueous base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).[3] This hydrolyzes TsCl to the water-soluble p-toluenesulfonic acid (or its salt), which can be easily removed during an aqueous workup.[2][3]
-
-
Solution 2: Chromatography Optimization. If quenching is not a viable option, carefully adjust your chromatography conditions. A less polar eluent system may enhance the separation between your product and TsCl.[1]
Issue 2: My desired product is sensitive to aqueous or basic conditions.
-
Underlying Cause: Your product contains functional groups that are labile to base-catalyzed hydrolysis or degradation (e.g., esters, certain protecting groups).[1]
-
Solution 1: Non-Aqueous Quenching. Use a primary or secondary amine in a non-aqueous solvent to quench the excess TsCl. The resulting sulfonamide can then be separated by chromatography.[1]
-
Solution 2: Scavenger Resins. Employ a polymer-bound scavenger, such as aminomethyl polystyrene or an amine-functionalized silica gel.[1][3] These resins react selectively with TsCl, and the resulting polymer-bound sulfonamide is conveniently removed by filtration.[1][3] This method avoids subjecting your product to harsh aqueous or basic conditions.
Issue 3: The quenching reaction is slow or incomplete.
-
Underlying Cause: This can be due to an insufficient amount of the quenching agent, low reaction temperature, or inadequate mixing.[1]
-
Solution 1: Increase Quenching Agent Stoichiometry. Ensure you are using a sufficient molar excess of the amine or base to drive the quenching reaction to completion.[1]
-
Solution 2: Optimize Temperature. While quenching is often performed at 0 °C to control exotherms, allowing the mixture to warm to room temperature can increase the reaction rate.[1]
-
Solution 3: Ensure Vigorous Stirring. Effective mixing is critical, especially in biphasic systems (e.g., an organic solvent and an aqueous base), to maximize the contact between reactants.[1]
Detailed Experimental Protocols
Protocol 1: Aqueous Basic Workup (Hydrolysis of TsCl)
This is a robust and widely applicable method for base-stable products.
-
Cool the Reaction: Once your tosylation reaction is complete (as monitored by TLC), cool the reaction mixture to 0-10 °C in an ice bath.[1]
-
Quench: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as CO₂ evolution may cause frothing.[3]
-
Stir: Continue to stir the biphasic mixture vigorously for 15-30 minutes at room temperature to ensure complete hydrolysis of the excess TsCl.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. The resulting sodium p-toluenesulfonate will be in the aqueous phase.[1][3]
-
Wash: Wash the organic layer with water and then with brine.[1][6]
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1][6]
Protocol 2: Purification via Scavenger Resin
This method is ideal for sensitive substrates and for avoiding chromatography.
-
Add Scavenger: To the completed reaction mixture, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene), typically 2-4 equivalents relative to the excess TsCl.[3]
-
Agitate: Stir or shake the resulting slurry at room temperature. The required reaction time can range from a few hours to overnight.[1]
-
Monitor: Follow the disappearance of the TsCl spot by TLC.
-
Filter: Once the TsCl has been consumed, filter the mixture to remove the resin. A fritted funnel or a cotton plug in a pipette can be used.[3]
-
Rinse and Concentrate: Wash the resin with a suitable organic solvent. Combine the filtrate and the washings, and concentrate under reduced pressure to yield the crude product, now free of TsCl.[1][3]
Protocol 3: Removal of TsCl with Cellulosic Material
This is an eco-friendly and straightforward method for removing excess TsCl.[3][4]
-
Addition of Cellulose: After the tosylation reaction is complete, add pieces of standard filter paper (a source of cellulose) to the reaction mixture.[4]
-
Sonication (Optional but Recommended): Place the reaction vessel in an ultrasonic bath. Sonication can accelerate the reaction between TsCl and the hydroxyl groups of the cellulose.[4]
-
Monitor: The progress of TsCl removal can be monitored by TLC.
-
Filtration: Once the TsCl is consumed, simply filter the reaction mixture to remove the filter paper.
-
Workup: Proceed with a standard aqueous workup as required for your product.
Method Comparison
| Method | Advantages | Disadvantages | Best Suited For |
| Aqueous Basic Workup | Inexpensive, scalable, removes large amounts of TsCl and acidic byproducts.[3] | Product must be stable to basic conditions; potential for emulsion formation.[3] | Robust, base-stable products. |
| Amine Quench | Effective at converting TsCl to a more polar sulfonamide. | The resulting sulfonamide may still require chromatographic removal. | Cases where aqueous workup is undesirable but the product is stable to amines. |
| Scavenger Resins | High selectivity, simple filtration-based removal, suitable for sensitive substrates.[3] | Higher cost, may require longer reaction times.[3] | Small to moderate excesses of TsCl and with products that are sensitive to aqueous or basic conditions.[3] |
| Cellulosic Material | "Green" and simple method, inexpensive.[3][4] | May be slower than other methods, potentially less efficient for large excesses of TsCl. | Eco-conscious synthesis and when other methods are not suitable. |
| Column Chromatography | Can provide very pure material. | Can be time-consuming and resource-intensive, potential for co-elution.[3] | Products where quenching is not feasible and a good separation can be achieved. |
| Recrystallization | Can yield highly pure material, scalable.[3] | Product must be a solid, requires finding a suitable solvent system, potential for yield loss.[3] | Purifying solid products from all types of tosyl-containing impurities.[3] |
Visualizing the Workflow
Caption: Decision workflow for selecting a TsCl removal method.
Caption: Chemical transformations of TsCl during quenching.
References
Technical Support Center: Minimizing Hydrolysis of Heptyl p-Toluenesulfonate During Aqueous Workup
This technical guide is intended for researchers, scientists, and drug development professionals who are working with Heptyl p-toluenesulfonate and facing challenges with its stability during aqueous workup procedures. The inherent susceptibility of sulfonate esters to hydrolysis can lead to significant product loss and the formation of challenging impurities. This document provides a comprehensive troubleshooting guide and frequently asked questions to help you navigate these issues, ensuring the integrity of your synthesis.
This compound is a valuable intermediate, often used to introduce a heptyl group in nucleophilic substitution reactions. However, the tosylate group, while an excellent leaving group, is prone to hydrolysis, especially under non-optimal workup conditions. This can result in the formation of 1-heptanol and p-toluenesulfonic acid, complicating purification and reducing overall yield.
Frequently Asked Questions (FAQs)
Q1: I'm observing a lower than expected yield after my aqueous workup. How can I determine if hydrolysis of this compound is the culprit?
The primary evidence of hydrolysis would be the presence of 1-heptanol and p-toluenesulfonic acid in your crude product. You can detect these impurities using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): Co-spot your crude product with authentic samples of this compound and 1-heptanol. The appearance of a new spot corresponding to 1-heptanol is a strong indicator of hydrolysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum of your crude product, look for the characteristic signals of 1-heptanol, which include a triplet around 3.6 ppm (for the CH2 adjacent to the hydroxyl group) and a triplet near 0.9 ppm (for the terminal methyl group).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting volatile impurities like 1-heptanol.
Q2: What are the critical factors that influence the rate of hydrolysis during the workup?
The stability of this compound during an aqueous workup is primarily dictated by pH, temperature, and the duration of contact with the aqueous phase.
-
pH: Both acidic and basic conditions can accelerate hydrolysis.[1] Acid catalysis involves protonation of the sulfonate oxygen, making the sulfur atom more electrophilic. Base-catalyzed hydrolysis, on the other hand, involves direct nucleophilic attack by hydroxide ions. Maintaining a neutral pH (around 7) is crucial.
-
Temperature: As with most reactions, the rate of hydrolysis increases with temperature.[2] Performing the workup at reduced temperatures (e.g., 0-5 °C) can significantly slow down the degradation of your product.[3]
-
Time: The longer your compound is in contact with the aqueous phase, the more opportunity there is for hydrolysis to occur. Therefore, it is essential to perform the workup as efficiently as possible.[3]
Q3: What is a reliable, general-purpose protocol for the aqueous workup of a reaction mixture containing this compound?
This protocol is designed to minimize hydrolysis and maximize the recovery of your product.
Experimental Protocol: Standard Aqueous Workup for this compound
-
Cooling: Upon completion of the reaction, cool the reaction mixture to 0-5 °C using an ice bath.
-
Quenching & Neutralization: Slowly add a chilled, saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any residual acid and adjust the pH to ~7.[4] Monitor the pH with pH paper or a meter.
-
Extraction: Promptly extract the product into a suitable organic solvent like diethyl ether or ethyl acetate. Perform multiple extractions to ensure complete recovery.[5]
-
Washing: Wash the combined organic layers with chilled brine (saturated aqueous NaCl solution). This helps to remove residual water and water-soluble impurities.[5]
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure, ensuring the bath temperature is kept low to prevent thermal decomposition.
Q4: I'm still experiencing some product loss despite following the standard protocol. What advanced strategies can I employ?
If hydrolysis remains a persistent issue, consider these more advanced techniques:
-
Use of a Buffered Wash: Instead of just water or brine, use a chilled, neutral buffer solution (e.g., a phosphate buffer at pH 7) for the washing steps to maintain a stable pH.
-
Minimize Aqueous Contact: If your product is particularly sensitive, you can minimize the aqueous workup by directly concentrating the reaction mixture (if the solvent is appropriate) and proceeding directly to purification by column chromatography.
-
Solvent Choice: For extraction, use a solvent that is immiscible with water and in which your product is highly soluble to ensure a quick and efficient separation from the aqueous phase.[6]
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting hydrolysis issues during the workup of this compound.
Caption: Troubleshooting workflow for minimizing hydrolysis.
Key Parameters for Minimizing Hydrolysis
| Parameter | Recommended Condition | Rationale |
| pH | 6.5 - 7.5 | Avoids both acid and base-catalyzed hydrolysis. |
| Temperature | 0 - 5 °C | Reduces the kinetic rate of the hydrolysis reaction.[2] |
| Workup Duration | As brief as possible | Minimizes the contact time between the tosylate and the aqueous phase.[3] |
| Washing Agent | Chilled Brine or Neutral Buffer | Helps to maintain a neutral pH and aids in the removal of water. |
Understanding the Hydrolysis Mechanism
A fundamental understanding of the hydrolysis mechanism can aid in developing strategies to prevent it. The following diagram illustrates the key steps in the acid-catalyzed hydrolysis of a tosylate.
Caption: Simplified mechanism of acid-catalyzed tosylate hydrolysis.
References
optimizing reaction time and temperature for complete tosylation
Welcome to the technical support center for optimizing the tosylation of alcohols. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical transformation in their synthetic workflows. Here, we move beyond basic procedures to address the nuanced challenges that can arise during experimentation. Our focus is on providing actionable troubleshooting advice and robust protocols grounded in mechanistic understanding to help you achieve complete and reproducible tosylations.
Foundational Principles of Tosylation
The conversion of an alcohol to a p-toluenesulfonate (tosylate) is a cornerstone of organic synthesis. It transforms a poor leaving group (hydroxyl, -OH) into an excellent one (-OTs), facilitating subsequent nucleophilic substitution (SN2) or elimination (E2) reactions.[1][2] The reaction involves treating an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[3]
The stereochemistry at the carbon bearing the alcohol is retained during the tosylation step itself, as the C-O bond is not broken.[1][3] Any subsequent SN2 reaction, however, will proceed with inversion of stereochemistry.[1][4]
The Role of the Base
A base, typically a tertiary amine like pyridine or triethylamine (TEA), is essential for a successful tosylation. It serves two primary functions:
-
Acid Scavenger : The reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes this acid, preventing it from protonating the starting alcohol or other sensitive functional groups in the molecule.
-
Nucleophilic Catalyst : Bases like pyridine are more nucleophilic than the alcohol and can attack TsCl to form a highly reactive N-tosylpyridinium intermediate.[5][6][7] This intermediate is more susceptible to attack by the alcohol, thereby accelerating the reaction.[5][6][7]
Caption: Generalized mechanism of a pyridine-catalyzed tosylation reaction.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that can arise during tosylation reactions in a question-and-answer format.
Q: My reaction is incomplete, and TLC analysis shows a significant amount of starting alcohol remaining. What went wrong?
A: This is one of the most common issues and can stem from several sources related to reagent quality and reaction conditions.
-
Reagent Purity:
-
Tosyl Chloride (TsCl): TsCl is sensitive to moisture and can hydrolyze over time to the unreactive p-toluenesulfonic acid. Always use a fresh bottle or consider purifying older TsCl by recrystallization.[8][9]
-
Base & Solvent: Amine bases and many organic solvents are hygroscopic. The presence of water will consume TsCl through hydrolysis, preventing it from reacting with your alcohol.[8] Ensure you are using anhydrous solvents and freshly distilled bases.[8][9]
-
-
Reaction Conditions:
-
Stoichiometry: Ensure you are using a slight excess of tosyl chloride (typically 1.2–1.5 equivalents) and a sufficient amount of base (1.5–2.0 equivalents) to neutralize the HCl generated.[8][10]
-
Temperature: While many tosylations are initiated at 0 °C to control the initial exothermic reaction, some less reactive or sterically hindered alcohols require elevated temperatures (e.g., room temperature or gentle heating to 40-60 °C) to proceed to completion.[9][11] Monitor the reaction by TLC and allow it to warm if no progress is observed at lower temperatures.[11]
-
Q: My TLC plate shows the desired product spot, but also a new, non-polar spot. What is this side product?
A: The most likely side product is the corresponding alkyl chloride. This occurs when the chloride ion (Cl⁻), displaced from TsCl, acts as a nucleophile and attacks the newly formed, highly reactive tosylate.[12]
-
How to Minimize Alkyl Chloride Formation:
-
Temperature Control: This side reaction is more prevalent at higher temperatures. Running the reaction at 0 °C or below can significantly reduce its occurrence.[12]
-
Limit Reaction Time: Do not let the reaction stir unnecessarily for long periods after the starting material is consumed. Monitor progress closely by TLC and work up the reaction promptly upon completion.[10]
-
Base Selection: Using a base whose hydrochloride salt is insoluble in the reaction medium (e.g., pyridine in some non-polar solvents) can help by precipitating the salt and removing the chloride nucleophile from the solution.[10]
-
Q: I am working with a sterically hindered secondary or tertiary alcohol and the reaction is very slow or fails completely. How can I tosylate it?
A: Sterically hindered alcohols present a significant challenge due to the difficulty of the alcohol attacking the bulky sulfonyl center.
-
Strategies for Hindered Alcohols:
-
Elevated Temperatures: Gentle heating (e.g., 60-80 °C), especially when using pyridine as both the base and solvent, can provide the necessary energy to overcome the steric barrier.[9]
-
Stronger, Non-Nucleophilic Bases: For very stubborn alcohols, you can pre-form the alkoxide by using a strong base like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous solvent like THF at low temperatures, followed by the addition of TsCl.[11][13]
-
Use of Catalysts: Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction for less reactive alcohols.[10][14]
-
Alternative Reagents: Consider using tosyl anhydride (Ts₂O) instead of TsCl. Ts₂O is more reactive and may be effective for hindered substrates.[9]
-
Q: My reaction mixture turned dark brown or black. Is my product lost?
A: A dark coloration often indicates decomposition, which can be caused by an unstable starting material or product under the reaction conditions. Pyridine, in particular, can sometimes lead to coloration when heated for extended periods. However, the desired product may still be present. It is crucial to proceed with the workup and attempt to isolate and purify the product. If the yield is low, consider using milder conditions, such as lower temperatures or a different base like triethylamine.
Frequently Asked Questions (FAQs)
What is the best solvent for a tosylation reaction? Dichloromethane (DCM) is the most common and often best choice due to its inertness and ability to dissolve a wide range of substrates.[11] Tetrahydrofuran (THF), toluene, and pyridine (used as both solvent and base) are also effective alternatives.[9][11] The key is to ensure the solvent is rigorously dried before use.[8]
How long should a typical tosylation reaction run? Reaction times can vary widely, from a few hours to overnight (12-24 hours).[10][11][15] For simple primary alcohols at 0 °C to room temperature, 2-4 hours is often sufficient.[11] For more complex or hindered alcohols, longer reaction times and/or heating may be necessary.[16] The best practice is always to monitor the reaction's progress by TLC.[10][11]
Can I use a base other than pyridine or triethylamine? Yes, other tertiary amines like N,N-diisopropylethylamine (DIPEA) are often used, especially if the starting material is sensitive to more nucleophilic bases.[9] For particularly difficult substrates, strong bases like NaH can be employed to pre-form the alkoxide.[11][13]
My tosylate product seems unstable during silica gel chromatography. What can I do? Tosylates, particularly those derived from electron-rich or strained systems, can be sensitive to the acidic nature of silica gel. If you observe decomposition on the column, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1% TEA in the eluent). Alternatively, purification by recrystallization is often a better option for crystalline tosylates.[17]
Experimental Protocols
Protocol 1: General Procedure for Tosylation of a Primary Alcohol
This robust protocol is suitable for most primary alcohols.
Materials:
-
Primary Alcohol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2–1.5 eq.)
-
Anhydrous Pyridine or Triethylamine (TEA) (1.5–2.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the alcohol (1.0 eq.) in anhydrous DCM (approx. 0.1–0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the base (1.5 eq.).[11]
-
Add TsCl (1.2 eq.) portion-wise, ensuring the internal temperature does not rise significantly.[11]
-
Stir the reaction at 0 °C for 30-60 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol is fully consumed (typically 2–12 hours).[11][18]
-
Upon completion, carefully quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1 M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.[18]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
Purify the crude product by recrystallization or column chromatography on silica gel as needed.[18]
Protocol 2: Monitoring the Reaction with TLC
Procedure:
-
Prepare a TLC chamber with an appropriate eluent system (e.g., 4:1 Hexanes:Ethyl Acetate).
-
On a TLC plate, spot a sample of your starting alcohol (co-spot), and a sample from the reaction mixture.
-
Develop the plate and visualize using a UV lamp and/or an appropriate stain (e.g., potassium permanganate).
-
The reaction is complete when the spot corresponding to the starting alcohol has disappeared from the reaction mixture lane. The product tosylate will typically have a higher Rf value (be less polar) than the starting alcohol.
Caption: A troubleshooting workflow for incomplete tosylation reactions.
Quantitative Data Summary
The choice of conditions can significantly impact reaction outcomes. The following table provides general guidelines for different alcohol substrates.
| Substrate Type | Recommended Base | Typical Temperature | Typical Time | Key Considerations |
| Primary Alcohol | Pyridine or TEA | 0 °C to RT | 2–12 h | Generally straightforward; monitor for alkyl chloride formation if heated.[11] |
| Secondary Alcohol | Pyridine, TEA, DMAP (cat.) | RT to 60 °C | 12–24 h | Slower than primary; may require heating. Risk of competing E2 elimination is higher.[1][9] |
| Hindered Alcohol | Pyridine (as solvent), NaH | 60–80 °C (Py) or 0 °C to RT (NaH) | 24–48 h | Often requires more forcing conditions or pre-formation of the alkoxide.[9][13] |
| Acid/Base Sensitive | DIPEA, 2,6-Lutidine | 0 °C to RT | 12–24 h | Use non-nucleophilic, sterically hindered bases to avoid side reactions. |
References
- 1. orgosolver.com [orgosolver.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Tosyl group - Wikipedia [en.wikipedia.org]
- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. reddit.com [reddit.com]
- 13. echemi.com [echemi.com]
- 14. rsc.org [rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fiveable.me [fiveable.me]
- 18. benchchem.com [benchchem.com]
troubleshooting low reactivity of heptyl tosylate in substitution reactions
Welcome to the technical support center for troubleshooting substitution reactions involving heptyl tosylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the reactivity of this substrate. Here, we move beyond simple protocols to explore the underlying principles governing your reaction's success, providing you with the expert insights needed to diagnose and resolve common issues.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the use of heptyl tosylate in substitution reactions.
Q1: My substitution reaction with heptyl tosylate is extremely slow or not working at all. What are the most likely causes?
A1: Low reactivity in this system typically stems from one or more of four key factors:
-
Sub-optimal Solvent Choice: The solvent plays a critical role in stabilizing transition states and solvating ions. For SN2 reactions, the use of polar protic solvents (like ethanol or water) can dramatically decrease the reaction rate by solvating the nucleophile, effectively "caging" it and reducing its reactivity.[1][2]
-
Weak or Sterically Hindered Nucleophile: The rate of an SN2 reaction is directly dependent on the concentration and strength of the nucleophile.[3] A weak nucleophile will react slowly, while a bulky nucleophile may struggle to access the electrophilic carbon, an issue compounded by the flexible heptyl chain.[4]
-
Insufficient Temperature: All reactions have an activation energy barrier that must be overcome. While heptyl tosylate is a primary substrate and should be reactive, insufficient thermal energy can lead to impractically long reaction times.
-
Competition from Elimination (E2) Reactions: If your nucleophile is also a strong base, it can promote a competing E2 elimination reaction, consuming your starting material to produce heptene instead of the desired substitution product. This is especially prevalent at higher temperatures.[5]
Q2: I thought primary tosylates like heptyl tosylate were ideal for SN2 reactions. Why would it be unreactive?
A2: You are correct; in principle, heptyl tosylate is an excellent substrate for SN2 reactions. As a primary tosylate, it benefits from minimal steric hindrance at the reaction center and possesses an excellent leaving group.[6][7][8] The order of reactivity for SN2 reactions is generally methyl > primary > secondary >> tertiary.[8][9]
However, "low reactivity" is relative. The long, flexible heptyl chain, while not directly blocking the electrophilic carbon, can fold back on itself, creating transient steric hindrance that can slow the reaction compared to a smaller substrate like ethyl tosylate. Furthermore, issues with reagent purity, moisture, or any of the other factors mentioned in Q1 are often the true culprits behind sluggish reactions with this otherwise reliable substrate.
Q3: How critical is my choice of solvent? Can you provide a clear comparison?
A3: The solvent choice is paramount. For an SN2 reaction, the ideal solvent stabilizes the transition state more than the reactants. Polar aprotic solvents are strongly recommended because they solvate the cation of a nucleophilic salt but leave the anionic nucleophile relatively "naked" and highly reactive.[1][2][10] Polar protic solvents, in contrast, form strong hydrogen bonds with the nucleophile, stabilizing it and increasing the activation energy of the reaction.[2][11]
Table 1: Comparison of Common Solvents for SN2 Reactions
| Solvent Class | Examples | Mechanism of Interaction | Effect on SN2 Rate |
| Polar Aprotic | Acetone, Acetonitrile (ACN), DMF, DMSO | Solvates cations well, but not anions (nucleophiles).[1][12] | Strongly Favors SN2 |
| Polar Protic | Water (H₂O), Methanol (MeOH), Ethanol (EtOH) | Solvates both cations and anions (nucleophiles) via H-bonding.[1][11] | Strongly Disfavors SN2 |
| Non-Polar | Hexane, Toluene, Benzene | Poorly dissolves most nucleophilic salts. | Not Recommended |
Q4: Could the tosylate group itself be the problem? Should I consider a different leaving group?
A4: It is highly unlikely that the tosylate group is the source of low reactivity. Tosylate is an excellent leaving group because its negative charge is extensively delocalized by resonance, making it a very stable, weak base.[13][14] It is significantly better than halides like chloride or bromide.
While there are even more reactive leaving groups, such as triflate (-OTf), they are typically reserved for extremely unreactive substrates (e.g., secondary carbons with significant steric hindrance).[14][15][16] For a primary substrate like heptyl tosylate, upgrading the leaving group is usually unnecessary and not a cost-effective first step in troubleshooting.
Table 2: Relative Leaving Group Ability
| Leaving Group | Abbreviation | Conjugate Acid pKa | Relative SN2 Rate |
| Triflate | -OTf | ~ -13 | 56,000 |
| Tosylate | -OTs | ~ -6.5 | 0.70 |
| Mesylate | -OMs | ~ -2 | 1.00 |
| Iodide | I⁻ | ~ -10 | ~0.01 |
| Bromide | Br⁻ | ~ -9 | ~0.001 |
Data adapted from multiple sources for comparative purposes.[15]
In-Depth Troubleshooting Guides
Guide 1: Issue - Reaction Stalls with Low Conversion
You've set up your reaction, but analysis (TLC, GC-MS) shows a significant amount of unreacted heptyl tosylate even after an extended period.
References
- 1. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 2. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution | Chemistry Net [chem-net.blogspot.com]
- 3. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. quora.com [quora.com]
- 11. quora.com [quora.com]
- 12. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 13. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Minimizing E2 Elimination Side Reactions with Heptyl Tosylate
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you minimize E2 elimination side reactions when working with primary alkyl tosylates, such as heptyl tosylate. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of 1-heptene in my reaction with heptyl tosylate. Isn't a primary tosylate supposed to favor SN2?
A1: While it is true that primary substrates like heptyl tosylate strongly favor the SN2 pathway, the E2 elimination can become a competitive side reaction under certain conditions.[1] The formation of 1-heptene is a classic indicator of an E2 side reaction. Several factors could be contributing to this, including the nature of your nucleophile, the reaction temperature, and the solvent system. A strong, sterically hindered base, or high reaction temperatures, can significantly increase the proportion of the E2 product.[1][2][3]
Q2: What is the single most important factor to consider for suppressing E2 elimination with a primary tosylate?
A2: The choice of the nucleophile/base is paramount. To favor the SN2 reaction, you should use a good nucleophile that is a weak base.[4] Strong bases, especially those that are sterically bulky (like potassium tert-butoxide), will favor the E2 pathway even with a primary substrate.[1][5] The distinction between nucleophilicity and basicity is crucial here: nucleophilicity involves attack at an electron-deficient carbon, while basicity involves the abstraction of a proton. For SN2, you want to maximize the former and minimize the latter.
Q3: How does temperature influence the SN2/E2 competition?
A3: Higher temperatures will always favor elimination over substitution.[2][3][6] This is due to both thermodynamic and kinetic factors. Elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), as the temperature (T) increases, the -TΔS term becomes more negative, making the elimination pathway more favorable.[2][3] Additionally, elimination reactions often have a higher activation energy than substitution reactions, and increasing the temperature provides more molecules with the necessary energy to overcome this barrier.[2][6][7] Therefore, to minimize E2 side products, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Q4: Does the tosylate leaving group itself favor E2 over SN2?
A4: The tosylate anion (TsO⁻) is an excellent leaving group because its negative charge is well-stabilized through resonance.[8][9] This makes the C-O bond easier to break, which is a requirement for both SN2 and E2 reactions.[10][11] Therefore, a good leaving group like tosylate accelerates both pathways and does not inherently favor one over the other. The reaction outcome is determined by the other factors, primarily the substrate structure, the nature of the nucleophile/base, and the reaction conditions.
Troubleshooting Guide: Low Yield of SN2 Product Due to E2 Competition
This guide will walk you through a systematic approach to diagnose and resolve issues of competing E2 elimination in your reaction with heptyl tosylate.
Problem Synopsis:
You are attempting a nucleophilic substitution on heptyl tosylate, but analysis of the product mixture (e.g., by GC-MS or NMR) shows a significant percentage of 1-heptene alongside your desired SN2 product.
Logical Troubleshooting Workflow
The following diagram outlines the decision-making process for optimizing your reaction to favor the SN2 pathway.
Caption: Troubleshooting workflow for minimizing E2 elimination.
Step 1: Re-evaluate Your Nucleophile
The character of your nucleophile is the most critical factor. The goal is to select a reagent that is a good nucleophile but a relatively weak base.
Causality: Strong bases readily abstract the acidic β-protons on the heptyl chain, initiating the E2 mechanism. Good nucleophiles that are weak bases have a lower propensity for proton abstraction and will preferentially attack the electrophilic carbon atom bearing the tosylate group, favoring the SN2 pathway.[4][12] Sterically hindered bases find it difficult to approach the electrophilic carbon for SN2 attack, making proton abstraction at the more accessible periphery the more likely reaction.[1][5][13]
Data Summary: Nucleophile Selection and Expected Outcome
| Nucleophile/Base Category | Examples | Predominant Reaction with Primary Tosylate | Rationale |
| Good Nucleophile / Weak Base | I⁻, Br⁻, RS⁻, N₃⁻, CN⁻ | SN2 | High nucleophilicity for carbon attack, low basicity for proton abstraction.[1][14] |
| Strong Base / Good Nucleophile | HO⁻, RO⁻ (e.g., EtO⁻) | SN2 (major) / E2 (minor) | Both pathways are possible. For primary substrates, SN2 is generally favored, but E2 can be significant.[1][15] |
| Strong, Sterically Hindered Base | t-BuO⁻, DBN, DBU | E2 | Steric bulk prevents SN2 attack, making proton abstraction the only viable pathway.[1][16] |
Experimental Protocol: Switching to a Better Nucleophile
If you are using a strong base (e.g., an alkoxide), consider switching to a nucleophile from the "Good Nucleophile / Weak Base" category if your desired product allows.
-
Reagent Selection: Choose a salt of your desired nucleophile (e.g., sodium azide, potassium cyanide, sodium iodide).
-
Stoichiometry: Use 1.1 to 1.5 equivalents of the nucleophilic salt relative to heptyl tosylate.
-
Solvent: Dissolve the nucleophile in a suitable polar aprotic solvent (see Step 3).
-
Addition: Add the heptyl tosylate solution dropwise to the stirred nucleophile solution at room temperature (or lower, see Step 2).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Step 2: Optimize Reaction Temperature
As a general rule, heat favors elimination.
Causality: Elimination reactions (E2) have a higher activation energy and a more positive entropy change compared to substitution (SN2).[2][6] By lowering the temperature, you disproportionately reduce the rate of the E2 reaction compared to the SN2 reaction, thus increasing the yield of the desired substitution product.
Experimental Protocol: Temperature Control
-
Initial Temperature: Start your reaction at room temperature (~20-25 °C). If the reaction is sluggish, consider a slight increase, but monitor for E2 products carefully.
-
Sub-ambient Temperatures: If E2 is still a problem, cool the reaction to 0 °C using an ice bath before adding the reagents.
-
Reaction Time: Be aware that lowering the temperature will slow down both reactions. You may need to extend the total reaction time to achieve full conversion of the starting material.
Step 3: Choose the Right Solvent
The solvent can influence the reactivity of the nucleophile and thereby shift the balance between SN2 and E2.
Causality: Polar aprotic solvents like DMSO, DMF, and acetone are ideal for SN2 reactions.[4][17] They solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive.[17] Polar protic solvents (e.g., ethanol, water) can form hydrogen bonds with the nucleophile, creating a solvent cage around it.[17][18] This solvated nucleophile is effectively bulkier and less nucleophilic, which can slightly increase the E2/SN2 ratio.[17][19]
Data Summary: Solvent Effects on SN2/E2 Competition
| Solvent Type | Examples | Effect on Nucleophile | Favored Pathway |
| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | Enhances nucleophilicity | SN2 [12][17] |
| Polar Protic | Water, Ethanol, Methanol | Decreases nucleophilicity via H-bonding | Can slightly increase the E2 proportion[17] |
Experimental Protocol: Solvent Exchange
-
Select Solvent: Choose a polar aprotic solvent in which your nucleophilic salt has good solubility. DMF and DMSO are excellent choices for many anionic nucleophiles.
-
Ensure Anhydrous Conditions: Use anhydrous solvents, as water can act as a competing nucleophile or base.
-
Execution: Perform the reaction as previously described, but substitute the polar protic solvent with your chosen polar aprotic solvent.
Visualizing the Competing Pathways
The following diagram illustrates the mechanistic competition at the core of this issue. The nucleophile can either attack the electrophilic carbon (SN2) or abstract a beta-proton (E2).
References
- 1. SN2 vs E2 [chemistrysteps.com]
- 2. echemi.com [echemi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. glasp.co [glasp.co]
- 8. aklectures.com [aklectures.com]
- 9. youtube.com [youtube.com]
- 10. Leaving group - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. echemi.com [echemi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
alternative workup procedures for Heptyl p-toluenesulfonate synthesis
Welcome to the technical support guide for the synthesis of Heptyl p-Toluenesulfonate. This document provides in-depth troubleshooting advice and alternative workup procedures designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple step-by-step instructions and offer a deeper understanding of the causality behind experimental choices, ensuring both the success and integrity of your synthesis.
The conversion of alcohols to tosylates is a cornerstone of organic synthesis, transforming a poor leaving group (hydroxyl) into an excellent one (tosylate), thereby facilitating subsequent nucleophilic substitution reactions.[1][2] The reaction of 1-heptanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine is a standard method for this transformation.[3][4] However, challenges often arise during the workup and purification stages. This guide directly addresses these common issues with field-proven insights and alternative protocols.
Troubleshooting and Alternative Workup Procedures (FAQs)
This section is structured in a question-and-answer format to address specific experimental challenges you may encounter.
Question 1: After quenching my reaction with water, a persistent emulsion has formed that prevents clean layer separation. What is causing this and how can I resolve it?
Answer:
Causality: Emulsion formation is a frequent issue in the workup of tosylation reactions. It is typically caused by the presence of pyridinium salts (formed from the pyridine base and byproduct HCl) which act as surfactants, stabilizing the oil-in-water or water-in-oil droplets. The presence of unreacted starting materials or other polar impurities can also contribute to this problem.
Standard Protocol & Its Limitation: The standard approach involves diluting the mixture with more organic solvent and brine, followed by vigorous shaking.[3] While sometimes effective, this can also worsen the emulsion. Letting the mixture stand for an extended period is often impractical.
Alternative Workup Protocol 1: Filtration through Celite®
This physical method is highly effective at breaking up emulsions without altering the chemical composition of your mixture.
Step-by-Step Methodology:
-
Prepare a small plug of Celite® (diatomaceous earth) in a Büchner or fritted glass funnel over a clean filter flask. The pad should be about 1-2 cm thick.
-
Wet the Celite® pad with the organic solvent used for extraction (e.g., dichloromethane or ethyl acetate).
-
Slowly pour the entire emulsified mixture through the Celite® pad under gentle vacuum.
-
The fine, porous structure of the Celite® helps to coalesce the dispersed droplets, breaking the emulsion.
-
Rinse the original flask and the Celite® pad with a small amount of fresh organic solvent to ensure complete transfer of your product.
-
The filtrate should now consist of two clear, distinct layers that can be easily separated in a separatory funnel.
Alternative Workup Protocol 2: "Salting Out"
Adding a significant amount of a neutral, water-soluble salt can increase the ionic strength of the aqueous phase, making the organic components less soluble and forcing them out of the aqueous layer.
Step-by-Step Methodology:
-
Transfer the emulsified mixture to a separatory funnel.
-
Add a saturated aqueous solution of sodium chloride (brine) to the funnel.
-
Gently swirl the funnel rather than shaking vigorously. This minimizes further emulsion formation while allowing the salt to partition.
-
Allow the mixture to stand. The increased polarity of the aqueous layer should help to break the emulsion. If separation is slow, adding more solid NaCl can be effective.
-
Once the layers have separated, proceed with the standard extraction and washing steps.
Question 2: My crude product is contaminated with a significant amount of unreacted p-toluenesulfonyl chloride (TsCl). How can I remove it effectively?
Causality: The presence of excess TsCl is common, as it is often used in slight excess to ensure complete consumption of the alcohol.[4] TsCl is reactive and can interfere with subsequent steps.[5] Its polarity is often similar to the product tosylate, making chromatographic separation challenging.[5][6]
Standard Protocol & Its Limitation: A simple aqueous wash is often insufficient to remove all unreacted TsCl, as its hydrolysis to the more water-soluble p-toluenesulfonic acid can be slow, especially under neutral or acidic conditions.[7]
Alternative Workup Protocol 3: Amine Scavenging Quench
This method converts the unreacted TsCl into a highly polar p-toluenesulfonamide, which is easily removed by aqueous extraction.[8]
Step-by-Step Methodology:
-
After the reaction is complete (as monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a few milliliters of a concentrated aqueous ammonia solution (NH₄OH) or a solution of a simple primary/secondary amine (e.g., diethylamine) to the reaction mixture.[5]
-
Stir vigorously for 15-30 minutes. The amine will react with the excess TsCl to form the corresponding sulfonamide.[9]
-
Proceed with the standard aqueous workup. The highly polar sulfonamide will be extracted into the aqueous layer, leaving the desired this compound in the organic phase.
Alternative Workup Protocol 4: Solid-Phase Scavenging
Using a polymer-bound amine (scavenger resin) offers a clean and efficient way to remove excess electrophiles like TsCl without introducing additional soluble reagents.
Step-by-Step Methodology:
-
To the completed reaction mixture, add a polymer-bound amine scavenger resin (e.g., aminomethyl polystyrene), typically 2-3 equivalents relative to the excess TsCl.[5]
-
Stir the resulting slurry at room temperature. The reaction time can range from a few hours to overnight. Monitor the disappearance of TsCl by TLC.[5]
-
Once the reaction is complete, filter the mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product, now free of TsCl.[5]
Question 3: Besides unreacted starting materials, I've identified p-toluenesulfonic acid (TsOH) as a major impurity. How is this formed and what is the best removal strategy?
Causality: p-Toluenesulfonic acid (TsOH) is formed from the hydrolysis of p-toluenesulfonyl chloride.[7] This can happen if the reaction is not performed under strictly anhydrous conditions or if moisture is introduced during the workup. TsOH is a strong acid and can potentially catalyze side reactions or complicate purification.
Standard Protocol & Its Limitation: While washing with water can remove some TsOH, its acidity means it can protonate the base (e.g., pyridine), forming a salt that may have some solubility in the organic layer.
Alternative Workup Protocol 5: Basic Aqueous Wash
The most effective method for removing acidic impurities is to wash the organic layer with a mild aqueous base.[10]
Step-by-Step Methodology:
-
During the workup sequence, after the initial quench, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Shake the separatory funnel vigorously, venting frequently to release the CO₂ gas that is generated.
-
The NaHCO₃ will deprotonate the TsOH, forming sodium p-toluenesulfonate. This salt is highly water-soluble and will be partitioned into the aqueous layer.
-
Separate the layers and continue with a final wash with brine to remove residual water before drying the organic layer.[10]
Data Summary Table: Workup Procedures and Targeted Impurities
| Workup Procedure | Target Impurity/Issue | Principle of Removal | Key Advantages |
| Filtration through Celite® | Emulsion | Physical separation of dispersed phases | Fast, chemically inert, highly effective for stubborn emulsions. |
| "Salting Out" | Emulsion | Increased ionic strength of aqueous phase | Simple, avoids filtration, uses common lab reagents. |
| Amine Scavenging Quench | Unreacted TsCl | Conversion to a polar sulfonamide | Fast reaction, resulting impurity is highly water-soluble.[8] |
| Solid-Phase Scavenging | Unreacted TsCl | Covalent trapping on an insoluble support | High purity, simple filtration removes reagent and byproduct.[5] |
| Basic Aqueous Wash | p-Toluenesulfonic acid (TsOH) | Acid-base extraction | Highly effective for acidic impurities, uses inexpensive reagents.[10] |
Visualizing the Workflow: A Decision Tree for Workup
The following diagram illustrates a logical decision-making process for selecting the appropriate workup procedure based on the issues encountered during your experiment.
Caption: Decision tree for selecting an appropriate workup procedure.
By understanding the chemical basis for common issues in the synthesis of this compound, researchers can proactively select the most appropriate and efficient workup strategy, leading to higher purity products and saving valuable time and resources.
References
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. p-Toluenesulfonyl chloride drying [f-granulator.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of Heptyl p-Toluenesulfonate
For researchers, scientists, and professionals in drug development, the unambiguous characterization of chemical compounds is a cornerstone of reliable and reproducible research. Heptyl p-toluenesulfonate, a key intermediate in organic synthesis, serves as an excellent case study for comparing the utility of various spectroscopic techniques. This guide provides an in-depth analysis of its ¹H and ¹³C NMR spectra, alongside a comparative evaluation with alternative analytical methods, offering field-proven insights into experimental choices and data interpretation.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules. Its power lies in its ability to provide a detailed map of the carbon and hydrogen framework within a molecule. For a compound like this compound, NMR allows for the confirmation of its synthesis, assessment of its purity, and the definitive assignment of its structure.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound provides a wealth of information about the proton environments within the molecule. By analyzing chemical shifts, integration, and signal splitting (multiplicity), we can precisely assign each proton to its position in the structure.
A typical ¹H NMR spectrum of this compound would exhibit the following key features:
-
Aromatic Protons: Two doublets in the aromatic region (typically around 7.3-7.8 ppm). The protons on the p-substituted benzene ring are chemically distinct. The protons ortho to the sulfonate group are deshielded and appear further downfield compared to the protons meta to the sulfonate group. This results in a characteristic AA'BB' splitting pattern, which often simplifies to two distinct doublets.
-
Heptyl Chain Protons:
-
The two protons on the carbon adjacent to the oxygen atom (α-protons) are the most deshielded of the alkyl chain, appearing as a triplet around 4.0 ppm.
-
The terminal methyl group (CH₃) protons appear as a triplet at approximately 0.9 ppm, the most upfield signal.
-
The remaining methylene (CH₂) groups of the heptyl chain will appear as a series of multiplets in the region of 1.2-1.7 ppm.
-
-
Toluene Methyl Protons: A singlet at around 2.4 ppm corresponds to the three protons of the methyl group on the benzene ring.
The integration of these signals will correspond to the number of protons in each environment (e.g., 2H for each aromatic doublet, 2H for the α-methylene group, 3H for the terminal methyl group, etc.), confirming the structure.
¹³C NMR Spectral Analysis of this compound
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature. A proton-decoupled ¹³C NMR spectrum of this compound would show:
-
Aromatic Carbons: Four distinct signals in the aromatic region (typically 125-145 ppm). The carbon attached to the sulfur atom and the carbon bearing the methyl group are quaternary and will have different chemical shifts from the protonated aromatic carbons.
-
Heptyl Chain Carbons: Seven distinct signals for the seven carbons of the heptyl chain. The carbon attached to the oxygen (α-carbon) will be the most deshielded of the alkyl carbons, appearing around 70 ppm. The other methylene carbons will have signals in the range of 22-32 ppm, and the terminal methyl carbon will be the most upfield, typically around 14 ppm.
-
Toluene Methyl Carbon: A signal at approximately 21 ppm.
Comparative Analysis with Alternative Spectroscopic Techniques
While NMR provides unparalleled detail for structural elucidation, other techniques offer complementary information and can be advantageous in specific contexts.
| Feature | ¹H & ¹³C NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Primary Use | Definitive structural elucidation and purity assessment. | Separation of volatile mixtures and identification based on mass-to-charge ratio. | Identification of functional groups. |
| Information Provided | Detailed connectivity of atoms, stereochemistry, and quantitative analysis. | Molecular weight and fragmentation patterns of individual components. | Presence of specific bonds (e.g., S=O, C-O, C=C). |
| Strengths | - Non-destructive- Provides unambiguous structural information- Excellent for quantification | - High sensitivity- Excellent for separating mixtures- Provides molecular weight information | - Fast and simple- Good for rapid reaction monitoring (e.g., disappearance of starting material) |
| Limitations | - Lower sensitivity compared to MS- Can have overlapping signals in complex mixtures | - Destructive technique- Compound must be volatile and thermally stable | - Provides limited structural information- Not ideal for distinguishing between similar structures |
In the context of this compound analysis:
-
GC-MS would be effective in confirming the molecular weight of the compound and identifying any volatile impurities from the synthesis. PubChem provides GC-MS data for this compound, showing characteristic fragmentation patterns.[1]
-
FTIR spectroscopy would clearly show the presence of the sulfonate group (strong S=O stretching bands around 1360 and 1175 cm⁻¹) and the aromatic ring, confirming the successful formation of the tosylate ester.[2]
The choice of technique depends on the analytical goal. For confirming the identity and purity of a synthesized batch of this compound, NMR is indispensable. For routine monitoring of a reaction to form this compound, FTIR can be a quick and efficient tool. For detecting trace volatile impurities, GC-MS is the method of choice.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the tube and gently invert to ensure homogeneity.
Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, depending on concentration.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0 to 220 ppm.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Filter the solution through a 0.22 µm syringe filter if any particulate matter is present.
Instrumental Parameters:
-
Gas Chromatograph:
-
Injector temperature: 250 °C.
-
Oven program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: 40-400 m/z.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:
-
For liquid samples, a drop of the neat this compound can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition:
-
Instrument: FTIR spectrometer with an ATR accessory.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Acquire a background spectrum of the clean, empty ATR crystal before analyzing the sample.
Visualizing the Molecular Structure and NMR Correlations
// Aromatic Ring C1 [pos="0,1!", label="C", fontcolor="#FFFFFF", fillcolor="#4285F4", style=filled]; C2 [pos="0.866,0.5!", label="C", fontcolor="#FFFFFF", fillcolor="#4285F4", style=filled]; C3 [pos="0.866,-0.5!", label="C", fontcolor="#FFFFFF", fillcolor="#4285F4", style=filled]; C4 [pos="0,-1!", label="C", fontcolor="#FFFFFF", fillcolor="#4285F4", style=filled]; C5 [pos="-0.866,-0.5!", label="C", fontcolor="#FFFFFF", fillcolor="#4285F4", style=filled]; C6 [pos="-0.866,0.5!", label="C", fontcolor="#FFFFFF", fillcolor="#4285F4", style=filled];
// Substituents S [pos="0,2.5!", label="S", fontcolor="#202124", fillcolor="#FBBC05", style=filled, shape=circle]; O1 [pos="-0.8,3.2!", label="O", fontcolor="#FFFFFF", fillcolor="#EA4335", style=filled, shape=circle]; O2 [pos="0.8,3.2!", label="O", fontcolor="#FFFFFF", fillcolor="#EA4335", style=filled, shape=circle]; O3 [pos="0,4!", label="O", fontcolor="#FFFFFF", fillcolor="#EA4335", style=filled, shape=circle]; C_Me [pos="0,-2.5!", label="CH3", fontcolor="#202124", fillcolor="#F1F3F4", style=filled, shape=circle];
// Heptyl Chain C_alpha [pos="0,5!", label="CH2", fontcolor="#202124", fillcolor="#34A853", style=filled, shape=circle]; C_beta [pos="0,6!", label="CH2", fontcolor="#202124", fillcolor="#34A853", style=filled, shape=circle]; C_gamma [pos="0,7!", label="CH2", fontcolor="#202124", fillcolor="#34A853", style=filled, shape=circle]; C_delta [pos="0,8!", label="CH2", fontcolor="#202124", fillcolor="#34A853", style=filled, shape=circle]; C_epsilon [pos="0,9!", label="CH2", fontcolor="#202124", fillcolor="#34A853", style=filled, shape=circle]; C_zeta [pos="0,10!", label="CH2", fontcolor="#202124", fillcolor="#34A853", style=filled, shape=circle]; C_eta [pos="0,11!", label="CH3", fontcolor="#202124", fillcolor="#34A853", style=filled, shape=circle];
// Bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- S; S -- O1; S -- O2; S -- O3; C4 -- C_Me; O3 -- C_alpha; C_alpha -- C_beta -- C_gamma -- C_delta -- C_epsilon -- C_zeta -- C_eta; } Molecular structure of this compound.
Conclusion
The comprehensive characterization of this compound showcases the synergistic power of modern analytical techniques. While ¹H and ¹³C NMR spectroscopy provide the most detailed and unambiguous structural information, GC-MS and FTIR offer valuable complementary data for purity assessment and functional group identification. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, enables researchers to make informed decisions for the robust characterization of their synthesized compounds, ensuring the integrity and reliability of their scientific endeavors.
References
A Comparative Guide to Fragmentation Patterns in the Mass Spectrum of Heptyl Tosylate
For researchers, scientists, and professionals in drug development, understanding the structural characterization of molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the mass spectrometric behavior of heptyl p-toluenesulfonate (heptyl tosylate), a compound representative of alkyl sulfonates which are of significant interest, often as intermediates in organic synthesis or as potential genotoxic impurities in pharmaceuticals.[1][2][3][4]
This document moves beyond a simple recitation of data, providing a comparative analysis grounded in the fundamental principles of mass spectrometry. We will dissect the fragmentation pathways of heptyl tosylate, compare them with other alkyl tosylates, and provide the necessary experimental context to empower researchers in their analytical endeavors.
Introduction to the Mass Spectrometry of Alkyl Tosylates
Alkyl tosylates are esters of p-toluenesulfonic acid and are characterized by the presence of a good leaving group, the tosylate anion. This inherent chemical reactivity influences their fragmentation behavior in the mass spectrometer. The choice of ionization technique, most commonly Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS, significantly impacts the observed fragmentation patterns.[5][6] EI, a "hard" ionization technique, typically induces extensive fragmentation, providing rich structural information.[6][7] In contrast, ESI is a "soft" ionization method that often yields a prominent protonated molecule or adduct ion, with fragmentation being induced through collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).[6][8]
The Fragmentation Landscape of Heptyl Tosylate
This compound has a molecular weight of 270.39 g/mol .[9][10] Upon ionization in a mass spectrometer, the molecular ion (M⁺˙) or a protonated molecule ([M+H]⁺) is formed, which then undergoes a series of fragmentation reactions. The resulting mass spectrum is a unique fingerprint of the molecule, revealing key structural motifs.
The primary fragmentation pathways for heptyl tosylate are dictated by the lability of the C-O bond of the ester and the stability of the resulting fragments. The key fragmentation reactions include:
-
α-Cleavage: This involves the cleavage of a bond adjacent to a radical or charge site.[11][12]
-
Inductive Cleavage: Driven by the presence of an electronegative atom, this results in heterolytic bond cleavage.[11][13]
-
Rearrangement Reactions: These can include hydrogen rearrangements, such as the McLafferty rearrangement, although less common for this specific structure.[11][14]
The major observable peaks in the mass spectrum of heptyl tosylate and their origins are detailed below.
Key Fragment Ions and Their Origins:
A detailed analysis of the expected mass spectrum of heptyl tosylate reveals several characteristic fragment ions. The formation of these ions can be rationalized through established fragmentation mechanisms.
-
The Tropylium Ion (m/z 91): A ubiquitous and often the base peak in the mass spectra of compounds containing a toluene moiety.[14] Its formation is a result of the cleavage of the C-O bond, followed by rearrangement of the resulting tolyl fragment to the highly stable seven-membered aromatic tropylium cation.
-
The Tosyl Cation (m/z 155): This fragment arises from the cleavage of the heptyl-oxygen bond, resulting in the formation of the stable p-toluenesulfonyl cation. This is a highly characteristic peak for tosylate esters.[15][16]
-
The Heptyl Cation (m/z 99) and related alkene fragments: Cleavage of the S-O bond can lead to the formation of a heptyl cation. More commonly, elimination of p-toluenesulfonic acid (mass 172) from the molecular ion results in the formation of the heptene radical cation (m/z 98). Subsequent fragmentation of the heptyl chain can also occur.
-
The Molecular Ion (m/z 270): The presence and intensity of the molecular ion peak can vary depending on the ionization energy. In EI-MS, it may be weak or absent due to the high degree of fragmentation.[6]
The fragmentation of heptyl tosylate can be visualized as follows:
Caption: Primary fragmentation pathways of heptyl tosylate in mass spectrometry.
Comparative Analysis: Heptyl Tosylate vs. Other Alkyl Tosylates
The fragmentation patterns of alkyl tosylates show predictable trends based on the nature of the alkyl group. By comparing the mass spectrum of heptyl tosylate with those of shorter and branched-chain alkyl tosylates, we can gain a deeper understanding of the factors governing fragmentation.
| Compound | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) and Observations |
| Methyl Tosylate | 186.23[15] | 155 (Tosyl cation): Very prominent. 91 (Tropylium ion): Also significant. The small methyl group is readily lost. |
| Ethyl Tosylate | 200.26[16] | 155 (Tosyl cation): Prominent. 91 (Tropylium ion): Significant. Loss of ethylene (28 Da) from the molecular ion is also possible. |
| Heptyl Tosylate | 270.39[9][10] | 155 (Tosyl cation): Prominent. 91 (Tropylium ion): Often the base peak. 98 (Heptene): Significant due to the stable neutral loss of p-toluenesulfonic acid. |
| tert-Butyl Tosylate | 228.31 | 155 (Tosyl cation): Prominent. 57 (tert-Butyl cation): Very intense due to the high stability of the tertiary carbocation. The molecular ion is often absent. |
Key Observations from the Comparison:
-
The tosyl cation (m/z 155) and the tropylium ion (m/z 91) are common and characteristic fragments for all alkyl tosylates.
-
The relative abundance of the alkyl fragment ion increases with the stability of the corresponding carbocation. For example, the tert-butyl cation (m/z 57) from tert-butyl tosylate is significantly more abundant than the primary heptyl cation.
-
For longer, linear alkyl chains like in heptyl tosylate, the elimination of p-toluenesulfonic acid to form an alkene radical cation becomes a more favorable pathway.
Experimental Protocol for GC-MS Analysis of Heptyl Tosylate
To obtain a high-quality mass spectrum of heptyl tosylate, a gas chromatography-mass spectrometry (GC-MS) method is often employed due to the compound's volatility.[17][18]
Objective: To acquire the electron ionization (EI) mass spectrum of heptyl tosylate and identify its characteristic fragment ions.
Materials:
-
This compound standard
-
Ethyl acetate (or other suitable solvent), HPLC grade
-
GC-MS system equipped with an EI source and a quadrupole mass analyzer
Procedure:
-
Sample Preparation: Prepare a dilute solution of heptyl tosylate (e.g., 10-100 µg/mL) in ethyl acetate.
-
GC Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a moderate rate (e.g., 10-20 °C/min) to a final temperature of 280-300 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peak corresponding to heptyl tosylate in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion and the key fragment ions (m/z 91, 155, 98, etc.).
-
Compare the obtained spectrum with a reference library if available.
-
The following diagram illustrates the experimental workflow:
Caption: Experimental workflow for the GC-MS analysis of heptyl tosylate.
Conclusion
The mass spectrum of heptyl tosylate is characterized by a set of predictable and structurally informative fragment ions. The formation of the tropylium ion (m/z 91) and the tosyl cation (m/z 155) are hallmark features of the p-toluenesulfonate moiety. Comparison with other alkyl tosylates reveals the influence of the alkyl chain on the fragmentation pathways, with longer chains favoring elimination reactions and branched chains yielding highly stable carbocations. A well-defined GC-MS protocol with EI ionization provides a robust method for the characterization of heptyl tosylate and related compounds, which is of critical importance in fields ranging from synthetic chemistry to pharmaceutical quality control.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 7. thiele.ruc.dk [thiele.ruc.dk]
- 8. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. This compound | C14H22O3S | CID 599295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 24767-82-6 [chemicalbook.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. whitman.edu [whitman.edu]
- 15. Methyl p-toluenesulfonate | C8H10O3S | CID 6645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Ethyl p-methylbenzenesulfonate | C9H12O3S | CID 6638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Trace analysis of residual sulfonate esters in Simvastatin by capillary gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. Gas chromatography/mass spectrometric analysis of methyl esters of N,N-dialkylaminoethane-2-sulfonic acids for verification of the Chemical Weapons Convention - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sulfonate Leaving Groups in Heptyl Systems: Tosylates vs. Mesylates vs. Triflates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic conversion of a poor leaving group, such as a hydroxyl group, into a more labile one is a cornerstone of molecular architecture. Among the most powerful tools for this transformation are the sulfonate esters: tosylates (OTs), mesylates (OMs), and triflates (OTf). This guide provides an in-depth comparison of these three critical leaving groups, with a specific focus on their application in heptyl systems—a common straight-chain alkyl framework in various synthetic targets. We will delve into the mechanistic underpinnings of their reactivity, supported by available experimental data, and provide practical protocols for their preparation and use.
The Fundamental Principle: Leaving Group Ability
The efficacy of a leaving group is intrinsically linked to the stability of the anion formed upon its departure. A more stable, and therefore weaker, conjugate base is a better leaving group. This stability is largely dictated by the ability to delocalize the negative charge, often through resonance and inductive effects. The generally accepted order of leaving group ability among the sulfonates is a direct reflection of this principle:
Triflate > Tosylate > Mesylate [1]
This hierarchy stems from the varying electron-withdrawing properties of the substituent on the sulfonyl group, which in turn influences the stability of the resulting sulfonate anion.
A Quantitative Comparison
The relative reactivity of these leaving groups can be quantitatively assessed by comparing the acidity of their conjugate acids (a lower pKa indicates a more stable anion and a better leaving group) and by examining the relative rates of reactions, such as nucleophilic substitution (SN2).
| Leaving Group | Abbreviation | Structure of Anion | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Rate[2] |
| Triflate | -OTf | CF₃SO₃⁻ | Triflic Acid (CF₃SO₃H) | ~ -14[1] | 56,000 |
| Tosylate | -OTs | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic Acid (TsOH) | ~ -2.8 | 0.70 |
| Mesylate | -OMs | CH₃SO₃⁻ | Methanesulfonic Acid (MsOH) | ~ -1.9 | 1.00 |
Key Observations:
-
Triflate: The trifluoromethyl group exerts a powerful electron-withdrawing inductive effect, greatly stabilizing the negative charge on the triflate anion. This makes it an exceptionally good leaving group, reacting orders of magnitude faster than tosylates and mesylates in SN2 reactions.[1]
-
Tosylate: The tosylate anion is stabilized by resonance through the benzene ring, making it a very effective leaving group.
-
Mesylate: The mesylate anion is also resonance-stabilized. While it is a slightly weaker leaving group than tosylate, it is often preferred due to its smaller size and the lower likelihood of side reactions involving the aromatic ring.
Application in Heptyl Systems: SN2 and E2 Reactions
For a primary alkyl system like a heptyl group, the primary competition in reactions involving these leaving groups is between bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2).
Nucleophilic Substitution (SN2)
The SN2 reaction involves a backside attack by a nucleophile, leading to an inversion of stereochemistry at the carbon center. The rate of an SN2 reaction is highly dependent on the leaving group's ability to depart.[2]
References
A Comparative Guide to Purity Validation of Synthesized Heptyl p-Toluenesulfonate: An HPLC-UV-Centric Approach
For researchers, scientists, and drug development professionals, the rigorous confirmation of a synthesized compound's purity is a non-negotiable cornerstone of chemical and pharmaceutical development. The presence of uncharacterized impurities can compromise experimental outcomes, toxicological assessments, and the ultimate safety and efficacy of a drug product. This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of Heptyl p-toluenesulfonate, a common alkylating agent and intermediate in organic synthesis.
While several analytical techniques can be employed, we will focus on establishing a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method as the primary, validated workhorse for this analysis. We will detail the causality behind our methodological choices and validate its performance in accordance with the highest industry standards, as outlined in the ICH Q2(R1) guidelines.[1][2][3] Furthermore, we will objectively compare this method against two powerful alternatives, Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, to provide a comprehensive framework for selecting the optimal technique for your specific analytical needs.
The Primary Method: Validating Purity with HPLC-UV
High-Performance Liquid Chromatography is the preferred analytical method for the quantitation of impurities in many drug substances.[4] For this compound, HPLC-UV is an exceptionally well-suited technique. The rationale is rooted in the molecule's structure: the p-toluenesulfonate (tosyl) group contains a benzene ring, which is a strong chromophore that absorbs UV light, allowing for sensitive and specific detection.[5] The heptyl chain imparts sufficient hydrophobicity, making the compound ideal for separation via reversed-phase chromatography.
Our objective is to develop and validate a stability-indicating HPLC method. This means the method must be able to accurately measure the analyte of interest while also resolving it from any potential impurities and degradation products that might arise during synthesis or storage.[6]
Experimental Protocol: HPLC-UV Method Development and Validation
This protocol is designed as a self-validating system, where the successful completion of each step provides confidence in the method's suitability for its intended purpose.[7]
1. Optimized Chromatographic Conditions
The goal of method development is to achieve a symmetric peak for this compound that is well-resolved from the solvent front and any impurities.
| Parameter | Optimized Condition | Rationale |
| Instrument | Standard HPLC system with UV/Vis or DAD Detector | Widely available and suitable for this analysis. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic interaction with the heptyl chain, ensuring good retention. |
| Mobile Phase | Acetonitrile:Water (70:30, v/v), Isocratic | This composition provides optimal elution and peak shape. An isocratic method is simpler and more robust for routine analysis than a gradient method.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate that balances analysis time with system pressure and separation efficiency. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection λ | 225 nm | This wavelength corresponds to a high absorbance region for the tosyl group, maximizing sensitivity.[5] |
| Injection Vol. | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
| Diluent | Acetonitrile | The sample should be dissolved in a solvent that is chromatographically similar to or weaker than the mobile phase. |
2. Method Validation Workflow
The validation process follows the framework established by the International Council for Harmonisation (ICH) guideline Q2(R1).[2][9]
Caption: Workflow for HPLC-UV method validation based on ICH guidelines.
Step-by-Step Validation Procedures:
-
System Suitability: Before any validation run, inject a standard solution five times. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤2.0%, the USP tailing factor is ≤2.0, and the theoretical plate count is >2000. This ensures the chromatographic system is performing adequately.
-
Specificity (Forced Degradation Study): Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[10] A forced degradation study is the most effective way to demonstrate this.[11][12]
-
Protocol: Expose samples of this compound (~1 mg/mL) to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours.
-
Photolytic: Expose to UV light (200 watt-hours/m²) and visible light (1.2 million lux-hours) as per ICH Q1B.[13]
-
-
Acceptance Criteria: The method is stability-indicating if the main peak for this compound is resolved from all degradation peaks (resolution >2.0), and the peak purity can be confirmed using a Diode Array Detector (DAD). A degradation of 5-20% is desirable to demonstrate the method's capability.[14]
-
-
Linearity: Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the target analytical concentration.
-
Acceptance Criteria: The method is linear if the correlation coefficient (R²) of the calibration curve (peak area vs. concentration) is ≥0.999.
-
-
Accuracy: Analyze samples spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.
-
Acceptance Criteria: The method is accurate if the mean percent recovery is between 98.0% and 102.0% at each level.
-
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The method is precise if the %RSD for the replicate analyses is ≤2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (S/N). LOD is typically where S/N = 3, and LOQ is where S/N = 10.
-
Acceptance Criteria: The LOQ must be sufficiently low to quantify any potential impurities at their specification limits.
-
-
Robustness: Intentionally make small variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.
-
Acceptance Criteria: The method is robust if the system suitability parameters remain within acceptable limits and the results are not significantly affected by these minor changes.[15]
-
Comparative Analysis: Alternative Methodologies
While HPLC-UV is a robust and reliable technique, other methods offer unique advantages and should be considered depending on the analytical goal.
Caption: Logical relationship and comparison between primary analytical methods.
Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for separating volatile and thermally stable compounds.[16] this compound, with its moderate molecular weight, is amenable to GC analysis. Coupling GC with a Mass Spectrometry (MS) detector provides the unparalleled advantage of offering structural information, making it highly effective for identifying unknown impurities.[17][18]
-
Protocol Snapshot:
-
Sample Prep: Simple dissolution in a volatile solvent (e.g., ethyl acetate).
-
Column: A low-polarity capillary column (e.g., DB-5ms or equivalent).
-
Conditions: Temperature programming from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 280°C) to elute the analyte and any related substances.
-
Detection: Electron Ionization (EI) MS, scanning a mass range (e.g., m/z 40-400) to capture the fragmentation patterns of the parent compound and impurities.
-
Alternative 2: Quantitative NMR (qNMR) Spectroscopy
Unlike chromatographic techniques, qNMR is a primary analytical method. The intensity of an NMR signal is directly proportional to the number of nuclei generating it, allowing for the direct, absolute quantification of a compound against a certified internal standard without needing a reference standard of the analyte itself.[19][20]
-
Protocol Snapshot:
-
Sample Prep: An accurately weighed amount of the synthesized this compound is dissolved in a deuterated solvent (e.g., CDCl₃) along with an accurately weighed amount of a high-purity internal standard (e.g., maleic anhydride).
-
Analysis: A standard proton (¹H) NMR spectrum is acquired under quantitative conditions (i.e., with a sufficient relaxation delay).
-
Calculation: The purity is calculated by comparing the integral of a unique, well-resolved peak from the analyte to the integral of a peak from the known amount of the internal standard.
-
Head-to-Head Performance Comparison
The choice of method depends on the specific requirements of the analysis.
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Polarity-based separation | Volatility-based separation | Molar concentration via nuclear resonance |
| Primary Use | Routine QC, Purity Assay, Stability | Impurity Identification, Volatile Impurities | Absolute Purity Determination, Structural Verification |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to mg range) |
| Quantitation | Relative (vs. reference standard) | Relative (vs. reference standard) | Absolute (vs. internal standard) |
| Structural Info | None (unless coupled with MS) | Yes (from fragmentation patterns) | Yes (from chemical shifts, coupling) |
| Sample Prep | Simple dissolution | Simple dissolution | Requires precise weighing of sample and standard |
| Throughput | High | High | Moderate |
Conclusion and Recommendations
For the routine quality control and purity validation of synthesized this compound, a validated HPLC-UV method is the recommended primary technique . Its robustness, precision, and high throughput make it ideal for release testing and stability studies. The method's validity is underpinned by a rigorous validation process according to ICH guidelines, particularly the forced degradation study which confirms its stability-indicating nature.
-
Use GC-MS when the primary goal is to identify unknown volatile or semi-volatile impurities. It serves as an excellent orthogonal method to confirm the purity profile established by HPLC.
-
Use qNMR when an absolute, primary measure of molar purity is required, especially during the characterization of a new synthesis batch or for the qualification of a reference standard. While less sensitive for trace impurities, its ability to provide direct, absolute quantification is unmatched.
By leveraging these techniques appropriately, researchers and drug developers can build a comprehensive and scientifically sound analytical package, ensuring the quality and integrity of their synthesized compounds from the bench to final application.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. jocpr.com [jocpr.com]
- 9. starodub.nl [starodub.nl]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. actascientific.com [actascientific.com]
- 16. benchchem.com [benchchem.com]
- 17. Trace analysis of residual sulfonate esters in Simvastatin by capillary gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. Gas chromatography/mass spectrometric analysis of methyl esters of N,N-dialkylaminoethane-2-sulfonic acids for verification of the Chemical Weapons Convention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]
A Senior Application Scientist's Guide to Selective O-Alkylation of Phenols: A Comparative Analysis of Alkylating Agents
For researchers, synthetic chemists, and professionals in drug development, the selective O-alkylation of phenols to form aryl ethers is a cornerstone transformation. This guide provides an in-depth comparative analysis of common alkylating agents, moving beyond a simple recitation of protocols to explain the underlying principles that govern reactivity and selectivity. By understanding these nuances, you can make more informed decisions in your experimental design, leading to higher yields, greater purity, and more efficient workflows.
The Fundamental Challenge: O- vs. C-Alkylation
The O-alkylation of phenols is most commonly achieved through the Williamson ether synthesis, a robust and versatile S(_N)2 reaction. The process begins with the deprotonation of the phenolic hydroxyl group by a suitable base to form a phenoxide anion. This ambident nucleophile, however, presents the primary challenge in this synthesis: the competition between O-alkylation (attack by the oxygen atom) and C-alkylation (attack by the aromatic ring at the ortho and para positions).
dot graph O_vs_C_Alkylation { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Phenol [label="Phenol"]; Base [label="Base", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Phenoxide [label="Phenoxide Anion (Ambident Nucleophile)"]; RX [label="Alkylating Agent (R-X)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; O_Alkylation [label="O-Alkylation Product (Aryl Ether)"]; C_Alkylation [label="C-Alkylation Product (Alkylphenol)"];
Phenol -> Phenoxide [label="- H+"]; Base -> Phenol [style=invis]; Phenoxide -> O_Alkylation [label="O-attack"]; Phenoxide -> C_Alkylation [label="C-attack"]; RX -> O_Alkylation [style=invis]; RX -> C_Alkylation [style=invis]; } Figure 1: Competing pathways in phenol alkylation.
The desired outcome, O-alkylation, is kinetically favored under most conditions. However, the reaction environment plays a critical role in tipping the balance. Factors such as the choice of alkylating agent, solvent, base, and the presence of catalysts all contribute to the final product distribution.
A Comparative Analysis of Common Alkylating Agents
The selection of an alkylating agent is a critical decision that influences not only the O/C selectivity but also the reaction rate, safety, and environmental impact of the synthesis.
Alkyl Halides (R-X)
Alkyl halides are the most traditional and widely used alkylating agents for the Williamson ether synthesis. Their reactivity follows the order R-I > R-Br > R-Cl, consistent with the leaving group ability of the halide.
-
Mechanism: The reaction proceeds via a classic S(_N)2 mechanism.[1] This dictates that primary alkyl halides are the most effective substrates, as they are least sterically hindered and less prone to the competing E2 elimination reaction.[2][3] Secondary alkyl halides can be used but often result in a mixture of substitution and elimination products, while tertiary alkyl halides almost exclusively yield the elimination product.[2][3]
-
Selectivity: The choice of solvent is paramount for achieving high O-selectivity with alkyl halides. Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are preferred as they solvate the cation of the phenoxide salt but leave the phenoxide anion relatively free and highly nucleophilic.[4] In contrast, protic solvents like ethanol or water can hydrogen bond with the oxygen of the phenoxide, rendering it less nucleophilic and promoting C-alkylation.[5]
-
Practical Considerations: Methyl iodide and benzyl bromide are highly reactive and commonly used for the synthesis of methyl and benzyl aryl ethers, respectively. However, their toxicity and volatility are significant drawbacks.
Dialkyl Sulfates (R(_2)SO(_4))
Dimethyl sulfate (DMS) and diethyl sulfate (DES) are powerful and cost-effective alkylating agents.
-
Mechanism: Similar to alkyl halides, dialkyl sulfates react via an S(_N)2 mechanism.
-
Selectivity: They generally exhibit high reactivity and good O-selectivity, particularly for methylation and ethylation.
-
Safety Warning: Extreme caution is advised when using dimethyl sulfate. It is a potent carcinogen and is highly toxic upon inhalation, ingestion, or skin contact.[6][7] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
"Green" Alkylating Agents: Dialkyl Carbonates (R(_2)CO(_3))
Dimethyl carbonate (DMC) and diethyl carbonate (DEC) have emerged as environmentally benign alternatives to traditional alkylating agents.[6][7]
-
Mechanism: The methylation with DMC can proceed through two main pathways depending on the reaction conditions. In the presence of a base, the phenoxide attacks the methyl group of DMC, with the methoxycarbonyl group acting as the leaving group.
-
Selectivity: DMC is known for its exceptional selectivity for O-methylation, often yielding the desired aryl methyl ether with minimal or no C-alkylation byproducts.[6] This high selectivity is a significant advantage over more aggressive reagents.
-
Advantages: DMC is non-toxic, biodegradable, and produces benign byproducts (methanol and carbon dioxide). This makes it an excellent choice for sustainable chemical processes.
Quantitative Comparison of Methylating Agents for Phenol
To provide a clear, data-driven comparison, the following table summarizes the performance of different methylating agents for the O-methylation of phenol. The "Mass Index" is a green chemistry metric that represents the total mass of materials used per unit mass of product, with lower values indicating a more environmentally friendly process.[6][7]
| Methylating Agent | Base | Solvent | Temp. (°C) | Yield (%) | O/C Selectivity | Mass Index | Reference(s) |
| Methyl Iodide | K(_2)CO(_3) | Acetone | Reflux | ~95 | High | High | [6][7] |
| Dimethyl Sulfate | K(_2)CO(_3) | Acetone | Reflux | ~98 | High | High | [6][7] |
| Dimethyl Carbonate | K(_2)CO(_3) | Autoclave | 160-180 | >99 | >99% O-alkylation | Low | [6][7] |
| Methanol | Zeolite | Gas Phase | 300-400 | Variable | Lower | Low | [8] |
Key Takeaway: While traditional agents like methyl iodide and dimethyl sulfate provide high yields, dimethyl carbonate offers comparable or even superior performance with the significant advantages of high selectivity and a much-improved environmental and safety profile.[6][7]
The Crucial Role of Reaction Parameters: A Deeper Dive
Achieving selective O-alkylation requires careful optimization of the reaction conditions.
Choice of Base
The primary role of the base is to deprotonate the phenol to form the more nucleophilic phenoxide. The choice of base can influence the reaction rate and selectivity.
-
Strong Bases (e.g., NaH, KH): These are suitable for less acidic or sterically hindered phenols, ensuring complete deprotonation.[2] However, their high reactivity can sometimes promote side reactions.
-
Weaker Bases (e.g., K(_2)CO(_3), Cs(_2)CO(_3)): These are often sufficient for more acidic phenols and are generally preferred for their milder nature and easier handling. Potassium carbonate is a common and effective choice for many Williamson ether syntheses.[7]
dot graph Base_Selection { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Phenol_Acidity [label="Phenol Acidity"]; Steric_Hindrance [label="Steric Hindrance"]; Base_Choice [label="Choice of Base", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Strong_Base [label="Strong Base (e.g., NaH)"]; Weak_Base [label="Weaker Base (e.g., K2CO3)"];
Phenol_Acidity -> Base_Choice; Steric_Hindrance -> Base_Choice; Base_Choice -> Strong_Base [label="Low acidity or high hindrance"]; Base_Choice -> Weak_Base [label="High acidity and low hindrance"]; } Figure 2: Factors influencing the choice of base.
Solvent Selection
As previously mentioned, the solvent has a profound impact on the O/C selectivity.
dot graph Solvent_Effect { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Solvent_Choice [label="Solvent Choice", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Aprotic_Polar [label="Aprotic Polar (DMF, DMSO, Acetonitrile)"]; Protic [label="Protic (Ethanol, Water)"]; O_Selectivity [label="High O-Selectivity"]; C_Alkylation_Favored [label="C-Alkylation Favored"];
Solvent_Choice -> Aprotic_Polar; Solvent_Choice -> Protic; Aprotic_Polar -> O_Selectivity [label="Poorly solvates phenoxide anion"]; Protic -> C_Alkylation_Favored [label="Solvates phenoxide oxygen via H-bonding"]; } Figure 3: The influence of solvent on O/C selectivity.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for enhancing the rate and selectivity of O-alkylation, especially when dealing with a solid phenoxide salt and a liquid alkylating agent. A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the reaction with the alkylating agent occurs.[4] This method often allows for the use of milder reaction conditions and can improve yields.
Experimental Protocols
The following protocols are provided as a starting point and should be adapted based on the specific substrate and alkylating agent.
General Protocol for Williamson Ether Synthesis using an Alkyl Halide
This protocol is a generalized procedure for the O-alkylation of a phenol with an alkyl bromide.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq.) and a suitable aprotic polar solvent (e.g., acetone, DMF, or acetonitrile).
-
Base Addition: Add a base, such as anhydrous potassium carbonate (1.5-2.0 eq.), to the flask.
-
Alkylation: Add the alkyl bromide (1.1-1.2 eq.) to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol for O-Methylation using Dimethyl Carbonate (DMC)
This protocol is adapted for the environmentally friendly methylation of phenols using DMC.
-
Setup: In a pressure vessel (autoclave), combine the phenol (1.0 eq.), dimethyl carbonate (which can also serve as the solvent), and a catalytic amount of a base such as potassium carbonate.
-
Reaction: Seal the vessel and heat the mixture to 160-180 °C with stirring for the required reaction time.
-
Workup: After cooling the reactor, carefully vent any excess pressure.
-
Purification: The product can often be isolated by distillation or after a standard aqueous workup and extraction, followed by purification.
Troubleshooting Common Issues
-
Low Yield:
-
Incomplete deprotonation: Consider using a stronger base or ensuring the base is of good quality.[9]
-
Side reactions: If elimination is a problem (especially with secondary alkyl halides), try lowering the reaction temperature.[2][3]
-
Moisture: Ensure all reagents and solvents are anhydrous, as water can quench the phenoxide and hydrolyze the alkylating agent.[9]
-
-
C-Alkylation Products:
-
Solvent choice: Switch to a polar aprotic solvent.
-
Counter-ion: In some cases, the choice of the cation (e.g., K
vs. Na+ ) can influence selectivity.+
-
Conclusion
The selective O-alkylation of phenols is a nuanced reaction where the choice of alkylating agent and reaction conditions must be carefully considered to achieve the desired outcome. While traditional alkyl halides and sulfates are effective, their toxicity and environmental impact are significant drawbacks. The emergence of "green" alkylating agents, particularly dimethyl carbonate, offers a highly selective, safe, and sustainable alternative for O-methylation. By understanding the interplay of the alkylating agent, base, and solvent, researchers can optimize their synthetic strategies to achieve high yields of the desired aryl ethers while minimizing side reactions and environmental impact.
References
- 1. Explain Williamson’s ether synthesis. What are the limitations of this method ? | Sathee Forum [forum.prutor.ai]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Illustrate with examples the limitations of Williamsons class 12 chemistry CBSE [vedantu.com]
- 4. Sílice [silice.csic.es]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Navigating Alkylation: A Cost-Effectiveness Analysis of Heptyl Tosylate Versus Halide Alternatives in Synthetic Chemistry
In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the strategic selection of an alkylating agent is paramount to achieving optimal reaction outcomes and economic viability. The heptyl group, a seven-carbon linear alkyl chain, is a common motif in many organic molecules, and its introduction is a frequent challenge for process chemists and researchers. This guide provides an in-depth comparative analysis of heptyl tosylate against its more traditional counterparts—heptyl bromide and heptyl iodide—with a focus on cost-effectiveness, reactivity, and practical application in common synthetic transformations.
The Critical Role of the Leaving Group: A Primer
The efficacy of an alkylating agent in nucleophilic substitution reactions (SN2) is intrinsically linked to the nature of its leaving group. An ideal leaving group is one that is stable upon departure, a property often correlated with the pKa of its conjugate acid. Good leaving groups are weak bases. Sulfonate esters, such as tosylates (p-toluenesulfonates), are excellent leaving groups due to the high stability of the resulting tosylate anion, which is the conjugate base of a strong acid, p-toluenesulfonic acid. Halide ions also serve as leaving groups, with their efficacy increasing down the group: I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is a result of decreasing basicity and increasing polarizability, which stabilizes the forming negative charge in the transition state.
Cost Analysis: Reagent Acquisition vs. In-House Synthesis
A primary consideration for any laboratory, from academic research to industrial production, is the cost of reagents. This analysis considers both the direct purchase price of the alkylating agents and the cost of their synthesis from readily available precursors.
Table 1: Comparative Cost Analysis of Heptyl Alkylating Agents
| Alkylating Agent | Molecular Weight ( g/mol ) | Typical Bulk Price (USD/mol)* | Synthesis Precursors | Estimated Synthesis Cost (USD/mol)** |
| Heptyl Tosylate | 270.39 | ~170 - 250 | 1-Heptanol, Tosyl Chloride | ~50 - 70 |
| Heptyl Bromide | 179.10 | ~80 - 120 | - | - |
| Heptyl Iodide | 226.10 | ~150 - 200 | - | - |
| Heptyl Mesylate | 194.29 | Inquiry-based | 1-Heptanol, Mesyl Chloride | ~40 - 60 |
*Prices are estimates based on currently available data from various suppliers for research-grade chemicals and are subject to change. Bulk industrial pricing may vary significantly. **Estimated synthesis cost is based on the prices of 1-heptanol and tosyl chloride/mesyl chloride and does not include solvent, base, or labor costs.
As illustrated in Table 1, heptyl bromide is generally the most economical option for direct purchase. Heptyl iodide and heptyl tosylate are comparably priced at a higher tier. However, for laboratories equipped for in-house synthesis, preparing heptyl tosylate from 1-heptanol and p-toluenesulfonyl chloride (tosyl chloride) can be significantly more cost-effective. This approach offers a considerable reduction in expenditure, especially for large-scale applications.
Reactivity and Performance: A Deeper Dive
While cost is a significant factor, the performance of an alkylating agent in a given reaction is the ultimate determinant of its value. The general order of reactivity for leaving groups in SN2 reactions is Tosylate > Iodide > Bromide. This implies that for a given nucleophile and set of reaction conditions, heptyl tosylate is expected to react the fastest, followed by heptyl iodide and then heptyl bromide. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields, which can offset the higher initial cost.
Experimental Workflow: Synthesis of Heptyl Tosylate
The synthesis of heptyl tosylate is a straightforward procedure, typically involving the reaction of 1-heptanol with tosyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
Comparative Alkylation Reactions: O-Alkylation and N-Alkylation
To provide a practical comparison, we will consider two common and crucial transformations in drug development and materials science: O-alkylation of a phenol and N-alkylation of a secondary amine.
Experimental Protocol: Comparative O-Alkylation of Phenol
-
To a solution of phenol (1.0 mmol) and potassium carbonate (1.5 mmol) in acetone (10 mL), add the respective alkylating agent (heptyl tosylate, heptyl bromide, or heptyl iodide, 1.1 mmol).
-
Stir the reaction mixture at reflux (56 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter the solid, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired heptyl phenyl ether.
Expected Outcomes and Discussion
Based on established principles of SN2 reactivity, the reaction with heptyl tosylate is anticipated to proceed at the fastest rate, likely reaching completion in a significantly shorter time than the reactions with heptyl bromide or heptyl iodide. While all three agents are expected to provide good to excellent yields of the ether product, the milder conditions and shorter reaction time afforded by heptyl tosylate can be advantageous, particularly for sensitive substrates. In an industrial setting, faster reaction times can lead to increased throughput and reduced energy consumption, contributing to overall cost-effectiveness.
Experimental Protocol: Comparative N-Alkylation of Di-n-butylamine
-
In a sealed tube, combine di-n-butylamine (1.0 mmol), the respective alkylating agent (heptyl tosylate, heptyl bromide, or heptyl iodide, 1.2 mmol), and potassium carbonate (2.0 mmol) in acetonitrile (5 mL).
-
Heat the reaction mixture to 80 °C and monitor by gas chromatography (GC) or TLC.
-
After the reaction is complete, cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield N,N-di-n-butyl-N-heptylamine.
Expected Outcomes and Discussion
The alkylation of amines can be more complex than that of phenols, with the potential for over-alkylation to form quaternary ammonium salts. However, for the mono-alkylation of a secondary amine, the superior reactivity of heptyl tosylate is again expected to be evident. The reaction with heptyl tosylate will likely proceed to completion more rapidly and under milder conditions than with the corresponding halides. This can be particularly beneficial in minimizing side reactions and decomposition of starting materials or products, leading to a cleaner reaction profile and higher isolated yields.
Conclusion and Recommendations
The choice between heptyl tosylate and its halide counterparts is a nuanced decision that hinges on a careful balance of cost, reactivity, and the specific demands of the synthetic target.
-
For cost-sensitive applications where moderate reactivity is acceptable, heptyl bromide remains a strong contender due to its lower purchase price.
-
When higher reactivity is required to overcome sluggish reactions or to employ milder conditions for sensitive substrates, heptyl iodide offers a good balance of reactivity and cost.
-
Heptyl tosylate emerges as the premium choice for applications demanding the highest reactivity and shortest reaction times. While its direct purchase price is higher, the potential for in-house synthesis from inexpensive starting materials presents a compelling economic advantage for larger-scale operations. The enhanced reactivity of heptyl tosylate can lead to improved process efficiency, higher yields, and cleaner reaction profiles, ultimately contributing to a more cost-effective and sustainable synthetic route.
For researchers and drug development professionals, understanding the trade-offs between these alkylating agents is crucial for designing efficient and economical synthetic strategies. It is recommended to evaluate the specific requirements of each synthetic step to determine the most appropriate alkylating agent. In many cases, the upfront investment in preparing or purchasing heptyl tosylate can be recouped through savings in reaction time, energy, and purification costs, making it a highly cost-effective choice in the long run.
A Senior Application Scientist's Guide to FT-IR Spectroscopy for Confirming the Synthesis of Heptyl p-Toluenesulfonate
For researchers engaged in organic synthesis, particularly in the development of pharmaceutical intermediates, the unambiguous confirmation of a target molecule's formation is paramount. The synthesis of Heptyl p-toluenesulfonate, a common alkylating agent, from 1-heptanol and p-toluenesulfonyl chloride is a foundational reaction. While seemingly straightforward, verifying the complete conversion of the starting alcohol and the formation of the desired sulfonate ester is critical to ensure the purity and identity of the product for subsequent steps.
This guide provides an in-depth, scientifically grounded protocol for using Fourier-Transform Infrared (FT-IR) spectroscopy as a rapid, reliable, and definitive tool for this purpose. We will move beyond a simple checklist of peaks to explain the causal-mechanistic basis for the spectral changes observed, thereby creating a self-validating system for analysis. Furthermore, we will compare the utility of FT-IR with alternative analytical methods to provide a comprehensive perspective for drug development professionals.
Pillar 1: The Spectroscopic Rationale—Why FT-IR Excels in This Context
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds. Each type of bond (e.g., O-H, C=O, S=O) vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint." The synthesis of this compound involves the transformation of specific functional groups, making FT-IR an ideal technique for monitoring the reaction.
The core of the analysis rests on a simple principle: the disappearance of a key reactant's functional group and the concurrent appearance of the product's characteristic functional groups.
-
Reactant 1: 1-Heptanol. The defining feature of this starting material is the hydroxyl (-OH) group. This group exhibits a very strong and characteristically broad absorption band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.[1][2][3] Its presence is an unambiguous indicator of unreacted starting material.
-
Reactant 2: p-Toluenesulfonyl Chloride (TsCl). This molecule is characterized by the sulfonyl chloride (-SO₂Cl) group. The S=O bonds within this group give rise to two strong, sharp absorption bands: an asymmetric stretch typically around 1375-1350 cm⁻¹ and a symmetric stretch around 1190-1170 cm⁻¹.[4][5][6]
-
Product: this compound. In the final product, the hydroxyl group from 1-heptanol is gone. The sulfonyl group is now part of a sulfonate ester (-SO₂OR). This new functional group also displays strong asymmetric and symmetric S=O stretching bands, but their positions are slightly shifted compared to the sulfonyl chloride. Critically, new bands corresponding to the S-O-C linkage appear in the 1000-750 cm⁻¹ region.[7][8]
Therefore, a successful synthesis is confirmed by:
-
The complete disappearance of the broad O-H absorption band from 1-heptanol.
-
The appearance of strong S=O stretching bands characteristic of a sulfonate ester.
-
The appearance of S-O-C stretching bands.
Pillar 2: A Self-Validating Experimental Protocol
This protocol is designed to be robust and prevent common errors like sample cross-contamination, ensuring the trustworthiness of the results.
Instrumentation and Sample Preparation
-
Instrument: A standard FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended. ATR is ideal as it requires minimal sample preparation for liquids and solids and is easy to clean.
-
Background Spectrum: Before analyzing any samples, run a background spectrum with the clean, empty ATR crystal. This corrects for atmospheric H₂O and CO₂, as well as any intrinsic absorbance from the crystal itself.
-
Analysis of 1-Heptanol (Liquid):
-
Thoroughly clean the ATR crystal surface with a solvent like isopropanol and allow it to dry completely.
-
Place a single drop of 1-heptanol onto the center of the crystal.
-
Acquire the spectrum over a range of 4000-650 cm⁻¹, averaging at least 16 scans for a high-quality spectrum.
-
Clean the crystal meticulously as described above. This step is critical to avoid false positives for the O-H peak in subsequent analyses.
-
-
Analysis of p-Toluenesulfonyl Chloride (Solid):
-
Ensure the ATR crystal is clean and dry.
-
Place a small amount of the solid p-toluenesulfonyl chloride powder onto the crystal.
-
Lower the ATR press to ensure firm contact between the sample and the crystal.
-
Acquire the spectrum using the same parameters as for the alcohol.
-
Clean the crystal thoroughly.
-
-
Analysis of this compound (Product):
-
Assuming the product is a purified liquid or oil, follow the same procedure as for 1-heptanol.
-
If the product contains residual solvent from purification, ensure it is fully evaporated to prevent interfering peaks.
-
Acquire the spectrum and proceed to data analysis.
-
Logical Workflow for Synthesis Confirmation
The following diagram illustrates the workflow from reactants to analytical confirmation.
Caption: Reaction and analysis workflow for this compound.
Pillar 3: Comparative Data Analysis
The most effective method for analysis is to overlay the three spectra: 1-heptanol, p-toluenesulfonyl chloride, and the purified product. The visual confirmation of the changes described above provides compelling evidence of the chemical transformation.
Summary of Key FT-IR Absorption Bands
The table below summarizes the critical vibrational frequencies for each compound.
| Compound | Functional Group | Characteristic Wavenumber (cm⁻¹) | Peak Description & Significance |
| 1-Heptanol | Alcohol O-H Stretch | 3600 - 3200 | Strong, broad. Must disappear in product. |
| Alcohol C-O Stretch | ~1050 | Strong. Will be obscured by product peaks. | |
| p-Toluenesulfonyl Chloride | Sulfonyl S=O Asymmetric Stretch | ~1370 | Strong, sharp. Position will shift in product. |
| Sulfonyl S=O Symmetric Stretch | ~1180 | Strong, sharp. Position will shift in product. | |
| This compound | Sulfonate S=O Asymmetric Stretch | ~1350 | Strong, sharp. Confirms sulfonate ester. [8] |
| Sulfonate S=O Symmetric Stretch | ~1175 | Strong, sharp. Confirms sulfonate ester. [8] | |
| Sulfonate S-O-C Stretch | 1000 - 750 | Multiple strong bands. Confirms ester linkage. [8] |
Interpreting the Results: A Decision Framework
The following logic chart guides the interpretation of the product's FT-IR spectrum.
References
- 1. 1-Heptanol(111-70-6) IR Spectrum [chemicalbook.com]
- 2. 1-Heptanol [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Heptyl p-Toluenesulfonate
As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of professional laboratory practice. This guide provides a detailed, step-by-step protocol for the safe disposal of heptyl p-toluenesulfonate (CAS: 24767-82-6), grounded in established safety principles and regulatory compliance.
Hazard Assessment and Precautionary Measures
Before handling any waste, a thorough understanding of the potential risks is paramount. While the specific Safety Data Sheet (SDS) for this compound may lack detailed hazard classifications[2], data from analogous tosylate compounds suggest potential for skin and eye irritation.[3][4][5] Therefore, all interactions with this chemical, including its waste products, must be governed by stringent safety protocols.
The primary regulatory framework for hazardous waste management in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[6][7][8] It is the generator's responsibility to ensure that hazardous waste is properly identified, managed, and treated prior to disposal.[9]
Table 1: Safety and Handling Summary for this compound Waste
| Parameter | Guideline | Rationale & Source |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles with side-shields, and a flame-resistant lab coat. | To prevent skin and eye contact. Standard practice for handling potentially irritating chemicals.[2][10] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | Tosylates can react with these substances, potentially leading to vigorous or hazardous reactions.[3][4] |
| Recommended Storage | In a designated, well-ventilated Satellite Accumulation Area (SAA). | To prevent accidental release and ensure compliance with laboratory waste accumulation regulations.[6][11] |
| Prohibited Disposal Methods | Sink/sewer disposal, evaporation in fume hoods, or disposal in regular trash. | These methods are illegal for hazardous waste and can cause significant environmental contamination and infrastructure damage.[1][6] |
Point-of-Generation: Waste Segregation and Containerization Protocol
Proper disposal begins the moment a material is designated as waste. The following steps must be executed at the point of generation to ensure safety and compliance.
Step-by-Step Protocol:
-
Waste Determination: As soon as this compound or any material contaminated with it (e.g., filter paper, silica gel, contaminated gloves) is no longer needed, it must be declared as waste. Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless specifically confirmed to be non-hazardous by your institution's Environmental Health & Safety (EH&S) office.[1]
-
Segregate by Physical State:
-
Solid Waste: Collect solid waste, such as residual this compound, contaminated silica gel, or used absorbent pads, in a separate, designated solid waste container.
-
Liquid Waste: Collect liquid waste, such as reaction mixtures or solutions containing this compound, in a dedicated liquid waste container. Causality: Keeping solid and liquid waste separate is crucial for safe transport and disposal, as treatment methods for each phase are different.[12]
-
-
Select a Compatible Container:
-
Properly Label the Container:
-
Affix a hazardous waste tag, provided by your institution's EH&S department, to the container before adding the first drop of waste.[11]
-
Fill out the tag completely, listing all chemical constituents and their approximate percentages. Do not use abbreviations or chemical formulas. This information is critical for the final waste determination by safety professionals.
-
-
Accumulate Waste Safely:
-
Keep the waste container tightly closed at all times, except when adding waste.[1] This is a key EPA requirement to prevent the release of vapors.
-
Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[6] The SAA should be equipped with secondary containment (e.g., a spill tray) to capture any potential leaks.[12]
-
Disposal Workflow and Institutional Coordination
The disposal of this compound waste is a coordinated effort between the researcher and the institution's EH&S department. The following workflow outlines the decision-making process and necessary actions.
Caption: Disposal Workflow for this compound Waste.
Detailed Disposal Methodology:
-
Monitor Accumulation: Keep track of the volume of waste in your container. Do not overfill containers; leave at least 10% of headspace to allow for expansion.
-
Request Pickup: Once the container is full, or if the waste has been stored for an extended period (check your institution's specific time limits), submit a chemical waste collection request to your EH&S department.[11] This is typically done through an online portal.
-
Await Collection: Store the sealed and properly labeled container in the SAA until it is collected by trained EH&S personnel. They will then transport the waste to a central accumulation area before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).[13]
Spill Management
Accidents can happen, and preparation is key. Small spills of this compound can be managed by laboratory personnel.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Ensure you are wearing appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Contain and Absorb: For liquid spills, use a chemical absorbent pad or inert material like vermiculite to absorb the spill. For solid spills, carefully sweep up the material. Avoid generating dust.
-
Collect Waste: Place all contaminated absorbent materials, broken glass, and used PPE into a designated container for solid hazardous waste.
-
Label and Dispose: Label the container as "Spill Debris containing this compound" and manage it as hazardous waste according to the protocols outlined above. All spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[1] For large or unmanageable spills, evacuate the area and contact your institution's emergency safety office immediately.
By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that your scientific pursuits do not come at the cost of personal or environmental health.
References
- 1. vumc.org [vumc.org]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. danielshealth.com [danielshealth.com]
- 7. epa.gov [epa.gov]
- 8. axonator.com [axonator.com]
- 9. epa.gov [epa.gov]
- 10. cdn.chemservice.com [cdn.chemservice.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. acewaste.com.au [acewaste.com.au]
- 13. epa.gov [epa.gov]
Operational Guide: Personal Protective Equipment for Handling Heptyl p-Toluenesulfonate
As a Senior Application Scientist, my primary goal is to empower you, my fellow researchers, to achieve your scientific objectives safely and efficiently. This guide moves beyond a simple checklist to provide a comprehensive operational plan for handling Heptyl p-toluenesulfonate (Heptyl Tosylate). We will delve into the rationale behind each safety protocol, ensuring you are equipped not just with instructions, but with a deep understanding of the principles that underpin them.
This compound, like other tosylates, is an invaluable reagent in organic synthesis, primarily used to convert alcohols into excellent leaving groups for nucleophilic substitution and elimination reactions.[1] However, its utility is matched by its potential hazards. As an alkylating agent, it warrants significant respect and careful handling. This guide is structured to provide immediate, essential safety information and procedural guidance for its use in a laboratory setting.
Hazard Assessment: The "Why" Behind the Precautions
Understanding the specific risks associated with this compound is fundamental to implementing effective safety measures. While this specific compound may lack exhaustive toxicological data, its chemical class—sulfonate esters—provides critical guidance.
-
Skin and Eye Irritation: Direct contact is known to cause skin and serious eye irritation.[2][3] Symptoms can include redness, pain, stinging, tearing, and blurred vision.[2]
-
Potential for Systemic Toxicity: The compound is classified as harmful if swallowed.[2]
-
Suspected Genotoxicity and Carcinogenicity: This is the most significant concern. Other structurally related alkylating agents, such as ethyl p-toluenesulfonate, are suspected of causing genetic defects and cancer.[4] Given this, it is prudent to handle this compound as a potential carcinogen and genotoxin. Many hazardous drugs, including alkylating agents, have been linked to secondary cancers.[5]
-
Aquatic Toxicity: This material is very toxic to aquatic life, necessitating stringent disposal protocols to prevent environmental release.[2]
This hazard profile dictates that our primary goal is to prevent any direct contact with the substance. We achieve this through a multi-layered approach known as the "Hierarchy of Controls." While engineering controls (like fume hoods) are the first line of defense, Personal Protective Equipment (PPE) serves as the critical final barrier between you and the chemical.
Core PPE Requirements and Operational Protocols
The following table summarizes the minimum PPE required for handling this compound at various stages of the experimental workflow.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquotting (Solid) | Safety glasses with side shields | Double nitrile gloves | Buttoned lab coat | Recommended if handling powder outside a ventilated enclosure |
| Solution Preparation | Chemical splash goggles | Double nitrile gloves | Buttoned lab coat | Not required if performed in a certified chemical fume hood |
| Reaction Setup & Monitoring | Chemical splash goggles | Double nitrile gloves | Buttoned lab coat | Not required if performed in a certified chemical fume hood |
| Work-up & Purification | Chemical splash goggles & face shield (if splash risk is high) | Double nitrile gloves (change outer glove immediately upon contamination) | Buttoned lab coat | Not required if performed in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles & face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat | Air-purifying respirator (APR) with organic vapor cartridges |
-
Eye and Face Protection :
-
Chemical Splash Goggles : These are mandatory for any liquid handling. They form a seal around the eyes, offering superior protection from splashes compared to standard safety glasses.[6]
-
Face Shield : A face shield, worn over chemical splash goggles, is required during procedures with a heightened risk of splashing or energetic reactions, such as quenching or large-scale purification.[7]
-
-
Skin and Hand Protection :
-
Lab Coat : A clean, buttoned, flame-resistant lab coat should be worn at all times to protect skin and personal clothing.
-
Gloves : Due to the potential for this compound to be a hazardous alkylating agent, a double-gloving technique is required.[8]
-
Inner Glove : Standard nitrile exam glove.
-
Outer Glove : A second nitrile glove. This outer glove should be removed and replaced immediately upon known or suspected contact with the chemical.[8] Always remove gloves before leaving the laboratory or touching common surfaces like doorknobs and keyboards. Wash hands thoroughly after removing gloves.[9]
-
-
-
Respiratory Protection :
-
Under normal laboratory conditions, all handling of this compound must be conducted within a certified chemical fume hood. This engineering control is the primary method for preventing inhalation exposure.
-
If a situation arises where engineering controls are not feasible or fail (e.g., a large spill), a NIOSH-approved air-purifying respirator with organic vapor cartridges must be used.[4][7] All personnel requiring respirator use must be part of a formal respiratory protection program that includes fit-testing and training.
-
Experimental Workflow: A Step-by-Step Safety Protocol
The following diagram and procedures outline the complete, self-validating workflow for safely handling this compound.
Caption: Safe Handling Workflow for this compound.
-
Preparation Phase :
-
Don PPE : Before entering the lab area where the chemical is stored or used, don your lab coat, safety goggles, and double nitrile gloves.
-
Verify Fume Hood : Ensure the chemical fume hood is operational, the sash is at the appropriate height, and the airflow monitor indicates it is functioning correctly.
-
Setup : Assemble all necessary glassware and reagents inside the fume hood to minimize movement of the hazardous material.
-
-
Handling Phase :
-
Aliquotting : Weigh the solid or measure the liquid form of this compound within the fume hood. Handle the primary container with care to avoid generating dust or splashes.
-
Reaction : Perform all subsequent steps, including solvent addition, heating, and reaction monitoring, within the confines of the fume hood.
-
-
Post-Handling & Disposal Plan :
-
Decontamination : After the experiment, decontaminate all surfaces and non-disposable equipment. A standard laboratory detergent followed by a solvent rinse (e.g., acetone or ethanol) is typically effective.
-
Waste Disposal : Proper waste segregation is crucial for safety and environmental protection.[10]
-
Solid Waste : Unused reagent, contaminated weigh boats, and contaminated disposable PPE (e.g., outer gloves, pipette tips) must be placed in a clearly labeled, sealed hazardous solid waste container.[11]
-
Liquid Waste : All reaction mixtures and solvent rinses containing this compound must be collected in a designated, sealed hazardous liquid waste container.[12] Do not pour any of this waste down the drain.[12]
-
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, inner gloves, and finally, goggles. Wash hands thoroughly with soap and water immediately after exiting the lab.
-
Emergency Response Plan
In the event of an accidental exposure or spill, immediate and correct action is critical.
-
Skin Exposure :
-
Eye Exposure :
-
Inhalation :
-
Move the affected person to fresh air immediately.[13]
-
If breathing is difficult, administer oxygen if you are trained to do so.
-
Seek immediate medical attention.
-
-
Spill Response :
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is large or you are not trained to handle it, contact your institution's Environmental Health & Safety (EHS) department.
-
For small, manageable spills:
-
Don the appropriate spill cleanup PPE (goggles, face shield, heavy-duty gloves, apron).
-
Contain the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area.
-
-
By adhering to these rigorous protocols, you can confidently and safely utilize this compound in your research, ensuring the integrity of your work and, most importantly, your personal well-being.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. www3.paho.org [www3.paho.org]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. pppmag.com [pppmag.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
